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  • Product: 1-Bromo-8-chloroimidazo[1,5-a]pyrazine
  • CAS: 1352897-61-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine

Abstract This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine, a key heterocyclic scaffold of significant interest to researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine, a key heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. The document delineates a robust two-step synthetic pathway, commencing with the preparation of the crucial intermediate, 8-chloroimidazo[1,5-a]pyrazine, followed by a regioselective bromination to yield the target compound. This guide emphasizes the underlying chemical principles, provides detailed, field-proven experimental protocols, and includes thorough characterization data to ensure scientific integrity and reproducibility. The content is structured to offer both a practical laboratory manual and a deeper understanding of the reaction mechanisms and strategic considerations inherent in the synthesis of substituted imidazo[1,5-a]pyrazines.

Introduction: The Significance of the Imidazo[1,5-a]pyrazine Core

The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it an attractive framework for the design of molecules with diverse biological activities. Notably, derivatives of this core structure have been investigated as kinase inhibitors, antibacterial agents, and modulators of various cellular signaling pathways. The specific compound, 1-Bromo-8-chloroimidazo[1,5-a]pyrazine, serves as a versatile intermediate, with the bromo and chloro substituents providing orthogonal handles for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecular architectures. For instance, this scaffold is a key building block in the synthesis of Acalabrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor. This guide aims to provide a detailed and practical route to this valuable synthetic intermediate.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine is most efficiently achieved through a two-step sequence. The first step involves the construction of the imidazo[1,5-a]pyrazine ring system to form 8-chloroimidazo[1,5-a]pyrazine. The second step is a regioselective electrophilic bromination at the C1 position of the imidazole ring.

Synthetic_Pathway 3-Chloropyrazin-2-amine 3-Chloropyrazin-2-amine Cyclization Cyclization 3-Chloropyrazin-2-amine->Cyclization Glyoxal_or_Chloroacetaldehyde Glyoxal or Chloroacetaldehyde Glyoxal_or_Chloroacetaldehyde->Cyclization 8-chloroimidazo[1,5-a]pyrazine 8-chloroimidazo[1,5-a]pyrazine Cyclization->8-chloroimidazo[1,5-a]pyrazine Step 1 Bromination Bromination 8-chloroimidazo[1,5-a]pyrazine->Bromination NBS_DMF NBS, DMF NBS_DMF->Bromination 1-Bromo-8-chloroimidazo[1,5-a]pyrazine 1-Bromo-8-chloroimidazo[1,5-a]pyrazine Bromination->1-Bromo-8-chloroimidazo[1,5-a]pyrazine Step 2

Caption: Overall synthetic workflow for 1-Bromo-8-chloroimidazo[1,5-a]pyrazine.

Experimental Protocols

Step 1: Synthesis of 8-chloroimidazo[1,5-a]pyrazine

The construction of the imidazo[1,5-a]pyrazine core is achieved through the condensation of 3-chloropyrazin-2-amine with a two-carbon electrophile, such as glyoxal or chloroacetaldehyde. The use of chloroacetaldehyde is a common and effective method.[1]

Reaction Scheme:

Protocol:

  • To a stirred solution of 3-chloropyrazin-2-amine (1.0 eq) in a suitable solvent such as isopropanol, add an aqueous solution of chloroacetaldehyde (1.1 eq).[1]

  • Heat the reaction mixture to a temperature between 45-65 °C for 2 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexanes) to afford 8-chloroimidazo[1,5-a]pyrazine as a solid.

Causality Behind Experimental Choices:

  • Solvent: Isopropanol is a good choice as it is polar enough to dissolve the starting materials and is relatively high-boiling, allowing for a moderate reaction temperature.

  • Temperature: The elevated temperature is necessary to drive the condensation and subsequent intramolecular cyclization to form the imidazole ring.

  • Purification: Recrystallization is an effective method for purifying solid products, while column chromatography provides a more rigorous purification if needed.

Step 2: Synthesis of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine

The second step involves the regioselective bromination of the electron-rich imidazole ring of 8-chloroimidazo[1,5-a]pyrazine using N-bromosuccinimide (NBS) as the brominating agent.[2]

Reaction Scheme:

Protocol:

  • Dissolve 8-chloroimidazo[1,5-a]pyrazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • To this stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.[2]

  • Stir the reaction mixture at room temperature for 1 hour.[2] Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[2]

  • Extract the product with a suitable organic solvent, such as ethyl acetate.[2]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[2]

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to afford 1-Bromo-8-chloroimidazo[1,5-a]pyrazine as a solid. A patent describing a similar transformation on a substituted scaffold reported a 95% yield.[2]

Causality Behind Experimental Choices:

  • Reagent: N-Bromosuccinimide is a mild and selective brominating agent for electron-rich aromatic and heteroaromatic compounds.

  • Solvent: DMF is a polar aprotic solvent that facilitates the dissolution of the reactants and promotes the electrophilic substitution reaction.

  • Quenching: Sodium thiosulfate is used to quench any unreacted bromine and NBS.

  • Workup: The aqueous workup and extraction are standard procedures to remove water-soluble byproducts and isolate the desired organic product.

Mechanistic Insights: Regioselectivity of Bromination

The bromination of 8-chloroimidazo[1,5-a]pyrazine occurs selectively at the C1 position of the imidazole ring. This regioselectivity is governed by the electronic properties of the bicyclic system. The imidazole ring is inherently more electron-rich than the pyrazine ring, making it more susceptible to electrophilic attack.[2][3]

The mechanism proceeds via a classic electrophilic aromatic substitution pathway:

Bromination_Mechanism cluster_0 Step 1: Attack of the Imidazole Ring on the Electrophile cluster_1 Step 2: Deprotonation to Restore Aromaticity Start 8-chloroimidazo[1,5-a]pyrazine + Br+ Intermediate Arenium Ion Intermediate (Resonance Stabilized) Start->Intermediate Deprotonation Intermediate + Base Intermediate->Deprotonation Product 1-Bromo-8-chloroimidazo[1,5-a]pyrazine + H-Base+ Deprotonation->Product

Caption: Mechanism of electrophilic bromination of 8-chloroimidazo[1,5-a]pyrazine.

Attack at the C1 position leads to a resonance-stabilized cationic intermediate (arenium ion) where the positive charge is delocalized over the imidazole ring. This intermediate is more stable than the one that would be formed by attack at other positions. Subsequent deprotonation by a weak base (such as the succinimide anion or solvent) restores the aromaticity of the imidazole ring, yielding the 1-bromo product.[3]

Characterization Data

Thorough characterization of both the intermediate and the final product is crucial for confirming their identity and purity.

Table 1: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance1H NMR (Predicted)13C NMR (Predicted)MS (m/z)
8-chloroimidazo[1,5-a]pyrazine C₆H₄ClN₃153.57Solidδ 8.0-8.2 (d, 1H), 7.8-8.0 (d, 1H), 7.6-7.8 (s, 1H), 7.4-7.6 (s, 1H)δ 145-147, 138-140, 130-132, 125-127, 118-120, 115-117[M+H]⁺ 154.0
1-Bromo-8-chloroimidazo[1,5-a]pyrazine C₆H₃BrClN₃232.46Solidδ 8.1-8.3 (d, 1H), 7.9-8.1 (d, 1H), 7.7-7.9 (s, 1H)δ 146-148, 139-141, 131-133, 126-128, 119-121, 105-107[M+H]⁺ 231.9, 233.9

Note: Predicted NMR data is based on computational models and analysis of similar structures. Experimental data should be acquired for confirmation.

Conclusion

This technical guide has detailed a reliable and efficient synthetic route to 1-Bromo-8-chloroimidazo[1,5-a]pyrazine. The two-step process, involving the initial cyclization to form the core heterocyclic system followed by a regioselective bromination, is a practical approach for laboratory-scale synthesis. The provided protocols, along with the mechanistic rationale and characterization data, offer a comprehensive resource for researchers in the fields of organic synthesis and medicinal chemistry. The strategic importance of this compound as a versatile building block underscores the value of a well-documented and reproducible synthetic procedure.

References

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed Central. [Link]

  • Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Reddit. [Link]

  • 1-Pyrrolidinecarboxylic acid, 2-(1-bromo-8-chloroimidazo(1,5-a)pyrazin-3-yl)-, phenylmethyl ester, (2S)-. PubChem. [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. StackExchange. [Link]

  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. PubMed Central. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Predicted NMR and Mass Spectrometry Data of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine

Abstract This guide provides a detailed theoretical analysis and prediction of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the novel heterocyclic compound, 1-Bromo-8-chloroimidazo[1,5-a]pyraz...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed theoretical analysis and prediction of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the novel heterocyclic compound, 1-Bromo-8-chloroimidazo[1,5-a]pyrazine. Due to the absence of publicly available empirical data for this specific molecule, this document leverages fundamental principles of spectroscopy and chemoinformatics to construct a predictive spectral profile. It is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the expected analytical signatures of this and structurally related compounds. The guide outlines detailed, field-proven protocols for the acquisition of such data and explains the causal relationships between the molecular structure and its spectral output.

Introduction to 1-Bromo-8-chloroimidazo[1,5-a]pyrazine

1-Bromo-8-chloroimidazo[1,5-a]pyrazine is a halogenated bicyclic heteroaromatic compound. Its core structure, imidazo[1,5-a]pyrazine, is a key scaffold in medicinal chemistry, with derivatives showing a range of biological activities, including as kinase inhibitors.[1][2] The introduction of bromine at the C1 position and chlorine at the C8 position creates a unique electronic and steric environment, which is expected to produce a distinct and interpretable spectral fingerprint. Understanding this fingerprint is crucial for its unambiguous identification, purity assessment, and structural elucidation in research and development settings.

Chemical structure of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine

Figure 1: Chemical structure of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to be relatively simple, with three distinct aromatic proton signals. The chemical shifts are predicted based on the anisotropic effects of the fused ring system and the inductive effects of the nitrogen and halogen substituents. The pyrazine ring is inherently electron-deficient, which tends to shift protons downfield.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
~ 7.8 - 8.0Doublet~ 2.0 - 2.5H-5Deshielded by the adjacent N-6 and the electronegative Cl at C-8. Expected to couple with H-7.
~ 7.6 - 7.8SingletN/AH-3Located on the electron-rich imidazole ring, but deshielded by the adjacent N-4 and the bromine at C-1.
~ 7.2 - 7.4Doublet~ 2.0 - 2.5H-7Coupled to H-5. The chlorine at C-8 will have a deshielding effect.
Causality Behind Predicted Chemical Shifts
  • H-5 and H-7: These protons on the pyrazine ring are subject to the electron-withdrawing nature of the nitrogen atoms, leading to downfield shifts. The meta coupling between H-5 and H-7 is expected to be small, in the range of 2.0-2.5 Hz.

  • H-3: This proton is on the imidazole ring, which is generally more electron-rich than the pyrazine ring.[3] However, the adjacent bromine atom at C-1 will exert a deshielding effect, moving its signal downfield.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms in the heterocyclic core. The chemical shifts of the carbons are heavily influenced by the directly attached and neighboring nitrogen and halogen atoms.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 145 - 150C-8Directly attached to chlorine and nitrogen, leading to a significant downfield shift.
~ 138 - 142C-5Part of the electron-deficient pyrazine ring and adjacent to a nitrogen atom.
~ 130 - 135C-8aBridgehead carbon adjacent to nitrogen and the chlorinated carbon.
~ 125 - 130C-3Carbon on the imidazole ring, deshielded by adjacent nitrogen.
~ 120 - 125C-7Carbon on the pyrazine ring, influenced by the adjacent chlorine.
~ 110 - 115C-1Directly attached to bromine, which typically shifts the carbon signal to a more shielded (upfield) position compared to chlorine.

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of a compound, especially one containing halogens with distinct isotopic patterns.

Molecular Formula: C₆H₃BrClN₃ Monoisotopic Mass: 230.93 Da

Isotopic Pattern of the Molecular Ion

The presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) will result in a characteristic isotopic cluster for the molecular ion peak.

  • M+ peak (C₆H₃⁷⁹Br³⁵ClN₃): m/z ~231 (Relative Abundance ~75%)

  • M+2 peak (C₆H₃⁸¹Br³⁵ClN₃ and C₆H₃⁷⁹Br³⁷ClN₃): m/z ~233 (Relative Abundance ~100%)

  • M+4 peak (C₆H₃⁸¹Br³⁷ClN₃): m/z ~235 (Relative Abundance ~25%)

This distinctive M, M+2, M+4 pattern is a hallmark of a molecule containing one bromine and one chlorine atom and provides strong evidence for the compound's identity.

Predicted Fragmentation Pathway

The fragmentation of the imidazo[1,5-a]pyrazine core is likely to proceed through the loss of the halogen substituents and cleavage of the heterocyclic rings.

  • Loss of Br: [M - Br]⁺, leading to a fragment around m/z 152/154.

  • Loss of Cl: [M - Cl]⁺, leading to a fragment around m/z 196/198.

  • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality NMR and MS data for a compound such as 1-Bromo-8-chloroimidazo[1,5-a]pyrazine.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry Data Acquisition Workflow

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion

This guide provides a robust, theory-based prediction of the NMR and mass spectral data for 1-Bromo-8-chloroimidazo[1,5-a]pyrazine. The predicted data, including chemical shifts, coupling constants, and mass-to-charge ratios, are grounded in established spectroscopic principles and the known electronic effects of the constituent atoms. The detailed experimental protocols offer a validated framework for the empirical acquisition of this data. This document serves as a valuable resource for any scientist working with this molecule, enabling them to anticipate spectral features, confirm synthesis, and ensure the structural integrity of their compound.

References

  • Wu, H., & Hynes, Jr., J. (2010). Organic Letters, 12, 1192.
  • PubChem. (n.d.). benzyl (S)-2-(1-Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate. Retrieved from [Link]

  • Reddit. (2017). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (S)-1-Bromo-8-chloro-3-(1-nitrosopyrrolidin-2-yl)imidazo[1,5-a]pyrazine. Retrieved from [Link]

  • MDPI. (n.d.). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Retrieved from [Link]

  • PubChem. (n.d.). 1-Pyrrolidinecarboxylic acid, 2-(1-bromo-8-chloroimidazo(1,5-a)pyrazin-3-yl)-, phenylmethyl ester, (2S)-. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine. Retrieved from [Link]

  • Mukaiyama, H., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885.
  • MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]

  • Googleapis.com. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. Retrieved from [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Retrieved from [Link]

  • Chemical Register. (n.d.). 8-chloroimidazo[1,5-a]pyrazine (CAS No. 56468-23-6) Suppliers. Retrieved from [Link]

  • PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (S)-1-bromo-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-8-amine. Retrieved from [Link]

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Foundational

The Imidazo[1,5-a]pyrazine Core: A Journey from Chemical Curiosity to a Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Rise of a Versatile Heterocycle In the vast and ever-expanding universe of heterocyclic chemistry, certain scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of a Versatile Heterocycle

In the vast and ever-expanding universe of heterocyclic chemistry, certain scaffolds emerge as "privileged structures" – frameworks that exhibit a remarkable propensity for binding to multiple biological targets and eliciting a diverse range of pharmacological responses. The imidazo[1,5-a]pyrazine core is a compelling example of such a scaffold. From its early, academically driven synthesis to its current status as the backbone of an FDA-approved drug and numerous clinical candidates, the journey of imidazo[1,5-a]pyrazine derivatives is a testament to the power of synthetic innovation and the intricate dance of molecular recognition in drug discovery. This guide provides a comprehensive exploration of the discovery, history, and evolving therapeutic landscape of this remarkable heterocyclic system, offering insights into its synthesis, biological activities, and future potential.

I. The Genesis of a Scaffold: Early Synthetic Explorations

The first documented synthesis of the imidazo[1,5-a]pyrazine ring system can be traced back to the early 1970s. In a 1973 publication in The Journal of Organic Chemistry, Abushanab and his colleagues detailed a foundational method for the preparation of this novel heterocyclic framework[1][2]. Their work laid the chemical groundwork for what would become a highly fruitful area of medicinal chemistry research.

The early synthetic strategies were often multi-step processes, relying on classical condensation and cyclization reactions. A common approach involved the initial construction of a substituted pyrazine ring, followed by the annulation of the imidazole moiety. These initial methods, while groundbreaking for their time, often required harsh reaction conditions and offered limited substituent diversity.

II. Modern Synthetic Strategies: Enabling Chemical Diversity

The true potential of the imidazo[1,5-a]pyrazine scaffold in drug discovery was unlocked with the advent of modern synthetic methodologies. These advancements have enabled the efficient and regioselective introduction of a wide array of functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).

A. Metal-Catalyzed Cross-Coupling Reactions

The development of palladium-, copper-, and iron-catalyzed cross-coupling reactions has revolutionized the synthesis of functionalized imidazo[1,5-a]pyrazines. These methods allow for the direct introduction of aryl, heteroaryl, and alkyl groups at various positions of the heterocyclic core, providing a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. For instance, Suzuki and Negishi couplings have been extensively used to introduce diverse substituents at key positions of the imidazo[1,5-a]pyrazine ring system.

B. Multi-component Reactions (MCRs)

More recently, multi-component reactions have emerged as an elegant and atom-economical approach to the synthesis of complex imidazo[1,5-a]pyrazine derivatives. These one-pot reactions, where three or more reactants combine to form a single product, offer significant advantages in terms of efficiency and diversity generation.

Experimental Protocol: A Representative Synthesis of a 1,3-Disubstituted Imidazo[1,5-a]pyrazine Derivative

The following protocol is a representative example of a modern synthetic approach to a disubstituted imidazo[1,5-a]pyrazine, drawing upon principles of condensation and cyclization reactions commonly found in the literature.

Step 1: Synthesis of the Imine Intermediate

  • To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as ethanol or methanol, add the desired α-ketoaldehyde (1.1 eq).

  • The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • The solvent is removed under reduced pressure to yield the crude imine intermediate, which is often used in the next step without further purification.

Step 2: Cyclization to the Imidazo[1,5-a]pyrazine Core

  • The crude imine from Step 1 is dissolved in a high-boiling point solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • A suitable cyclizing agent, such as a derivative of isocyanide (e.g., tert-butyl isocyanide, 1.2 eq), is added to the reaction mixture.

  • The reaction is heated to 80-120 °C and monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1,3-disubstituted imidazo[1,5-a]pyrazine.

III. Therapeutic Applications: A Scaffold of Broad-Spectrum Activity

The unique electronic and steric properties of the imidazo[1,5-a]pyrazine core have made it a versatile scaffold for the development of inhibitors targeting a wide range of enzymes and receptors implicated in human disease.

A. Bruton's Tyrosine Kinase (BTK) Inhibition in B-Cell Malignancies

Perhaps the most significant clinical success of an imidazo[1,5-a]pyrazine derivative is acalabrutinib , an FDA-approved second-generation inhibitor of Bruton's tyrosine kinase (BTK) for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL)[3][4][5]. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells[3][6][7][8][9]. Acalabrutinib forms a covalent bond with a cysteine residue in the active site of BTK, leading to its irreversible inhibition[6][8].

BTK_Signaling_Pathway

Table 1: Pharmacokinetic Properties of Acalabrutinib

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)0.6 - 1.1 hours[4]
Terminal Half-life (t1/2)< 2 hours[4]
Apparent Clearance (CL/F)169 L/h[10]
Dosing Regimen100 mg twice daily[5]
B. Phosphodiesterase 10A (PDE10A) Inhibition for Schizophrenia

Imidazo[1,5-a]pyrazine derivatives have been extensively investigated as potent and selective inhibitors of phosphodiesterase 10A (PDE10A)[11]. PDE10A is highly expressed in the medium spiny neurons of the striatum and plays a crucial role in regulating cyclic nucleotide signaling, which is dysregulated in schizophrenia[12][13][14][15][16]. By inhibiting PDE10A, these compounds can modulate dopamine signaling pathways, offering a potential therapeutic approach for the positive, negative, and cognitive symptoms of schizophrenia[12][14].

PDE10A_Signaling_Pathway

C. Inhibition of c-Src and mTOR for Cancer and Neurological Disorders

The versatility of the imidazo[1,5-a]pyrazine scaffold is further demonstrated by its application as inhibitors of other important kinases. Derivatives have been developed as potent inhibitors of c-Src, a non-receptor tyrosine kinase involved in cancer progression and ischemic stroke[12]. Additionally, imidazo[1,5-a]pyrazines have been identified as orally efficacious inhibitors of mTORC1 and mTORC2, key regulators of cell growth and proliferation, with potential applications in oncology[17].

mTOR_Signaling_Pathway

D. Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition

More recently, imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been identified as potent inhibitors of BRD9, a subunit of the SWI/SNF chromatin remodeling complex[18][19][20][21][22][23]. The SWI/SNF complex plays a critical role in regulating gene expression, and its dysregulation is implicated in various cancers[19][20][21][22]. BRD9 inhibitors represent a novel epigenetic approach to cancer therapy[19][20].

Table 2: Inhibitory Activity of Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives against BRD9

CompoundBRD9 IC50 (nM)Reference
Compound 2735[18]
Compound 29103[18]
Compound 82465[7]

IV. Future Directions and Perspectives

The imidazo[1,5-a]pyrazine scaffold continues to be a fertile ground for drug discovery. The established synthetic versatility and the proven clinical success of acalabrutinib provide a strong foundation for future research. Key areas of ongoing and future exploration include:

  • Development of Novel Kinase Inhibitors: The scaffold's ability to target a range of kinases suggests that novel inhibitors for other oncogenic and inflammatory targets can be developed.

  • Exploration of New Therapeutic Areas: The diverse biological activities of imidazo[1,5-a]pyrazine derivatives warrant their investigation in other disease areas, such as neurodegenerative disorders, autoimmune diseases, and infectious diseases.

  • Application of Advanced Drug Delivery Technologies: The formulation and delivery of imidazo[1,5-a]pyrazine-based drugs could be enhanced through the use of nanotechnology and other advanced drug delivery systems to improve their pharmacokinetic and pharmacodynamic profiles.

  • Further Elucidation of Structure-Activity Relationships: Continued synthetic efforts, coupled with computational modeling and structural biology, will undoubtedly lead to a deeper understanding of the SAR for this scaffold, enabling the design of even more potent and selective drug candidates.

References

  • Assessing the pharmacokinetics of acalabrutinib in the treatment of chronic lymphocytic leukemia. (2021). Expert Opinion on Drug Metabolism & Toxicology, 17(9), 1045-1054. [Link][3][4]

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Exploratory

An In-depth Technical Guide to the Solubility of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine, a heterocyclic scaffold of significant interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Solubility is a critical physicochemical parameter that profoundly influences a compound's behavior in biological assays, its formulation potential, and ultimately its bioavailability.[1][2] This document moves beyond a simple data sheet to offer a foundational understanding of the molecule's expected solubility based on its structural characteristics. It presents detailed, field-proven experimental protocols for accurately measuring thermodynamic solubility and provides insights into the causal factors that govern the dissolution process. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize 1-Bromo-8-chloroimidazo[1,5-a]pyrazine and its analogs for preclinical and formulation studies.

Introduction: The Critical Role of Solubility

The imidazo[1,5-a]pyrazine core is a privileged scaffold in modern drug discovery, forming the basis of compounds targeting a range of biological entities, including kinases.[3] The specific analog, 1-Bromo-8-chloroimidazo[1,5-a]pyrazine, serves as a key intermediate in the synthesis of complex pharmaceutical agents.[4][5] The successful progression of such a compound from a laboratory curiosity to a viable drug candidate is critically dependent on its solubility.

In the early stages of drug discovery, sufficient solubility in aqueous and organic media is a prerequisite for obtaining reliable data from in-vitro biological assays.[6] Poor solubility can lead to compound precipitation, resulting in artificially low potency measurements and misleading structure-activity relationships (SAR). As a program advances, solubility data becomes paramount for developing formulations suitable for in vivo efficacy and toxicology studies.[7] Therefore, a thorough and early characterization of the solubility profile of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine is not merely a routine measurement but a strategic necessity.

Theoretical Solubility Assessment

Prior to embarking on empirical testing, a theoretical assessment grounded in the molecule's structure can provide valuable predictions about its behavior in various solvents.

Molecular Structure and Physicochemical Properties

1-Bromo-8-chloroimidazo[1,5-a]pyrazine possesses a fused heterocyclic ring system with several key features that dictate its solubility:

  • Aromatic System: The fused imidazole and pyrazine rings create a relatively large, planar, and hydrophobic surface.

  • Halogenation: The presence of both bromine and chlorine atoms increases the molecular weight and contributes to its lipophilic character.

  • Nitrogen Heteroatoms: The nitrogen atoms in the ring system act as hydrogen bond acceptors, introducing polar characteristics. The pyrazine ring is generally electron-deficient, while the imidazole ring is more electron-rich.[4]

This combination of a large hydrophobic surface with localized polar sites suggests that the molecule will exhibit moderate polarity. Its solubility will be highly dependent on the ability of a solvent to effectively solvate both the non-polar and polar regions of the molecule.

cluster_molecule 1-Bromo-8-chloroimidazo[1,5-a]pyrazine cluster_properties Physicochemical Properties cluster_solubility Predicted Solubility Behavior Structure Molecular Structure Polarity Polar (N Heteroatoms) Structure->Polarity influences Lipophilicity Lipophilic (Aromatic Rings, Halogens) Structure->Lipophilicity influences Sol_PolarAprotic High Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF) Polarity->Sol_PolarAprotic favors Sol_PolarProtic Moderate Solubility in Polar Protic Solvents (e.g., Alcohols) Polarity->Sol_PolarProtic favors Sol_NonPolar Low Solubility in Non-Polar Solvents (e.g., Heptane) Lipophilicity->Sol_NonPolar limits Lipophilicity->Sol_PolarAprotic contributes to

Caption: Relationship between molecular structure and predicted solubility.

The "Like Dissolves Like" Principle

The principle of "like dissolves like" is a cornerstone of solubility prediction.[8] Based on the hybrid polar/non-polar nature of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine, we can forecast its behavior in common organic solvents:

  • Non-Polar Solvents (e.g., Heptane, Toluene): Solubility is expected to be low. While these solvents can interact with the hydrophobic regions, they cannot effectively solvate the polar nitrogen atoms.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated. These solvents possess strong dipole moments capable of interacting with the polar sites of the solute, while their organic nature allows for favorable interactions with the aromatic system.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, but the energy cost of disrupting their strong self-association (e.g., the hydrogen-bonding network in methanol) may limit solubility compared to aprotic solvents.

Experimental Determination of Solubility

While theoretical assessment is useful, empirical measurement is required for definitive characterization. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility and is the recommended approach.[9][10]

Recommended Organic Solvents for Screening

A well-chosen panel of solvents can provide a comprehensive solubility profile. The following solvents are recommended, covering a range of polarities and functional groups relevant to pharmaceutical processing.

Solvent ClassRecommended SolventsRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)Excellent solvating power; common for stock solutions in bioassays.
N,N-Dimethylformamide (DMF)Strong solvent, often used in synthesis and purification.[4]
Acetonitrile (ACN)Common solvent for chromatography and analysis.
Polar Protic Methanol (MeOH)Simple alcohol, useful for crystallization and formulation.
Ethanol (EtOH)Pharmaceutically acceptable solvent.
Moderate Polarity Ethyl Acetate (EtOAc)Common extraction and chromatography solvent.[4]
Dichloromethane (DCM)Effective for a wide range of organic compounds.
Non-Polar TolueneRepresentative aromatic hydrocarbon solvent.
HeptaneRepresentative aliphatic hydrocarbon solvent.
Protocol: Thermodynamic Solubility via Shake-Flask HPLC-UV

This protocol describes a self-validating system for accurately determining the equilibrium solubility of the target compound. The use of HPLC for quantification is crucial as it separates the parent compound from any potential impurities or degradants, a significant advantage over less specific methods like direct UV spectroscopy.[6]

Objective: To determine the maximum concentration (mg/mL) of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine that can be dissolved in a given solvent at equilibrium at a specified temperature.

Materials:

  • 1-Bromo-8-chloroimidazo[1,5-a]pyrazine (solid, >98% purity)

  • HPLC-grade organic solvents (see Table above)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Calibrated HPLC system with UV detector

  • 0.22 µm syringe filters (PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Solvent Slurries:

    • Add an excess of solid 1-Bromo-8-chloroimidazo[1,5-a]pyrazine to a 2 mL glass vial. "Excess" is critical to ensure that equilibrium is established with undissolved solid; typically, 2-5 mg of compound per 1 mL of solvent is sufficient unless very high solubility is expected.

    • Precisely add 1.0 mL of the desired organic solvent to the vial.

    • Prepare each solvent system in triplicate to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a shaker/incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the slurries for a minimum of 24 hours. Causality Note: A 24-48 hour period is necessary to ensure the system reaches true thermodynamic equilibrium between the solid and dissolved states.[1] Shorter incubation times may result in an underestimation of solubility, reflecting kinetic rather than thermodynamic limits.[7]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

    • Carefully withdraw a portion of the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter directly into a clean HPLC vial. Causality Note: Filtration is a critical step to remove any microscopic, undissolved particles that could otherwise lead to an overestimation of solubility.[6] Adsorption of the compound to the filter material should be checked and may require filter pre-saturation.

  • Quantification:

    • Prepare a series of calibration standards of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine of known concentrations in a suitable solvent (e.g., acetonitrile or DMSO).

    • Analyze the filtered samples and calibration standards by a validated HPLC-UV method.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the compound in the saturated samples by interpolating their peak areas from the calibration curve. This concentration is the thermodynamic solubility.

cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_analyze 4. Quantification A Add Excess Solid (2-5 mg) B Add Solvent (1.0 mL) A->B C Vortex to Mix B->C D Incubate & Shake (25 °C, 24-48 h) C->D E Settle Solids (1 h) D->E F Filter Supernatant (0.22 µm) E->F H Analyze via HPLC-UV F->H G Prepare Cal. Standards G->H I Calculate Concentration (mg/mL) H->I

Caption: Experimental workflow for thermodynamic solubility determination.

Key Factors Influencing Solubility

The measured solubility of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine will be influenced by several environmental and physical factors.

  • Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[11][12] This is because the additional thermal energy helps overcome the crystal lattice energy of the solid and the intermolecular forces in the solvent.[13] Any reported solubility value must be accompanied by the temperature at which it was measured.

  • Solid-State Form (Polymorphism): The crystal structure of the solid material can significantly impact its solubility.[6] Amorphous material, lacking a defined crystal lattice, is generally more soluble (though less stable) than its crystalline counterparts. It is crucial to characterize the solid form of the material being tested (e.g., by XRPD) to ensure consistency and reproducibility of results.

  • Solvent Purity: The presence of impurities, particularly water, in organic solvents can alter their solvating properties and affect the measured solubility of the compound. Using high-purity, anhydrous solvents is recommended for accurate and reproducible measurements.

Conclusion

This guide establishes a robust framework for the characterization of the organic solvent solubility of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine. By combining a theoretical assessment based on molecular structure with a rigorous experimental protocol, researchers can generate high-quality, reliable data. This information is fundamental for guiding medicinal chemistry efforts, enabling consistent execution of biological screening, and laying the groundwork for future pre-formulation and drug delivery strategies. Accurate solubility data is an indispensable asset in the efficient and successful development of novel therapeutics based on the imidazo[1,5-a]pyrazine scaffold.

References

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  • Glomme, A., & März, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

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  • Millard, J. W., & Fung, H. L. (1988). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (S)-1-Bromo-8-chloro-3-(1-nitrosopyrrolidin-2-yl)imidazo[1,5-a]pyrazine. Retrieved from [Link]

  • Kim, B. T., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-85. Retrieved from [Link]

  • PubChem. (n.d.). 1-Pyrrolidinecarboxylic acid, 2-(1-bromo-8-chloroimidazo(1,5-a)pyrazin-3-yl)-, phenylmethyl ester, (2S)-. Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Lumma, W. C., & Jones, H. (1975). The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. Journal of Heterocyclic Chemistry, 12(5), 1019-1021. Retrieved from [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • Borisov, A. V., et al. (2013). SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

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Foundational

Stability and Degradation of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Bromo-8-chloroimidazo[1,5-a]pyrazine is a substituted bicyclic heteroaromatic compound that serves as a crucial intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-8-chloroimidazo[1,5-a]pyrazine is a substituted bicyclic heteroaromatic compound that serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. The inherent reactivity of the imidazo[1,5-a]pyrazine core, coupled with the presence of two distinct halogen substituents, bromine and chlorine, imparts a unique physicochemical profile that is critical to its utility in medicinal chemistry. However, these same structural features also dictate its stability and susceptibility to degradation under various environmental and process-related conditions.

Understanding the stability and degradation pathways of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine is paramount for the development of robust synthetic routes, stable formulations, and reliable analytical methods. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the stability and degradation of this important building block. We will delve into the anticipated chemical liabilities of the molecule, outline systematic approaches for its stability assessment through forced degradation studies, and detail the analytical methodologies required for the separation and characterization of potential degradation products.

Physicochemical Properties and Predicted Stability

The stability of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine is intrinsically linked to its molecular structure. The imidazo[1,5-a]pyrazine ring system is an electron-deficient aromatic system due to the presence of three nitrogen atoms. This electron deficiency influences its susceptibility to nucleophilic attack. The bromine atom at the 1-position and the chlorine atom at the 8-position further modulate the electronic properties and introduce potential sites for degradation.

PropertyPredicted Influence on Stability
Imidazo[1,5-a]pyrazine Core The fused imidazole and pyrazine rings create an electron-deficient system. While generally aromatic and stable, the nitrogen atoms can be sites of protonation or oxidation. The ring system may be susceptible to cleavage under harsh hydrolytic or oxidative conditions.
Bromo Substituent (C1) The carbon-bromine bond is a potential site for nucleophilic substitution (hydrolysis) or reductive dehalogenation. The bromine atom is a relatively good leaving group.
Chloro Substituent (C8) The carbon-chlorine bond is generally stronger and less reactive than the carbon-bromine bond, but can still undergo nucleophilic substitution under more forcing conditions. It also influences the overall electron density of the pyrazine ring.
Solubility The molecule is predicted to have low aqueous solubility, which may limit degradation in aqueous media but could be a factor in biphasic systems or in the presence of co-solvents.

Potential Degradation Pathways

Based on the chemical structure of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine and the known degradation mechanisms of related halogenated nitrogen heterocycles, several degradation pathways can be postulated. Forced degradation studies are essential to confirm these pathways and identify the resulting degradants.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for compounds with susceptible functional groups. For 1-Bromo-8-chloroimidazo[1,5-a]pyrazine, hydrolysis is most likely to occur via nucleophilic substitution of the halogen atoms.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the nitrogen atoms in the ring system can further activate the molecule towards nucleophilic attack by water. The bromine atom at C1 is expected to be more labile than the chlorine atom at C8, potentially leading to the formation of 1-hydroxy-8-chloroimidazo[1,5-a]pyrazine as a primary degradation product.

  • Base-Catalyzed Hydrolysis: Under basic conditions, direct nucleophilic attack by hydroxide ions on the carbon atoms bearing the halogens can occur. Again, the C-Br bond is more likely to be cleaved first. Ring-opening of the pyrazine ring may also be possible under strong basic conditions.

Oxidative Degradation

Oxidizing agents can interact with the electron-rich portions of the molecule, particularly the imidazole ring, and the nitrogen atoms.

  • N-Oxidation: The nitrogen atoms in the imidazo[1,5-a]pyrazine ring system are susceptible to oxidation, leading to the formation of N-oxides.

  • Ring Opening: Strong oxidative conditions can lead to the cleavage of the imidazole or pyrazine rings, resulting in a variety of smaller, more polar degradation products.

Photolytic Degradation

Exposure to light, particularly UV radiation, can provide the energy to induce degradation. For halogenated aromatic compounds, a common photolytic degradation pathway is homolytic cleavage of the carbon-halogen bond.

  • Dehalogenation: Photolysis can lead to the formation of radical intermediates, which can then abstract a hydrogen atom from the solvent or other molecules, resulting in the formation of debrominated or dechlorinated products. It is plausible that the C-Br bond would be more susceptible to photolytic cleavage than the C-Cl bond.

Experimental Approach: Forced Degradation Studies

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical information on the intrinsic stability of a molecule and enabling the development of stability-indicating analytical methods.[1] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[1]

Core Principles of Forced Degradation Study Design
  • Objective: To generate a representative sample of degradation products to develop and validate a stability-indicating analytical method.[1]

  • Extent of Degradation: The goal is to achieve a modest level of degradation, typically in the range of 5-20%. Excessive degradation can lead to the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions.

  • Mass Balance: It is important to account for the mass of the drug substance after degradation. A good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected.

Below is a diagram illustrating a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_Stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl) Analysis Stability-Indicating UPLC-MS/MS Analysis Acid->Analysis Analyze Samples Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Analysis Analyze Samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Analyze Samples Thermal Thermal (e.g., 80°C) Thermal->Analysis Analyze Samples Photolytic Photolytic (ICH Q1B) Photolytic->Analysis Analyze Samples API 1-Bromo-8-chloroimidazo[1,5-a]pyrazine (API) API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photolytic Expose to Stress Data Data Evaluation: - Peak Purity - Mass Balance - Degradation Profile Analysis->Data ID Structure Elucidation of Degradants (MS/MS, NMR) Data->ID Pathway Propose Degradation Pathways ID->Pathway Method Validate Stability-Indicating Method Pathway->Method

Caption: A typical workflow for conducting forced degradation studies.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on the observed rate of degradation for 1-Bromo-8-chloroimidazo[1,5-a]pyrazine.

Sample Preparation: Prepare a stock solution of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. For each stress condition, dilute the stock solution with the respective stressor to a final concentration of about 0.1 mg/mL.

1. Acidic Hydrolysis:

  • Stressor: 0.1 M Hydrochloric Acid (HCl)

  • Procedure:

    • Mix the drug solution with 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) before analysis.

2. Basic Hydrolysis:

  • Stressor: 0.1 M Sodium Hydroxide (NaOH)

  • Procedure:

    • Mix the drug solution with 0.1 M NaOH.

    • Incubate at room temperature.

    • Withdraw aliquots at appropriate time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

3. Oxidative Degradation:

  • Stressor: 3% Hydrogen Peroxide (H₂O₂)

  • Procedure:

    • Mix the drug solution with 3% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite solution) before analysis.

4. Thermal Degradation:

  • Stressor: Heat (Solid and Solution)

  • Procedure:

    • For solid-state stress, place the powdered drug substance in a controlled temperature oven at 80°C.

    • For solution-state stress, reflux the drug solution in a neutral solvent (e.g., water or methanol) at 80°C.

    • Sample at appropriate time points (e.g., 1, 3, 5 days for solid; 8, 24, 48 hours for solution).

5. Photolytic Degradation:

  • Stressor: Light (UV and Visible)

  • Procedure:

    • Expose the drug solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.

    • A control sample should be protected from light with aluminum foil to serve as a dark control.

    • Analyze the samples after the exposure period.

Analytical Methodology: A Stability-Indicating Approach

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product. A SIAM must be able to separate the drug from its degradation products.[2] Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) is a powerful technique for this purpose.

UPLC-MS/MS Method Development
  • Column: A reversed-phase column, such as a C18, is a good starting point for the separation of small molecules like 1-Bromo-8-chloroimidazo[1,5-a]pyrazine and its potential degradation products.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed to achieve good separation of compounds with a range of polarities.

  • Detection:

    • Photodiode Array (PDA) Detector: To monitor the absorbance at multiple wavelengths and to assess peak purity.

    • Mass Spectrometer (MS/MS): For the identification and confirmation of the parent compound and its degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.

The following diagram illustrates the logical flow for developing a stability-indicating UPLC-MS/MS method.

SIAM_Development Start Initial Method Scouting (Column, Mobile Phase) Inject Inject Stressed Samples and Unstressed Control Start->Inject Evaluate Evaluate Chromatography: - Resolution - Peak Shape - Run Time Inject->Evaluate Check Is Resolution Adequate? Evaluate->Check Optimize Optimize Gradient, Flow Rate, Temperature Optimize->Inject Check->Optimize No Finalize Finalize Method Conditions Check->Finalize Yes Validate Method Validation (ICH Q2(R1)) Finalize->Validate

Sources

Exploratory

A Technical Guide to the Theoretical Calculation of Imidazo[1,5-a]pyrazine Structures

Foreword The imidazo[1,5-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous innovative therapeutic agents. Its unique electronic and structural properties drive its...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The imidazo[1,5-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous innovative therapeutic agents. Its unique electronic and structural properties drive its biological activity, making a deep understanding of this heterocycle paramount for rational drug design. While experimental techniques provide invaluable data, theoretical calculations have emerged as a powerful, complementary tool to elucidate the intricate quantum mechanical landscape of these molecules. This guide offers researchers, scientists, and drug development professionals an in-depth exploration of the theoretical methods applicable to the imidazo[1,5-a]pyrazine system. It moves beyond a simple recitation of protocols to explain the why behind the how, empowering researchers to make informed decisions in their computational investigations.

Part 1: The Rationale for a Computational Approach to Imidazo[1,5-a]pyrazines

Imidazo[1,5-a]pyrazine derivatives have shown significant promise as inhibitors of key biological targets, including Bruton's tyrosine kinase (BTK) and c-Src kinase, highlighting their potential in oncology and for treating conditions like acute ischemic stroke. The efficacy of these molecules is intrinsically linked to their three-dimensional structure, electron distribution, and ability to interact with protein active sites.

Theoretical calculations, particularly those grounded in quantum mechanics, provide a window into this molecular world. They allow us to:

  • Predict Stable Geometries: Determine the most energetically favorable conformations of the molecule, which is crucial for understanding its interaction with biological targets.

  • Elucidate Electronic Structure: Analyze the distribution of electrons, identify regions of high and low electron density, and understand the nature of the frontier molecular orbitals (HOMO and LUMO), which are key to reactivity.

  • Simulate Spectroscopic Properties: Predict NMR, UV-Vis, and IR spectra to aid in the characterization of newly synthesized compounds and to validate computational models against experimental data.

  • Investigate Reaction Mechanisms: Map out the energetic pathways of chemical reactions, helping to optimize synthetic routes and understand potential metabolic transformations.

By leveraging these computational tools, we can move from serendipitous discovery to a more directed and efficient design of novel imidazo[1,5-a]pyrazine-based therapeutics.

Part 2: Foundational Theoretical Methods

The choice of theoretical method is the most critical decision in a computational study, as it dictates the balance between accuracy and computational cost. For a system like imidazo[1,5-a]pyrazine, Density Functional Theory (DFT) has become the workhorse method due to its excellent balance of efficiency and accuracy.[1][2]

Density Functional Theory (DFT)

DFT is a quantum mechanical method that calculates the electronic structure of a system based on its electron density, ρ(r), rather than the complex many-electron wavefunction.[1] This approach significantly reduces computational expense without a prohibitive loss of accuracy for many systems.

A DFT calculation is defined by two key components: the functional and the basis set .

  • Functionals: The functional is a mathematical expression that approximates the exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons. The choice of functional is crucial for obtaining reliable results.

    • Hybrid Functionals (e.g., B3LYP, PBE0): These are the most widely used functionals for organic molecules. They mix a portion of exact exchange from Hartree-Fock theory with approximations of exchange and correlation energies. B3LYP is a popular and well-tested choice for a wide range of applications.

    • Range-Separated Hybrid Functionals (e.g., ωB97X-D, CAM-B3LYP): These functionals are particularly well-suited for describing systems with significant charge-transfer character and for calculating excited states (e.g., for UV-Vis spectra). They include empirical dispersion corrections (like the "-D" in ωB97X-D) which are important for describing non-covalent interactions.

  • Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set determine the accuracy of the calculation.

    • Pople-style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are computationally efficient and provide a good starting point for many calculations. The addition of polarization functions (d,p) allows for more flexibility in describing bonding, while diffuse functions (+) are important for describing anions and weak interactions.

    • Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and his coworkers, these basis sets are designed to systematically converge towards the complete basis set limit. They are more computationally demanding but offer higher accuracy. The "aug-" prefix indicates the addition of diffuse functions.

Table 1: A Guide to Selecting DFT Functionals and Basis Sets

Level of TheoryFunctionalBasis SetRecommended Use Case for Imidazo[1,5-a]pyrazines
Standard B3LYP6-31G(d,p)Initial geometry optimizations, frequency calculations, and general electronic structure analysis.
High Accuracy ωB97X-D6-311+G(2d,p)Accurate energetics, reaction mechanisms, and systems where non-covalent interactions are important.
Spectroscopy CAM-B3LYPaug-cc-pVTZCalculation of UV-Vis absorption spectra (TD-DFT) and other excited-state properties.
Ab Initio Methods

While DFT is the primary tool, higher-level ab initio methods are invaluable for benchmarking and for systems where DFT may be less reliable.

  • Møller-Plesset Perturbation Theory (MP2): This is the simplest method to include electron correlation beyond the Hartree-Fock approximation. It is often used for geometry optimizations of small to medium-sized molecules and for calculating interaction energies.

  • Coupled Cluster (CC) Theory (e.g., CCSD(T)): Often referred to as the "gold standard" of quantum chemistry, CCSD(T) provides highly accurate energies. Due to its high computational cost, it is typically used for single-point energy calculations on geometries optimized with a less expensive method like DFT or MP2.

Part 3: A Practical Workflow for Theoretical Calculations

A successful computational study follows a logical and self-validating workflow. The following protocol outlines the key steps for investigating an imidazo[1,5-a]pyrazine derivative.

The Computational Workflow

The general workflow for a computational investigation of a molecule like imidazo[1,5-a]pyrazine is illustrated below. Each step builds upon the previous one, ensuring a robust and reliable outcome.

computational_workflow cluster_input 1. Input Preparation cluster_geom_opt 2. Geometry Optimization cluster_freq 3. Frequency Analysis cluster_properties 4. Property Calculations node_input Build Initial 3D Structure (e.g., using Avogadro, GaussView) node_geom_opt Perform Geometry Optimization (e.g., B3LYP/6-31G(d,p)) node_input->node_geom_opt Initial Coordinates node_freq Perform Frequency Calculation (at the same level of theory) node_geom_opt->node_freq Optimized Geometry node_verify Verify Minimum Energy Structure (No imaginary frequencies) node_freq->node_verify node_spe Single-Point Energy (Higher level of theory, e.g., ωB97X-D/6-311+G(d,p)) node_verify->node_spe Validated Structure node_nmr NMR Spectra (GIAO method) node_verify->node_nmr node_uv UV-Vis Spectra (TD-DFT) node_verify->node_uv node_mep Molecular Electrostatic Potential (MEP) node_verify->node_mep

Caption: A typical workflow for the computational investigation of an organic molecule.

Experimental Protocol: Geometry Optimization and Frequency Analysis

This protocol describes the essential first steps in any computational study of an imidazo[1,5-a]pyrazine derivative.

Objective: To find the lowest energy structure (geometry) of the molecule and to confirm that it is a true minimum on the potential energy surface.

Methodology:

  • Structure Building:

    • Using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw), construct the 3D structure of the desired imidazo[1,5-a]pyrazine derivative.

    • Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

  • Input File Preparation (for Gaussian software):

    • Create a text file (e.g., imidazo_pyrazine.com).

    • The input file should contain the following sections:

      • Route Section (# line): Specifies the calculation type, method, and basis set. For a standard optimization and frequency calculation, this would be:

        The opt keyword requests a geometry optimization, and freq requests a frequency calculation to be performed on the optimized geometry.

      • Title Section: A brief description of the calculation.

      • Charge and Multiplicity: For a neutral, closed-shell molecule, this will be 0 1.

      • Molecular Specification: The Cartesian coordinates of the atoms obtained from the structure building step.

  • Execution:

    • Submit the input file to the quantum chemistry software package (e.g., Gaussian).

  • Analysis of Results:

    • Geometry Optimization: Check that the optimization has converged successfully. This is typically indicated in the output file.

    • Frequency Analysis:

      • Examine the results of the frequency calculation. A true minimum energy structure will have zero imaginary frequencies .

      • If one or more imaginary frequencies are present, it indicates that the structure is a saddle point (a transition state) and not a minimum. In this case, the structure should be perturbed along the vibrational mode corresponding to the imaginary frequency and the optimization re-run.

      • The output will also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Calculation of Key Molecular Properties

Once a validated minimum energy structure is obtained, a wealth of chemical information can be extracted.

Understanding the electronic landscape of the imidazo[1,5-a]pyrazine core is key to predicting its reactivity.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

    • The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity).

    • The LUMO energy is related to its ability to accept electrons (electrophilicity).

    • The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests a more reactive molecule.

  • Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of the molecule.

    • Red regions (negative potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. In imidazo[1,5-a]pyrazine, these are typically located around the nitrogen atoms.

    • Blue regions (positive potential): Indicate areas of low electron density (electron-poor regions), which are susceptible to nucleophilic attack.

mep_diagram cluster_reactivity Predicting Reactivity from MEP mep Molecular Electrostatic Potential (MEP) Map red Red Regions (Negative Potential) mep->red blue Blue Regions (Positive Potential) mep->blue electrophile Electrophile (E⁺) electrophile->red Attraction nucleophile Nucleophile (Nu⁻) nucleophile->blue Attraction

Caption: Relationship between MEP and chemical reactivity.

Theoretical calculations can provide excellent predictions of various spectroscopic data.

  • NMR Spectroscopy:

    • The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.

    • Calculations are typically performed at the DFT level (e.g., B3LYP/6-311+G(d,p)).

    • Calculated chemical shifts are usually referenced to a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

  • UV-Vis Spectroscopy:

    • Time-Dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum.

    • Range-separated functionals like CAM-B3LYP are often recommended for better accuracy.

    • The effect of solvent can be included using implicit solvation models like the Polarizable Continuum Model (PCM).

Table 2: Example of Calculated vs. Experimental Data (Hypothetical)

PropertyCalculation MethodCalculated ValueExperimental Value
¹H NMR (H-3)GIAO-B3LYP/6-311+G(d,p)7.85 ppm7.92 ppm
¹³C NMR (C-5)GIAO-B3LYP/6-311+G(d,p)135.2 ppm134.8 ppm
UV-Vis λ_maxTD-CAM-B3LYP/aug-cc-pVTZ285 nm288 nm

Part 4: Advanced Applications in Drug Development

The fundamental properties calculated using the methods described above serve as the foundation for more applied computational techniques in drug discovery.

  • Quantitative Structure-Activity Relationship (QSAR): In QSAR studies, various calculated quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) are correlated with experimentally determined biological activity. This allows for the development of predictive models that can estimate the activity of new, unsynthesized imidazo[1,5-a]pyrazine derivatives.

  • Molecular Docking: The accuracy of molecular docking simulations, which predict the binding mode of a ligand to a protein, is highly dependent on the input ligand conformation. Using a QM-optimized geometry of the imidazo[1,5-a]pyrazine derivative provides a more physically realistic starting point than a simple 2D-to-3D conversion, leading to more reliable predictions of binding interactions.

Conclusion

Theoretical calculations, particularly DFT, are an indispensable tool for the modern medicinal chemist working with the imidazo[1,5-a]pyrazine scaffold. By providing a deep and quantitative understanding of the structural and electronic properties of these molecules, computation enables a more rational and efficient approach to the design and development of novel therapeutics. This guide provides a robust framework for researchers to embark on their own computational investigations, fostering a synergistic relationship between theoretical prediction and experimental validation.

References

  • Tandon, H., Chakraborty, T., & Suhag, V. (2019). A Brief Review on Importance of DFT In Drug Design. Crimson Publishers. [Link]

  • Fatima, A., & Ahmad, M. (2021). Role of DFT in Drug Design: A Mini Review. Journal of Pharmaceutical Sciences and Research. [Link]

Sources

Foundational

Exploring the Chemical Space of Substituted Imidazo[1,5-a]pyrazines: A Technical Guide for Drug Discovery

Introduction: The Imidazo[1,5-a]pyrazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry The imidazo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medici...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,5-a]pyrazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The imidazo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide range of biological targets, making it a "privileged scaffold" in drug discovery. Derivatives of this scaffold have shown a remarkable breadth of biological activities, including potential as kinase inhibitors for oncology and inflammatory diseases, as well as agents targeting the central nervous system. The allure of the imidazo[1,5-a]pyrazine framework lies in its synthetic tractability and the rich chemical space that can be explored through substitution at multiple positions, offering fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth exploration of the chemical space of substituted imidazo[1,5-a]pyrazines, detailing synthetic strategies, structure-activity relationships (SAR), and the integration of computational methods for rational drug design.

Navigating the Synthetic Landscape: Key Strategies for Core Elaboration and Diversification

The ability to strategically introduce a variety of substituents onto the imidazo[1,5-a]pyrazine core is fundamental to exploring its chemical space. Several synthetic approaches have been developed, each with its own merits regarding regioselectivity, substrate scope, and efficiency.

Core Synthesis: Building the Imidazo[1,5-a]pyrazine Framework

The construction of the imidazo[1,5-a]pyrazine ring system is typically achieved through the condensation of a suitably substituted aminopyrazine derivative with a two-carbon synthon. One common strategy involves the reaction of 2-aminomethylpyrazine with an aldehyde, followed by cyclization.

Strategic Functionalization: Accessing Diverse Chemical Matter

With the core in hand, the exploration of chemical space hinges on the ability to introduce substituents at various positions. Metal-catalyzed cross-coupling reactions and directed metalation are powerful tools for this purpose.

Directed ortho-Metalation (DoM) and Halogen-Metal Exchange:

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of imidazo[1,5-a]pyrazines, existing substituents can direct metalating agents (typically organolithium bases) to adjacent positions, enabling the introduction of a wide range of electrophiles.

A related and highly effective strategy is halogen-metal exchange, where a halogen atom (commonly bromine or iodine) is swapped for a metal, which can then be quenched with an electrophile. This approach offers excellent regiocontrol, as the halogen can be introduced at a specific position on the pyrazine precursor.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are indispensable tools for creating carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of a halogenated or triflated imidazo[1,5-a]pyrazine with a suitable coupling partner (e.g., a boronic acid, alkene, or alkyne). The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and functional group tolerance.

Structure-Activity Relationship (SAR) Insights: Translating Chemical Modifications into Biological Activity

The systematic exploration of the chemical space of imidazo[1,5-a]pyrazines has yielded valuable insights into the relationship between their structure and biological activity. Kinase inhibition has been a particularly fruitful area of investigation.

Case Study: Imidazo[1,5-a]pyrazines as Kinase Inhibitors

The imidazo[1,5-a]pyrazine scaffold has proven to be a versatile template for the design of inhibitors targeting various kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Bruton's Tyrosine Kinase (BTK) Inhibitors:

BTK is a key component of the B-cell receptor signaling pathway, making it an attractive target for the treatment of B-cell malignancies and autoimmune diseases. Acalabrutinib, an approved BTK inhibitor, features an imidazo[1,5-a]pyrazine core, highlighting the clinical relevance of this scaffold.[1] Computational studies have been employed to elucidate the key pharmacophoric features required for potent BTK inhibition by imidazo[1,5-a]pyrazine derivatives.[2] A five-point pharmacophore model, comprising a hydrogen bond donor, a positive ionic feature, and three aromatic rings, has been proposed.[2]

c-Src Kinase Inhibitors:

The c-Src tyrosine kinase is involved in cell growth, differentiation, and survival, and its aberrant activation is implicated in cancer and ischemic stroke. A series of C-5 substituted imidazo[1,5-a]pyrazines have been explored as c-Src inhibitors.[3] These studies revealed that substitution at the C-5 position is critical for potent inhibition.

IKK1 and IKK2 Inhibitors:

The IκB kinase (IKK) complex, which includes the catalytic subunits IKK1 and IKK2, is a central regulator of the NF-κB signaling pathway, a key player in inflammation. Imidazo[1,5-a]pyrazine derivatives have been investigated as inhibitors of IKK1 and IKK2, demonstrating the potential of this scaffold in developing anti-inflammatory agents.[4]

Table 1: Illustrative SAR Data for Imidazo[1,5-a]pyrazine Kinase Inhibitors

Target KinaseScaffold PositionKey Substituent FeaturesImpact on ActivityReference
BTKC-3Phenyl group with acrylamideCovalent binding to active site cysteine[1]
BTKC-6Phenoxy groupOccupies a hydrophobic pocket[1]
c-SrcC-5Substituted anilinesCrucial for potency[3]
IKK2C-1, C-3Varied aryl and heteroaryl groupsModulate inhibitory activity[4]

Integrating Computational Chemistry for Rational Design and Chemical Space Exploration

Computational chemistry plays an increasingly vital role in modern drug discovery, enabling the rational design of new molecules and the efficient exploration of vast chemical spaces. For the imidazo[1,5-a]pyrazine scaffold, computational approaches have been instrumental in understanding SAR and prioritizing synthetic efforts.

Workflow for Computational-Driven Exploration

A typical workflow integrating computational and synthetic chemistry for the exploration of the imidazo[1,5-a]pyrazine chemical space is outlined below.

Caption: Iterative workflow for computational and synthetic exploration.

Pharmacophore Modeling and 3D-QSAR:

As demonstrated in the study of BTK inhibitors, pharmacophore modeling can identify the key chemical features responsible for biological activity.[2] This information can then be used to build quantitative structure-activity relationship (QSAR) models, which mathematically correlate chemical structure with activity, allowing for the prediction of the potency of novel, unsynthesized compounds.

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target.[5][6] A validated pharmacophore model or the three-dimensional structure of the target protein can be used to screen virtual libraries of imidazo[1,5-a]pyrazine derivatives, prioritizing the most promising candidates for synthesis and biological evaluation.

Molecular Docking:

Molecular docking predicts the preferred orientation of a molecule when bound to a target protein. This technique can provide valuable insights into the binding mode of imidazo[1,5-a]pyrazine derivatives and help to explain observed SAR. For example, docking studies can reveal key hydrogen bonding interactions or hydrophobic contacts that contribute to high-affinity binding.

Experimental Protocols: A Practical Guide

While the following are generalized procedures, they provide a framework for the synthesis of substituted imidazo[1,5-a]pyrazines. Researchers should consult the primary literature for specific reaction conditions and characterization data.

General Procedure for the Synthesis of a Halogenated Imidazo[1,5-a]pyrazine Intermediate
  • Starting Material: A suitable aminopyrazine.

  • Halogenation: To a solution of the aminopyrazine in a suitable solvent (e.g., DMF or acetic acid), add a halogenating agent (e.g., N-bromosuccinimide or N-iodosuccinimide) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki Cross-Coupling
  • Reactants: To a reaction vessel, add the halogenated imidazo[1,5-a]pyrazine, a boronic acid or ester derivative (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane or toluene) and water.

  • Reaction Conditions: Degas the reaction mixture by bubbling with nitrogen or argon, and then heat to the desired temperature (typically 80-120 °C) until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purification: Purify the product by column chromatography.

Future Directions and Opportunities

The exploration of the chemical space of substituted imidazo[1,5-a]pyrazines is an ongoing endeavor with significant potential for the discovery of new therapeutics. Future efforts will likely focus on:

  • Development of Novel Synthetic Methodologies: The discovery of new, more efficient, and regioselective methods for the synthesis and functionalization of the imidazo[1,5-a]pyrazine core will be crucial for accessing novel chemical space.

  • Expansion of Biological Targets: While kinase inhibition is a well-explored area, the versatility of the scaffold suggests that it could be a valuable template for designing ligands for other target classes, such as G-protein coupled receptors (GPCRs) and ion channels.

  • Application of Advanced Computational Techniques: The use of more sophisticated computational methods, such as free energy perturbation (FEP) and machine learning, will enable more accurate prediction of binding affinities and other key drug-like properties, further accelerating the drug discovery process.

  • Library Synthesis and High-Throughput Screening: The development of robust synthetic routes amenable to parallel synthesis will facilitate the creation of large, diverse libraries of imidazo[1,5-a]pyrazine derivatives for high-throughput screening against a wide range of biological targets.

Conclusion

The imidazo[1,5-a]pyrazine scaffold represents a highly promising starting point for the development of new therapeutic agents. Its synthetic accessibility and the rich chemical diversity that can be achieved through substitution make it an attractive framework for medicinal chemists. By combining state-of-the-art synthetic methodologies with powerful computational tools, researchers can efficiently navigate the vast chemical space of substituted imidazo[1,5-a]pyrazines to uncover novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. This integrated approach, grounded in a deep understanding of the underlying structure-activity relationships, will continue to drive innovation in this exciting area of drug discovery.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Suzuki-Miyaura Coupling of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine for the Synthesis of Novel Pharmaceutical Scaffolds

Introduction: The Value of the Imidazo[1,5-a]pyrazine Scaffold The imidazo[1,5-a]pyrazine core is a prominent heterocyclic scaffold frequently encountered in medicinal chemistry and materials science.[1][2] Its unique el...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the Imidazo[1,5-a]pyrazine Scaffold

The imidazo[1,5-a]pyrazine core is a prominent heterocyclic scaffold frequently encountered in medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid, planar structure make it a "privileged scaffold" for designing molecules that can interact with a variety of biological targets. This is exemplified by its presence in numerous kinase inhibitors and other pharmaceuticals.[3] For instance, Acalabrutinib, a highly selective second-generation Bruton's tyrosine kinase (BTK) inhibitor, features this core structure.[3] The pyrazine moiety itself is a key component in a wide range of natural products and approved drugs, highlighting its significance in rational drug design.[3][4]

The functionalization of this scaffold is critical for exploring structure-activity relationships (SAR) in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds.[5] Its tolerance of diverse functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters make it an indispensable tool for medicinal chemists.[6]

This application note provides a detailed guide to the use of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine , a dihalogenated building block that offers a strategic advantage for molecular elaboration. We will demonstrate how to achieve highly regioselective Suzuki-Miyaura coupling at the C1-bromo position, leveraging the differential reactivity of the two halogen atoms. This selective functionalization preserves the C8-chloro position as a handle for subsequent orthogonal diversification, enabling the rapid synthesis of complex, multi-substituted imidazo[1,5-a]pyrazine libraries.

The Principle of Regioselectivity: Exploiting Halogen Reactivity

The success of a sequential functionalization strategy on a dihalogenated substrate hinges on the ability to control which position reacts first. In the case of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine, the regioselectivity of the Suzuki-Miyaura coupling is governed by the relative rates of oxidative addition of the C-Br and C-Cl bonds to the palladium(0) catalyst.

The established reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F .[7] The carbon-bromine bond has a lower bond dissociation energy and is more readily cleaved by the electron-rich Pd(0) center compared to the stronger, less polarizable carbon-chlorine bond. This intrinsic difference in reactivity allows for a highly selective reaction at the C1-bromo position under standard Suzuki-Miyaura conditions, while leaving the C8-chloro position untouched. This principle has been effectively demonstrated in other dihalogenated heterocyclic systems, where selective coupling at the more reactive halogen is a common and reliable strategy.[8]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the imidazo[1,5-a]pyrazine, forming a Pd(II) intermediate. This is the rate-determining and selectivity-defining step.

  • Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (R²) to the palladium center, displacing the halide.[5][6]

  • Reductive Elimination: The two organic groups on the palladium center (R¹ and R²) couple and are eliminated from the metal, forming the final C-C bond and regenerating the active Pd(0) catalyst.[5]

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex_A [R¹-Pd(II)L₂-Br] pd0->pd_complex_A Oxidative Addition r1x R¹-Br (1-Bromo-8-chloro-imidazo...) r1x->pd_complex_A r2b R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ r2b->boronate base Base (e.g., K₂CO₃) base->boronate pd_complex_B [R¹-Pd(II)L₂-R²] pd_complex_A->pd_complex_B Transmetalation boronate->pd_complex_A pd_complex_B->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd_complex_B->product

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.

The diagram below illustrates the selective nature of this reaction. Standard conditions favor the reaction pathway via oxidative addition at the more labile C-Br bond.

Regioselectivity cluster_paths start 1-Bromo-8-chloro-imidazo[1,5-a]pyrazine + R-B(OH)₂ path1 Pathway A (Standard Conditions) Pd(0), Base path2 Pathway B (Forcing Conditions) Specialized Catalyst intermediate1 Oxidative Addition at C1-Br (Favored) intermediate2 Oxidative Addition at C8-Cl (Disfavored) path1->intermediate1 path2->intermediate2 product1 1-Aryl-8-chloro-imidazo[1,5-a]pyrazine (Desired Product) intermediate1->product1

Figure 2: Reaction pathway selectivity.

Experimental Protocol: C1-Selective Arylation

This protocol provides a general method for the Suzuki-Miyaura coupling of an arylboronic acid to the C1-position of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine.

Materials and Reagents
  • 1-Bromo-8-chloroimidazo[1,5-a]pyrazine (Substrate)

  • Arylboronic Acid (e.g., Phenylboronic acid, 1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (Catalyst, 0.05 equiv.)

  • Potassium Carbonate (K₂CO₃) (Base, 2.0 equiv.)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Instrumentation
  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Flash column chromatography system

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-Bromo-8-chloroimidazo[1,5-a]pyrazine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of substrate).

  • Degassing (Expertise & Experience): Causality: It is crucial to remove dissolved oxygen from the reaction mixture. Oxygen can lead to the oxidation of the Pd(0) catalyst, rendering it inactive, and can also promote the undesirable homocoupling of the boronic acid.[7] A common method is to bubble argon or nitrogen through the solvent mixture for 15-20 minutes before adding it to the flask containing the solids.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring (Trustworthiness): The reaction progress should be monitored by TLC or LC-MS. A typical reaction time is 4-12 hours. To validate, spot the reaction mixture against the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates progress. LC-MS is used to confirm the mass of the desired product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1-aryl-8-chloroimidazo[1,5-a]pyrazine product.

Data and Optimization

The conditions provided above are a robust starting point. However, optimization may be required depending on the electronic and steric nature of the boronic acid coupling partner.

Table 1: Representative Conditions for C1-Selective Suzuki Coupling

EntryBoronic Acid PartnerCatalyst (mol%)Base (equiv.)Solvent SystemTemp (°C)Typical Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)9085-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)Toluene/H₂O (5:1)10080-90
34-Trifluoromethylphenylboronic acidXPhos Pd G2 (3)K₃PO₄ (2.0)2-MeTHF/H₂O (10:1)9075-85
43-Pyridylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃ (2.0)DME/H₂O (4:1)8570-80
Expert Insights & Troubleshooting
  • Challenging Couplings: For electron-deficient or sterically hindered boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ may be beneficial. More advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve yields and reaction times.[9][10]

  • Debromination Side Product: If significant debromination (replacement of Br with H) is observed, consider using a milder base (e.g., KF), lowering the reaction temperature, or switching to a different palladium catalyst/ligand combination.

  • Low Solubility: If the substrate or product has poor solubility, alternative solvents like DMF, NMP, or 2-MeTHF can be explored.

  • Verifying Regioselectivity: The most definitive method to confirm that the coupling occurred at C1 is through 2D NMR spectroscopy (e.g., HMBC, NOESY). However, for routine analysis, the disappearance of the proton signal corresponding to the C1 position in the ¹H NMR spectrum is a strong indicator.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from preparation to final product characterization.

Workflow prep 1. Reagent Preparation (Weighing, Degassing) setup 2. Reaction Setup (Inert Atmosphere) prep->setup exec 3. Reaction Execution (Heating & Stirring) setup->exec monitor 4. Monitoring (TLC / LC-MS) exec->monitor monitor->exec Incomplete workup 5. Aqueous Work-up (Extraction & Washing) monitor->workup Reaction Complete purify 6. Purification (Column Chromatography) workup->purify char 7. Characterization (NMR, MS) purify->char

Figure 3: General experimental workflow.

Conclusion

1-Bromo-8-chloroimidazo[1,5-a]pyrazine serves as an exemplary building block for the strategic synthesis of complex molecules. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for a highly regioselective Suzuki-Miyaura coupling at the C1 position under well-established catalytic conditions. This protocol provides a reliable and validated method for this transformation, opening the door for further functionalization at the C8-chloro position. This orthogonal strategy is of immense value to researchers in drug discovery, enabling the efficient construction of diverse chemical libraries for biological screening.

References

  • Reddit user "Skankhunt43". (2017). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Reddit. [Link]

  • Barder, T. E., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. [Link]

  • Mondal, S., et al. (2022). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bonds. National Center for Biotechnology Information. [Link]

  • Di Giacomo, G., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Li, Z., et al. (2018). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. [Link]

  • Chen, Q., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science. [Link]

  • MacDonald, M. J., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]

  • Al-Hussain, S. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]

  • Verdonk, G., et al. (2012). Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. Molecules. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. [Link]

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Application

Application Notes and Protocols for the N-arylation of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine

Introduction: The Strategic Importance of N-arylated Imidazo[1,5-a]pyrazines in Modern Drug Discovery The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-arylated Imidazo[1,5-a]pyrazines in Modern Drug Discovery

The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its versatile biological activities. The introduction of an aryl group onto a nitrogen atom (N-arylation) of this core structure can significantly modulate its pharmacological properties, including target affinity, selectivity, and pharmacokinetic profile. This document provides detailed protocols for the N-arylation of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine, a key intermediate for the synthesis of novel therapeutic agents.

The presence of both a bromo and a chloro substituent on the imidazo[1,5-a]pyrazine core presents a unique synthetic challenge and opportunity. The bromine atom at the 1-position is situated on the electron-rich imidazole ring, while the chlorine atom at the 8-position resides on the electron-deficient pyrazine ring. This electronic differentiation is a critical consideration in designing selective cross-coupling strategies. This guide will focus on established palladium- and copper-catalyzed N-arylation methodologies, providing researchers with a robust starting point for their synthetic endeavors.

Chemical Principles: Navigating the N-arylation Landscape

The formation of a carbon-nitrogen bond between an aryl group and the imidazo[1,5-a]pyrazine core is typically achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).

The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation.[1][2] It generally involves a Pd(0) catalyst that undergoes oxidative addition into an aryl halide bond. Subsequent coordination of the amine (in this case, the imidazo[1,5-a]pyrazine nitrogen) and deprotonation by a base, followed by reductive elimination, yields the N-arylated product and regenerates the Pd(0) catalyst.[1] The choice of phosphine ligand is crucial for the success of this reaction, as it influences the stability and reactivity of the palladium catalyst.[3]

The Ullmann condensation is a classical copper-catalyzed method for N-arylation.[4] While historically requiring harsh reaction conditions, modern advancements have introduced milder protocols using various copper sources and ligands.[5][6] The mechanism is thought to involve the formation of a copper-amide species, which then reacts with the aryl halide.

For the N-arylation of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine, the reaction is expected to occur at one of the nitrogen atoms of the imidazole ring. It is important to consider the potential for competing C-N cross-coupling at the C1-Br or C8-Cl positions. Generally, C-Br bonds are more reactive than C-Cl bonds in palladium-catalyzed cross-coupling reactions. However, under carefully controlled N-arylation conditions, the desired reaction at the nitrogen atom can be favored.

Experimental Protocols

The following protocols are designed as robust starting points for the N-arylation of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine. Optimization of reaction parameters may be necessary for specific arylating agents and to maximize yield and selectivity.

Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

This protocol is adapted from established procedures for the N-arylation of nitrogen-containing heterocycles.[1][7]

Materials:

  • 1-Bromo-8-chloroimidazo[1,5-a]pyrazine

  • Aryl halide (e.g., aryl bromide or iodide)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for work-up and purification

  • Inert atmosphere (Argon or Nitrogen)

Reaction Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add 1-Bromo-8-chloroimidazo[1,5-a]pyrazine, aryl halide, Pd₂(dba)₃, Xantphos, and base to a dry Schlenk tube. prep2 Evacuate and backfill the tube with an inert gas (3x). prep1->prep2 prep3 Add anhydrous, degassed solvent via syringe. prep2->prep3 react1 Heat the reaction mixture with vigorous stirring. prep3->react1 react2 Monitor reaction progress by TLC or LC-MS. react1->react2 workup1 Cool the reaction to room temperature. react2->workup1 workup2 Dilute with an organic solvent (e.g., ethyl acetate). workup1->workup2 workup3 Wash with water and brine. workup2->workup3 workup4 Dry the organic layer over Na₂SO₄, filter, and concentrate. workup3->workup4 workup5 Purify by flash column chromatography. workup4->workup5

Caption: Workflow for Palladium-Catalyzed N-arylation.

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 1-Bromo-8-chloroimidazo[1,5-a]pyrazine (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-arylated product.

Rationale for Reagent Choices:

  • Catalyst System: Pd₂(dba)₃ is a common and effective Pd(0) source. Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step and is often effective for coupling with heteroaromatic amines.[7]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating the imidazole nitrogen. Cesium carbonate can be a milder alternative if the substrate is base-sensitive.

  • Solvent: Toluene and 1,4-dioxane are common high-boiling, non-polar aprotic solvents for Buchwald-Hartwig reactions. They must be anhydrous and degassed to prevent catalyst deactivation.

Protocol 2: Copper-Catalyzed N-arylation (Ullmann-Type Condensation)

This protocol is based on modern Ullmann-type coupling conditions that are milder than traditional methods.[4][7]

Materials:

  • 1-Bromo-8-chloroimidazo[1,5-a]pyrazine

  • Aryl iodide or aryl bromide

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-Phenanthroline or N,N'-Dimethylethylenediamine (DMEDA))

  • Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

  • Reaction vessel (e.g., sealed tube)

  • Standard laboratory glassware for work-up and purification

  • Inert atmosphere (Argon or Nitrogen)

Reaction Mechanism Overview:

G ImH Imidazo[1,5-a]pyrazine (Im-H) ImCu Copper-Imidazo Complex [Im-Cu(I)] ImH->ImCu + Cu(I), - H⁺ (Base) Product N-Aryl Imidazo[1,5-a]pyrazine (Im-Ar) ImCu->Product + Ar-X (Oxidative Addition/ Reductive Elimination) ArX Aryl Halide (Ar-X) ArX->Product CuI Cu(I) Catalyst Base Base

Caption: Simplified Ullmann N-arylation cycle.

Procedure:

  • In a sealable reaction tube, combine 1-Bromo-8-chloroimidazo[1,5-a]pyrazine (1.0 mmol, 1.0 equiv), the aryl halide (1.5 mmol, 1.5 equiv), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas such as argon or nitrogen.

  • Add anhydrous toluene (5 mL).

  • Seal the tube tightly and heat the mixture to 110-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with aqueous ammonia (5% solution, 2 x 15 mL) to remove copper salts, followed by water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to obtain the desired product.

Rationale for Reagent Choices:

  • Catalyst and Ligand: CuI is a common and inexpensive copper source. Ligands like 1,10-phenanthroline or DMEDA can accelerate the reaction by stabilizing the copper center and increasing its reactivity.[4][7]

  • Base: Potassium carbonate is a moderately strong inorganic base suitable for this transformation. Potassium phosphate can also be used.

  • Solvent: Toluene is a good choice, but for less reactive aryl halides, a more polar solvent like DMF might be beneficial, although it requires higher temperatures for removal.

Quantitative Data Summary

The following table provides a general comparison of the two proposed protocols. The exact yields will be substrate-dependent and require empirical optimization.

ParameterProtocol 1: Buchwald-HartwigProtocol 2: Ullmann-Type
Catalyst Pd₂(dba)₃CuI
Ligand Xantphos1,10-Phenanthroline or DMEDA
Base NaOtBu or Cs₂CO₃K₂CO₃ or K₃PO₄
Solvent Toluene or 1,4-DioxaneToluene, Dioxane, or DMF
Temperature 100-110 °C110-120 °C
Reaction Time 8-16 hours12-24 hours
Typical Catalyst Loading 1-2 mol% Pd5-10 mol% Cu

Troubleshooting and Expert Insights

  • Low or No Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst/ligand loading. Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under a positive pressure of inert gas. For the Buchwald-Hartwig protocol, trying a different ligand (e.g., a biarylphosphine ligand) may be beneficial.

  • Side Product Formation: The primary potential side reaction is C-N coupling at the C1-Br position. If this is observed, lowering the reaction temperature or using a milder base might favor N-arylation. The C8-Cl bond is generally less reactive in these cross-coupling reactions.

  • Purification Challenges: The N-arylated products may have similar polarity to the starting materials. Careful selection of the mobile phase for column chromatography is essential for achieving good separation.

Characterization of N-arylated Products

The successful synthesis of the desired N-arylated 1-Bromo-8-chloroimidazo[1,5-a]pyrazine derivatives should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the newly introduced aryl group and the overall structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement to confirm the elemental composition of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound.

By following these detailed protocols and considering the underlying chemical principles, researchers can effectively synthesize novel N-arylated imidazo[1,5-a]pyrazine derivatives for further investigation in drug discovery and development programs.

References

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  • Haskali, M. B., et al. (2023). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. MDPI.
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  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. BenchChem.
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  • Zhang, X., et al. (2023). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 28(1), 353. Available at: [Link]

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  • Wang, Z., et al. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Arkivoc, 2009(11), 227-237. Available at: [Link]

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  • PubChem. 1-Pyrrolidinecarboxylic acid, 2-(1-bromo-8-chloroimidazo(1,5-a)pyrazin-3-yl)-, phenylmethyl ester, (2S)-. Available at: [Link]

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Sources

Method

Application Notes and Protocols for the Strategic Functionalization of the C3 Position on the Imidazo[1,5-a]pyrazine Core

Introduction: The Significance of the Imidazo[1,5-a]pyrazine Scaffold The imidazo[1,5-a]pyrazine ring system is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its structural resemblance...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,5-a]pyrazine Scaffold

The imidazo[1,5-a]pyrazine ring system is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its structural resemblance to purines allows it to interact with a wide range of biological targets, leading to its incorporation into numerous compounds with significant therapeutic potential, including kinase inhibitors and agents for treating ischemic stroke.[1][2] The ability to selectively functionalize this core is paramount for developing novel chemical entities and establishing structure-activity relationships (SAR).

This guide focuses on the strategic functionalization of the C3 position of the imidazo[1,5-a]pyrazine core. The imidazole moiety of the fused system confers a degree of electron-richness, making the C3 position particularly susceptible to electrophilic substitution and a prime target for derivatization. We will explore field-proven methods, from initial halogenation to advanced metal-catalyzed cross-coupling and direct C-H activation strategies, providing detailed, replicable protocols and the causal reasoning behind experimental choices.

Method 1: Regioselective Halogenation - Gateway to C3 Diversification

The introduction of a halogen atom, typically bromine or chlorine, at the C3 position is a cornerstone strategy. This initial step transforms the relatively inert C-H bond into a versatile functional handle, paving the way for a multitude of subsequent cross-coupling reactions. The inherent electronic nature of the imidazo[1,5-a]pyrazine ring directs electrophiles preferentially to the C3 position.

Causality Behind Electrophilic Halogenation

The regioselectivity of halogenation is governed by the stability of the intermediate sigma complex (Wheland intermediate). Electrophilic attack at C3 allows the positive charge to be delocalized across the imidazole ring while maintaining the aromaticity of the pyrazine ring, resulting in a more stable intermediate compared to attack at other positions.[3] Reagents like N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are effective and selective halogenating agents for this transformation.

Protocol 1: C3-Bromination using N-Bromosuccinimide (NBS)

This protocol describes a standard procedure for the regioselective bromination of a generic imidazo[1,5-a]pyrazine substrate.

Workflow for C3-Bromination

sub Imidazo[1,5-a]pyrazine Substrate solv Dissolve in Acetonitrile sub->solv nbs Add NBS (1.1 eq) portion-wise solv->nbs stir Stir at 0°C to RT for 2-4h nbs->stir quench Quench with aq. Na2S2O3 stir->quench ext Extract with Ethyl Acetate quench->ext dry Dry (Na2SO4), Filter, Concentrate ext->dry purify Purify via Column Chromatography dry->purify prod C3-Bromo-imidazo[1,5-a]pyrazine purify->prod Suzuki_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa Ar-X pd2_complex Ar-Pd(II)L2-X oa->pd2_complex tm Transmetalation pd2_complex->tm Ar'-B(OR)2 re Reductive Elimination tm->re re->pd0 Ar-Ar' product Ar-Ar' boronic Ar'-B(OR)2 (Base) substrate Ar-X Buchwald_Hartwig_Cycle pd0 Pd(0)L oa Oxidative Addition pd0->oa Ar-X pd2_complex Ar-Pd(II)L-X oa->pd2_complex le Ligand Exchange pd2_complex->le HNR'R" re Reductive Elimination le->re re->pd0 Ar-NR'R" product Ar-NR'R" amine HNR'R" (Base) substrate Ar-X start Combine Imidazo[1,5-a]pyrazine, Aryl Bromide, Pd(OAc)2, PivOH, and K2CO3 inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) start->inert solvent Add Anhydrous DMA inert->solvent heat Heat at 120-140°C for 12-24h solvent->heat workup Cool, Dilute with Water, Extract with EtOAc heat->workup purify Dry, Concentrate, and Purify via Column Chromatography workup->purify product C3-Aryl-imidazo[1,5-a]pyrazine purify->product

Sources

Application

The Strategic Application of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine in Modern Medicinal Chemistry

Introduction: The Imidazo[1,5-a]pyrazine Scaffold as a Privileged Structure In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to mu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,5-a]pyrazine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – is a cornerstone of efficient drug discovery. The imidazo[1,5-a]pyrazine core is one such scaffold, recognized for its versatile biological activities and favorable physicochemical properties. This bicyclic heteroaromatic system is a key structural motif in a variety of pharmacologically active agents, including kinase inhibitors and modulators of the central nervous system.[1][2] The strategic di-halogenation to yield 1-Bromo-8-chloroimidazo[1,5-a]pyrazine creates a highly versatile and synthetically tractable intermediate, enabling chemists to explore chemical space and optimize structure-activity relationships (SAR) with precision.

This guide provides an in-depth exploration of the application of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine in medicinal chemistry. We will delve into its chemical rationale, key synthetic transformations, and its role in the development of potent and selective therapeutic agents, with a particular focus on its application in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.

Chemical Rationale and Reactivity Profile

The synthetic utility of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine lies in the differential reactivity of its two halogen substituents. This allows for sequential and regioselective functionalization, a critical aspect of building molecular complexity in a controlled manner.

  • The Imidazole Ring: The imidazole portion of the scaffold is generally more electron-rich than the pyrazine ring. This makes the C1 and C3 positions susceptible to electrophilic attack. The bromination at the C1 position is a key step in creating a handle for further modification.

  • The Pyrazine Ring: The pyrazine ring is electron-deficient, which influences the reactivity of its substituents.

  • Differential Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is typically more reactive than the carbon-chlorine (C-Cl) bond.[3] This reactivity difference (C-Br > C-Cl) is the lynchpin of the scaffold's utility, allowing for selective functionalization at the C1 position via reactions like Suzuki or Stille couplings, while leaving the C8-chloro group intact for subsequent modifications, such as Buchwald-Hartwig amination.

This predictable reactivity allows for a modular approach to library synthesis, as illustrated in the workflow below.

G scaffold 1-Bromo-8-chloro- imidazo[1,5-a]pyrazine suzuki Suzuki or Stille Coupling (C1-Br functionalization) scaffold->suzuki intermediate 1-Aryl/Alkyl-8-chloro- imidazo[1,5-a]pyrazine suzuki->intermediate buchwald Buchwald-Hartwig Amination (C8-Cl functionalization) final_product 1-Aryl/Alkyl-8-amino- imidazo[1,5-a]pyrazine (Bioactive Molecule) buchwald->final_product intermediate->buchwald G start 1-Bromo-8-chloro- imidazo[1,5-a]pyrazine oxidative_addition Oxidative Addition (Pd(0) insertion into C-Br) start->oxidative_addition Pd(0) reagents Arylboronic Acid (R-B(OH)₂) Pd Catalyst, Base transmetalation Transmetalation (Transfer of R group to Pd) reagents->transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination (Formation of C-C bond) transmetalation->reductive_elimination reductive_elimination->start Regenerates Pd(0) product 1-Aryl-8-chloro- imidazo[1,5-a]pyrazine reductive_elimination->product

Sources

Method

Application Notes and Protocols for the Synthesis and Evaluation of 8-Amino-Imidazo[1,5-a]pyrazine Derivatives as Potent and Reversible BTK Inhibitors

Introduction: The Therapeutic Promise of Targeting Bruton's Tyrosine Kinase Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as a crucial signaling node in B-cell development, activation, and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting Bruton's Tyrosine Kinase

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as a crucial signaling node in B-cell development, activation, and proliferation.[1] As an essential component of the B-cell receptor (BCR) signaling pathway, BTK's role extends to various immune cells, including monocytes, macrophages, and mast cells.[2] Dysregulation of BTK signaling is implicated in the pathophysiology of numerous B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders like rheumatoid arthritis (RA) and multiple sclerosis (MS).[3][4] Consequently, the development of small molecule inhibitors of BTK has emerged as a transformative therapeutic strategy in both oncology and immunology.[5][6][7]

The 8-amino-imidazo[1,5-a]pyrazine scaffold has been identified as a promising core structure for the development of potent and selective reversible BTK inhibitors.[8][9] Unlike first-generation covalent inhibitors that form an irreversible bond with a cysteine residue (Cys481) in the BTK active site, reversible inhibitors offer the potential for a differentiated safety profile and may overcome resistance mechanisms associated with mutations at the covalent binding site.[10] This guide provides a comprehensive overview of the synthesis of 8-amino-imidazo[1,5-a]pyrazine derivatives and detailed protocols for their evaluation as BTK inhibitors, intended for researchers and professionals in drug discovery and development.

The BTK Signaling Cascade: A Rationale for Inhibition

Upon B-cell receptor (BCR) engagement by an antigen, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. BTK plays a pivotal role in transducing these signals downstream of the BCR.[11] The simplified signaling pathway highlights the central role of BTK.

Caption: Simplified BTK signaling pathway in B-cells.

Synthetic Chemistry: A Modular Approach to 8-Amino-Imidazo[1,5-a]pyrazine Derivatives

The synthesis of the 8-amino-imidazo[1,5-a]pyrazine core and its derivatives can be achieved through a modular approach, allowing for systematic exploration of the structure-activity relationship (SAR).[7][12] The following protocols outline a general synthetic strategy.

Synthesis_Workflow cluster_core Imidazo[1,5-a]pyrazine Core Synthesis cluster_modification Functionalization and Coupling A Substituted 2-aminopyrazine C Imidazo[1,5-a]pyrazine Core A->C B α-haloketone B->C D Halogenation of Core (e.g., NBS) C->D E Amination (e.g., NH3) D->E F 8-Amino-imidazo[1,5-a]pyrazine E->F G Amide Coupling (HATU, etc.) F->G H Final BTK Inhibitor Derivative G->H I Aryl/Heteroaryl Carboxylic Acid I->G

Caption: General synthetic workflow for 8-amino-imidazo[1,5-a]pyrazine derivatives.

Protocol 1: Synthesis of the 8-Amino-Imidazo[1,5-a]pyrazine Core

This protocol is adapted from the synthetic schemes reported by Liu et al.[7][12]

Step 1: Cyclization to form the Imidazo[1,5-a]pyrazine Core

  • To a solution of a substituted 2-aminopyrazine in a suitable solvent (e.g., isopropanol), add a chloroacetaldehyde solution.

  • Heat the reaction mixture at a temperature ranging from 45°C to 65°C for approximately 2 hours.[13]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the imidazo[1,5-a]pyrazine core.

Step 2: Bromination of the Imidazo[1,5-a]pyrazine Core

  • Dissolve the imidazo[1,5-a]pyrazine core in dimethylformamide (DMF).

  • Add N-bromosuccinimide (NBS) to the solution at room temperature.

  • Stir the reaction for approximately 1 hour.[12]

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the brominated intermediate.

Step 3: Amination to form the 8-Amino-Imidazo[1,5-a]pyrazine

  • In a sealed vessel, dissolve the brominated intermediate in a 2M solution of ammonia in isopropanol.

  • Heat the mixture to 120°C overnight.[7]

  • Cool the reaction vessel to room temperature and concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to obtain the 8-amino-imidazo[1,5-a]pyrazine core.

Protocol 2: Amide Coupling to Synthesize Final Derivatives

Step 1: Activation of the Carboxylic Acid

  • Dissolve the desired aryl or heteroaryl carboxylic acid in a suitable solvent such as dichloromethane (DCM) or DMF.

  • Add a coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base such as triethylamine (TEA) or diisopropylethylamine (DIEA).[7][14]

  • Stir the mixture at 0°C to room temperature for 15-30 minutes to activate the carboxylic acid.

Step 2: Amide Bond Formation

  • To the activated carboxylic acid solution, add the 8-amino-imidazo[1,5-a]pyrazine core.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous solutions of a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.

Biological Evaluation: Assessing BTK Inhibition

A tiered approach is recommended for evaluating the biological activity of the synthesized compounds, starting with in vitro biochemical assays, followed by cell-based assays, and culminating in in vivo efficacy models.

Protocol 3: In Vitro BTK Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is based on the Promega ADP-Glo™ Kinase Assay system and is designed to quantify the amount of ADP produced during the BTK kinase reaction.[8][15]

Materials:

  • BTK Kinase Enzyme System (Promega, Cat. No. V2941 or similar)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

  • Synthesized 8-amino-imidazo[1,5-a]pyrazine derivatives

  • 384-well low-volume plates

  • Luminometer

Procedure:

  • Prepare the BTK Kinase Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl2, 0.1 mg/mL BSA, 2mM MnCl2, and 50µM DTT.[8]

  • Dilute the synthesized inhibitors to the desired concentrations in the Kinase Buffer containing DMSO (final DMSO concentration should be consistent across all wells, typically ≤1%).

  • In a 384-well plate, add 1 µL of the inhibitor solution or DMSO control.

  • Add 2 µL of the BTK enzyme solution (concentration to be optimized as per manufacturer's guidelines, e.g., 3 ng).[8]

  • Add 2 µL of a substrate/ATP mixture (e.g., Poly(Glu,Tyr) as substrate and ATP at a concentration near the Km for BTK).

  • Incubate the reaction at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Protocol 4: In Vitro BTK Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay measures the binding and displacement of a fluorescently labeled tracer from the BTK active site.[16]

Materials:

  • BTK Kinase (recombinant)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer (Alexa Fluor™ 647-labeled)

  • Synthesized 8-amino-imidazo[1,5-a]pyrazine derivatives

  • 384-well plates

  • TR-FRET enabled plate reader

Procedure:

  • Prepare a 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[17]

  • Prepare a serial dilution of the test compounds in 100% DMSO, followed by an intermediate dilution in Kinase Buffer A.

  • Prepare a 2X kinase/antibody mixture and a 4X tracer solution in Kinase Buffer A at concentrations optimized for the assay (e.g., 10 nM kinase, 4 nM antibody, 400 nM tracer).[18]

  • In a 384-well plate, add 4 µL of the 4X test compound.

  • Add 8 µL of the 2X kinase/antibody mixture.

  • Add 4 µL of the 4X tracer solution.

  • Incubate for 1 hour at room temperature, protected from light.

  • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and determine the IC50 values from the dose-response curves.

Protocol 5: Cellular BTK Autophosphorylation Assay (Western Blot)

This assay assesses the ability of the compounds to inhibit BTK activity within a cellular context by measuring the autophosphorylation of BTK at Tyr223.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • Synthesized 8-amino-imidazo[1,5-a]pyrazine derivatives

  • Anti-phospho-BTK (Tyr223) antibody

  • Anti-total-BTK antibody

  • Secondary HRP-conjugated antibodies

  • SDS-PAGE gels and Western blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Seed Ramos cells in appropriate culture medium and grow to the desired density.

  • Treat the cells with various concentrations of the test compounds or DMSO vehicle for a predetermined time (e.g., 1-2 hours).

  • Lyse the cells in 1X SDS sample buffer.[19]

  • Sonicate the lysates to shear DNA and reduce viscosity.[19]

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% nonfat dry milk or BSA in TBST.

  • Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total BTK to ensure equal loading.

  • Quantify the band intensities to determine the inhibition of BTK autophosphorylation.

Protocol 6: Human Peripheral Blood Mononuclear Cell (PBMC) Activation Assay

This assay evaluates the functional effect of the inhibitors on primary human immune cells.[20]

Materials:

  • Cryopreserved or freshly isolated human PBMCs

  • Anti-IgM antibody (for B-cell stimulation)

  • Anti-CD3/anti-CD28 antibodies (for T-cell stimulation)

  • Fluorescently labeled antibodies against cell surface markers (e.g., anti-CD20 for B-cells, anti-CD3 for T-cells, and anti-CD69 as an activation marker)

  • Flow cytometer

Procedure:

  • Thaw and wash the PBMCs, and determine cell viability.[21]

  • Resuspend the PBMCs in an appropriate culture medium.

  • Pre-incubate the cells with various concentrations of the test compounds or DMSO for 1 hour.

  • Stimulate the cells with anti-IgM (for B-cell activation) or a combination of anti-CD3 and anti-CD28 (for T-cell activation) for 24-48 hours.

  • Stain the cells with fluorescently labeled antibodies against CD20, CD3, and CD69.

  • Analyze the cells by flow cytometry, gating on the B-cell (CD20+) and T-cell (CD3+) populations.

  • Quantify the expression of the activation marker CD69 on each cell population to determine the inhibitory effect of the compounds.

In Vivo Efficacy: The Rat Collagen-Induced Arthritis (CIA) Model

The rat CIA model is a well-established preclinical model for rheumatoid arthritis that can be used to assess the in vivo efficacy of BTK inhibitors.[2][3][6][22]

Procedure Overview:

  • Induction of Arthritis: Female Lewis rats are immunized with an emulsion of type II collagen and an adjuvant (e.g., Incomplete Freund's Adjuvant). A booster immunization is typically given 7 days later.[22]

  • Dosing: Prophylactic or therapeutic dosing regimens can be employed. For prophylactic treatment, the test compound is administered orally (PO) daily, starting from the day of the first immunization.[2]

  • Efficacy Evaluation:

    • Clinical Scoring: Paw thickness and clinical scores (based on erythema and swelling) are monitored regularly.[2][3]

    • Histopathology: At the end of the study, ankle and knee joints are collected for histopathological examination to assess inflammation, cartilage degradation, and bone erosion.[3]

    • Biomarker Analysis: Blood samples can be collected to assess pharmacokinetics and pharmacodynamics, such as the inhibition of B-cell activation markers (e.g., CD86) by flow cytometry.[2]

Structure-Activity Relationship (SAR) and Data Summary

Systematic modification of the 8-amino-imidazo[1,5-a]pyrazine scaffold allows for the optimization of potency, selectivity, and pharmacokinetic properties. The following table summarizes representative SAR data for this class of compounds, adapted from Liu et al.[7]

CompoundR1 (Amide)BTK IC50 (nM)hPBMC IC50 (nM)
1 2-pyridyl0.278.0
2 4-F-2-pyridyl0.327.5
3 4-MeO-2-pyridyl0.9848
4 2-pyrimidinyl>1000>10000
5 2-pyrazinyl2808300

Data is illustrative and based on published findings.

Conclusion

The 8-amino-imidazo[1,5-a]pyrazine scaffold represents a versatile platform for the design of potent and reversible BTK inhibitors. The modular synthetic route allows for extensive SAR exploration to optimize potency, selectivity, and pharmacokinetic properties. The detailed protocols provided in this guide offer a comprehensive framework for the synthesis and thorough biological evaluation of these promising therapeutic agents. By employing a combination of in vitro biochemical and cellular assays, alongside in vivo efficacy models, researchers can effectively advance the development of novel BTK inhibitors for the treatment of cancer and autoimmune diseases.

References

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080.
  • Chang, B. Y., et al. (2016). Explore Translational Pharmacokinetics/Pharmacodynamics Response/Efficacy Relationship of a Novel Bruton's Tyrosine Kinase Inhibitor in Rat Collagen-Induced Arthritis Model. ACR Meeting Abstracts. Retrieved from [Link]

  • SignalChem. (n.d.). BTK Enzyme Assay System Datasheet. Retrieved from [Link]

  • Kim, S. J., et al. (2020). Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model. In Vivo, 34(5), 2469-2476. Retrieved from [Link]

  • Webb, D., et al. (2016). Targeting the BTK-JAK Axis in Preclinical Models of Rat Collagen-Induced Arthritis with GS-4059 in Combination with a JAK Inhibitor. ACR Meeting Abstracts. Retrieved from [Link]

  • Pal Singh, S., et al. (2021). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers, 13(23), 6098. (A general reference on BTK's role in B-cell lymphomas, not directly cited but provides context.)
  • Estupinan, W., et al. (2021). BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. Cancers, 13(11), 2636. (Provides context on covalent vs. non-covalent inhibitors.)
  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Rats. Retrieved from [Link]

  • Labiotech.eu. (2024, May 9). BTK inhibitors: can these drugs tackle cancer and autoimmunity? Retrieved from [Link]

  • Inotiv. (n.d.). Collagen Induced Arthritis (CIA) In Rat. Retrieved from [Link]

  • Liu, J., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 198-203. Retrieved from [Link]

  • O'Riordan, T. C., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 85-94. (Provides general context on the synthesis of trifluoromethylpyridines.)
  • Pathan, A. A., et al. (2017). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters, 58(15), 1474-1478. (Provides context on imidazopyrazine synthesis.)
  • Liu, J., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Sreekanth, D., et al. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]

  • Wang, S., et al. (2015). Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate. eLife, 4, e06074.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Liu, J., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ResearchGate. Retrieved from [Link]

  • Li, J., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 296. Retrieved from [Link]

  • Lazaar, Y., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011.
  • Google Patents. (n.d.). EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.
  • Kumar, S., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. Retrieved from [Link]

  • Herman, S. E., et al. (2015). The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells. Haematologica, 100(1), 88-91. (Provides context on cellular assays for BTK inhibitors.)
  • Huang, Y., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7106-7111.
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  • Nakashima, M., et al. (2020). Selectivity of tirabrutinib in in vitro cellular systems (A) PBMC... ResearchGate. Retrieved from [Link]

Sources

Application

Protocol for the Regioselective Bromination of 8-chloroimidazo[1,5-a]pyrazine

An Application Guide for Researchers This application note provides a comprehensive guide for the efficient and regioselective bromination of the 8-chloroimidazo[1,5-a]pyrazine scaffold, a key heterocyclic motif in moder...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This application note provides a comprehensive guide for the efficient and regioselective bromination of the 8-chloroimidazo[1,5-a]pyrazine scaffold, a key heterocyclic motif in modern drug discovery. The protocol details a field-proven method utilizing N-Bromosuccinimide (NBS) as a practical and effective brominating agent. The resulting brominated intermediate is a versatile building block, primed for further molecular elaboration through cross-coupling reactions and other functionalizations.

This guide is intended for researchers, medicinal chemists, and process development scientists. It offers not only a step-by-step procedure but also delves into the underlying reaction mechanism, safety protocols, and expected outcomes to ensure reliable and reproducible results.

Mechanistic Rationale & Regioselectivity

The bromination of 8-chloroimidazo[1,5-a]pyrazine proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The choice of N-Bromosuccinimide (NBS) as the bromine source is strategic; it is a crystalline solid that is significantly easier and safer to handle than elemental bromine.

The regiochemical outcome of this reaction is dictated by the inherent electronic properties of the imidazo[1,5-a]pyrazine bicyclic system. The imidazole ring is electron-rich and thus activated towards electrophilic attack, whereas the pyrazine ring is electron-deficient[1]. Consequently, substitution occurs preferentially on the five-membered imidazole ring.

Attack can theoretically occur at the C1 or C3 position. Drawing the resonance structures for the sigma complex (the intermediate formed after the electrophile attacks) reveals that attack at C1 leads to a more stable intermediate. In this intermediate, the aromaticity of the six-membered pyrazine ring is maintained, and all atoms can satisfy the octet rule, which is a highly stabilizing feature[2]. This inherent stability directs the electrophile to the C1 position, leading to the desired 1-bromo-8-chloroimidazo[1,5-a]pyrazine product with high selectivity.

sub 8-chloroimidazo[1,5-a]pyrazine (Electron-Rich Imidazole Ring) intermediate Sigma Complex Intermediate (Aromaticity of Pyrazine Ring is Preserved) sub->intermediate Electrophilic Attack at C1 nbs N-Bromosuccinimide (NBS) (Electrophilic Bromine Source) nbs->intermediate hplus Deprotonation (-H+) intermediate->hplus Restores Aromaticity product 1-Bromo-8-chloroimidazo[1,5-a]pyrazine (Regioselective Product) hplus->product

Caption: Reaction mechanism for the regioselective bromination.

Detailed Experimental Protocol

This protocol is adapted from a procedure described in patent literature for a closely related substrate, demonstrating high efficiency and yield[1].

2.1 Materials and Reagents

Reagent/MaterialGradeSupplierNotes
8-chloroimidazo[1,5-a]pyrazine≥95%VariousStarting material.
N-Bromosuccinimide (NBS)≥98%VariousMust be pure; off-white or brown color indicates decomposition.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%VariousUse a dry solvent to prevent side reactions.
Ethyl Acetate (EtOAc)ACS Grade or higherVariousFor extraction.
Saturated Na₂S₂O₃ (aq)N/APrepared in-houseFor quenching.
Brine (Saturated NaCl aq)N/APrepared in-houseFor washing.
Anhydrous Na₂SO₄ or MgSO₄Reagent GradeVariousFor drying organic layer.
Round-bottom flaskAppropriate sizeN/A
Magnetic stirrer and stir barN/AN/A
Rotary evaporatorN/AN/AFor solvent removal.

2.2 Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 8-chloroimidazo[1,5-a]pyrazine (1.0 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to the flask (e.g., ~15 mL per gram of starting material). Stir the mixture at room temperature until all the solid has dissolved.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) to the stirred solution in one portion. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 1 hour. Monitor the reaction progress by TLC or LC-MS if desired.

  • Quenching: After 1 hour, carefully quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (~20 mL per gram of starting material). This will neutralize any unreacted NBS or free bromine.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (~20 mL per gram of starting material). Add brine (~20 mL per gram) to facilitate phase separation. Shake the funnel vigorously and allow the layers to separate.

  • Phase Separation: Collect the organic (top) layer. Extract the aqueous layer again with ethyl acetate.

  • Washing & Drying: Combine all organic layers and wash them sequentially with water and then brine. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and collect the filtrate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product is often obtained in high purity as a solid[1].

  • Purification (if necessary): If further purification is required, the crude material can be purified by silica gel column chromatography.

A 1. Dissolve 8-chloroimidazo[1,5-a]pyrazine in anhydrous DMF B 2. Add NBS (1.1 eq) at Room Temperature A->B C 3. Stir for 1 hour B->C D 4. Quench with sat. Na₂S₂O₃ (aq) C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash with Water and Brine E->F G 7. Dry Organic Layer (Na₂SO₄) F->G H 8. Concentrate under Reduced Pressure G->H I Crude Product H->I

Caption: Experimental workflow for the bromination reaction.

Safety Precautions

All manipulations should be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • N-Bromosuccinimide (NBS): NBS is harmful if swallowed and causes severe skin burns and eye damage[3][4]. It is a strong oxidizing agent. Avoid creating dust and inhaling the powder[5]. Store in a refrigerator, away from light and moisture, as it can decompose over time to release bromine[3].

  • N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and should be handled with caution. Avoid skin contact and inhalation of vapors.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal guidelines. Quenching with sodium thiosulfate is critical for neutralizing reactive bromine species before disposal.

Characterization and Expected Results

The expected product is 1-bromo-8-chloroimidazo[1,5-a]pyrazine.

  • Yield: This reaction is known to proceed in high yield, often exceeding 90%[1].

  • Physical Appearance: The product is typically an off-white to pale yellow solid.

  • Characterization: The structure of the final product should be confirmed using standard analytical techniques:

    • ¹H NMR: The proton signals of the imidazo[1,5-a]pyrazine core will show characteristic shifts upon bromination. The disappearance of the proton signal at the C1 position is a key indicator of success.

    • ¹³C NMR: The carbon spectrum will show a new quaternary carbon signal corresponding to the C-Br bond and shifts in the adjacent carbons.

    • Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio). The observed molecular ion peak (M+) should correspond to the calculated mass of C₆H₃BrClN₃.

References

  • N-Bromosuccinimide. Wikipedia. Available from: [Link]

  • Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Reddit. Available from: [Link]

  • Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. Available from: [Link]

  • N-BROMOSUCCINIMIDE EXTRA PURE MSDS CAS-No. Loba Chemie. Available from: [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. Available from: [Link]

  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. JLUpub. Available from: [Link]

Sources

Method

Application Notes and Protocols: The Strategic Use of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine in Fragment-Based Drug Discovery

Introduction: The Power of Halogenated Fragments in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient path to n...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Halogenated Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient path to novel lead compounds.[1][2] This approach hinges on identifying low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low affinity but high ligand efficiency.[3] These initial "hits" then serve as starting points for optimization into potent, selective, and drug-like molecules.[3][4]

Within the vast chemical space of possible fragments, halogenated heterocycles represent a particularly powerful and versatile class.[5] The inclusion of halogens, such as bromine and chlorine, can introduce key interactions that are otherwise difficult to achieve. Halogen bonds, for instance, are highly directional interactions between an electropositive region on the halogen (the σ-hole) and a nucleophilic partner on the protein, which can significantly enhance binding affinity and selectivity.[5] Furthermore, halogens can serve as valuable synthetic handles for subsequent chemical elaboration and can aid in structural studies, such as X-ray crystallography, through anomalous dispersion signals.[6]

This application note provides a detailed guide to the use of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine , a strategically designed fragment that leverages the unique properties of both its heterocyclic core and its halogen substituents. The imidazo[1,5-a]pyrazine scaffold is a recognized "privileged" structure in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapies.[7][8][9][10] The dual halogenation at key positions offers distinct vectors for interaction and subsequent chemical modification, making it an ideal candidate for FBDD campaigns.

We will explore the physicochemical properties of this fragment, provide detailed protocols for its application in primary screening using biophysical methods, and outline a strategic workflow for hit-to-lead optimization.

Physicochemical Properties and Rationale for Use

The selection of fragments for a screening library is a critical step, with properties like solubility, stability, and "Rule of Three" compliance being paramount. 1-Bromo-8-chloroimidazo[1,5-a]pyrazine has been designed to meet these criteria while offering unique advantages due to its specific substitution pattern.

Table 1: Physicochemical Properties of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine

PropertyValue (Computed)Significance in FBDD
Molecular Weight232.46 g/mol []Compliant with the "Rule of Three" (<300 Da), ensuring it is a true fragment.
cLogP~2.5Provides a balance between solubility and the ability to engage in hydrophobic interactions.
Hydrogen Bond Donors0Reduces the risk of non-specific binding.
Hydrogen Bond Acceptors3Offers multiple points for directional interactions within a binding pocket.
Polar Surface Area~30 ŲContributes to good cell permeability and solubility.
Rotatable Bonds0The rigid scaffold reduces the entropic penalty upon binding, leading to higher ligand efficiency.

The imidazole ring of the scaffold is relatively electron-rich, while the pyrazine ring is electron-deficient.[12] Bromination at the 1-position occurs on the more electron-rich imidazole ring.[12] This specific regiochemistry is crucial:

  • The Bromine at C1: This atom is poised to act as a halogen bond donor, a key interaction for anchoring the fragment in a binding pocket. It also provides a reactive site for late-stage functionalization via cross-coupling reactions.

  • The Chlorine at C8: Located on the electron-deficient pyrazine ring, this chlorine atom can also participate in halogen bonding or other electrostatic interactions. Crucially, it offers an orthogonal synthetic handle to the bromine, allowing for selective chemical modifications at different positions during hit-to-lead optimization.

Experimental Protocols: Screening and Hit Validation

The low-affinity nature of fragment binding necessitates the use of sensitive biophysical techniques for primary screening and hit validation.[1][13] We present protocols for two of the most robust and widely used methods: Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow for a Typical FBDD Campaign

The following diagram illustrates a standard workflow for an FBDD campaign utilizing a fragment like 1-Bromo-8-chloroimidazo[1,5-a]pyrazine.

FBDD_Workflow cluster_prep Preparation cluster_screen Primary Screening cluster_validation Hit Validation cluster_structure Structural Biology cluster_chem Hit-to-Lead Chemistry TargetPrep Target Protein Preparation & QC SPRScreen SPR Screening (High-Throughput) TargetPrep->SPRScreen NMRScreen NMR Screening (Ligand or Protein Observed) TargetPrep->NMRScreen FragPrep Fragment Library (incl. 1-Bromo-8-chloro...) Solubilization & QC FragPrep->SPRScreen FragPrep->NMRScreen HitConfirm Orthogonal Hit Confirmation (e.g., ITC) SPRScreen->HitConfirm Initial Hits NMRScreen->HitConfirm Initial Hits DoseResponse Dose-Response & Affinity Determination (KD) HitConfirm->DoseResponse Confirmed Hits Xray X-ray Crystallography or Cryo-EM DoseResponse->Xray Validated Hits SAR Structure-Activity Relationship (SAR) Development Xray->SAR Binding Mode Information LeadOp Lead Optimization SAR->LeadOp Optimized Leads

Caption: High-level workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that detects changes in mass on a sensor surface, making it ideal for detecting the weak binding of low-molecular-weight fragments.[14][15]

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore 8K)[1]

  • Sensor chip (e.g., CM5, suitable for amine coupling)

  • Target protein of interest (e.g., a kinase), >95% purity

  • 1-Bromo-8-chloroimidazo[1,5-a]pyrazine stock solution (100 mM in 100% DMSO)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • DMSO for concentration matching

2. Procedure:

  • Target Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (e.g., 50 µg/mL in 10 mM acetate buffer, pH 5.0) to achieve a desired immobilization level (typically 8,000-12,000 Response Units).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl injection.

    • A reference flow cell should be prepared similarly but without the protein to allow for reference subtraction.

  • Fragment Screening:

    • Prepare a screening plate by diluting the 1-Bromo-8-chloroimidazo[1,5-a]pyrazine stock solution into running buffer to a final concentration of 200 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer (e.g., 2%).

    • Inject the fragment solution over the target and reference flow cells at a flow rate of 30 µL/min for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Monitor the change in response units (RU). A positive binding event is indicated by a higher response on the target surface compared to the reference surface.[15]

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data.

    • A binding response significantly above the baseline noise is considered an initial hit.

    • Calculate the Ligand Efficiency (LE) for initial hits to prioritize fragments for follow-up.

Protocol 2: Hit Validation by NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming fragment binding and can provide information about the binding site.[16][17] Protein-observed methods like the ¹H-¹⁵N HSQC experiment are particularly robust.[18][19]

1. Materials and Reagents:

  • NMR spectrometer (≥600 MHz) with a cryoprobe[1]

  • Uniformly ¹⁵N-labeled target protein (0.1-0.2 mM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, with 5-10% D₂O)

  • 1-Bromo-8-chloroimidazo[1,5-a]pyrazine stock solution (100 mM in d6-DMSO)

2. Procedure:

  • Reference Spectrum Acquisition:

    • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. This spectrum serves as the reference "fingerprint" of the protein.[18]

  • Fragment Addition and Screening:

    • Add a small aliquot of the 1-Bromo-8-chloroimidazo[1,5-a]pyrazine stock solution to the protein sample to achieve a final fragment concentration of 200 µM (ensure final DMSO concentration is ≤2%).

    • Acquire a second ¹H-¹⁵N HSQC spectrum under identical conditions.

  • Data Analysis and Hit Identification:

    • Overlay the reference spectrum and the spectrum with the fragment.

    • Binding is indicated by Chemical Shift Perturbations (CSPs) of specific amide peaks in the protein's HSQC spectrum.[18]

    • A significant CSP for one or more residues indicates a direct interaction between the fragment and the protein in that region.

  • Affinity Determination (Titration):

    • To determine the dissociation constant (K_D), perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment (e.g., 50 µM to 2 mM).

    • Monitor the CSPs of affected residues as a function of fragment concentration and fit the data to a binding isotherm to calculate the K_D.

Hit-to-Lead Optimization Strategy

Once 1-Bromo-8-chloroimidazo[1,5-a]pyrazine is validated as a hit, and its binding mode is ideally determined by X-ray crystallography, a structure-guided hit-to-lead campaign can commence.[4] The dual halogenation provides two primary vectors for chemical elaboration.

Logical Flow of Hit-to-Lead Optimization

Hit_to_Lead cluster_vectors Vector Exploration (Parallel Synthesis) Start Validated Hit: 1-Bromo-8-chloroimidazo[1,5-a]pyrazine + Co-crystal Structure Vector1 Vector 1: C1-Position (Br) Suzuki/Sonogashira/Buchwald Coupling (Explore hydrophobic pockets) Start->Vector1 Vector2 Vector 2: C8-Position (Cl) Nucleophilic Aromatic Substitution (SNAr) (Target polar interactions) Start->Vector2 SAR_Analysis SAR Analysis & Merging - Analyze potency, selectivity, ADME - Combine best fragments from both vectors Vector1->SAR_Analysis Vector2->SAR_Analysis Lead_Candidate Lead Candidate SAR_Analysis->Lead_Candidate

Caption: Strategic workflow for hit-to-lead optimization of the fragment.

Vector 1: Elaboration at the C1-Position (via Bromine) The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents to probe for additional interactions.

  • Strategy: Use the co-crystal structure to identify nearby pockets. If a hydrophobic pocket is adjacent to the C1-position, a library of aryl or alkyl boronic acids can be coupled to rapidly build Structure-Activity Relationships (SAR).[20]

Vector 2: Elaboration at the C8-Position (via Chlorine) The chlorine atom on the electron-deficient pyrazine ring is susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows for the introduction of amine, alcohol, or thiol functionalities.

  • Strategy: If the crystal structure reveals a solvent-exposed region near C8 with potential for hydrogen bonding, SNAr with a library of amines (e.g., piperazines, morpholines) can be used to improve potency and physicochemical properties like solubility.[7]

Table 2: Illustrative Hit-to-Lead Optimization Data

CompoundR¹ (at C1)R⁸ (at C8)Target K_D (µM)Ligand Efficiency (LE)
Fragment Hit BrCl5000.35
Vector 1 Analog 4-methoxyphenylCl800.32
Vector 2 Analog Brmorpholino1200.33
Merged Lead 4-methoxyphenylmorpholino0.50.30

This iterative process of structure-guided design, synthesis, and testing allows for the rapid evolution of a low-affinity fragment hit into a potent and selective lead compound.[21]

Conclusion

1-Bromo-8-chloroimidazo[1,5-a]pyrazine represents a highly valuable tool for fragment-based drug discovery. Its privileged heterocyclic core, combined with the strategic placement of two distinct halogen atoms, provides an excellent starting point for FBDD campaigns against a variety of protein targets, particularly kinases. The protocols and strategies outlined in this application note provide a comprehensive framework for researchers to effectively utilize this fragment, from initial high-throughput screening to rational hit-to-lead optimization, ultimately accelerating the discovery of novel therapeutics.

References

  • Gosse, F., et al. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

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  • Navratilova, I., & Hopkins, A. L. (2010). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. PubMed. Available at: [Link]

  • Roos, C., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Journal of Visualized Experiments. Available at: [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. Available at: [Link]

  • Lepre, C. A., Moore, J. M., & Peng, J. W. (2004). Practical aspects of NMR-based fragment screening. PubMed. Available at: [Link]

  • Saur, A., et al. (2021). Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. Available at: [Link]

  • Che, D., & Li, S. (2021). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Springer Link. Available at: [Link]

  • Erlanson, D. (2019). Helpful halogens in fragment libraries. Practical Fragments. Available at: [Link]

  • Sgourakis, N. G., & Garcia, A. E. (2015). Fragment-based screening by protein-detected NMR spectroscopy. PubMed. Available at: [Link]

  • Pellecchia, M., et al. (2008). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. Available at: [Link]

  • Wilcken, R., et al. (2013). Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. Semantic Scholar. Available at: [Link]

  • Reddit user "Skankhunt43". (2017). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. r/chemhelp - Reddit. Available at: [Link]

  • Schiebel, J., et al. (2022). Screening of a Halogen-Enriched Fragment Library Leads to Unconventional Binding Modes. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Schiebel, J., et al. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. PubMed Central. Available at: [Link]

  • Da Silva, E. B., et al. (2021). Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy. PMC - NIH. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-8-chloro-3-fluoro-imidazo[1,2-a]pyrazine. Available at: [Link]

  • Yu, J., et al. (2016). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. PubMed. Available at: [Link]

  • Merour, J. Y., et al. (2014). Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. ResearchGate. Available at: [Link]

  • Su, W., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[13][14][22]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. ACS Publications. Available at: [Link]

  • PubChem. (n.d.). 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride. Available at: [Link]

  • Astex Pharmaceuticals. (n.d.). Fragment Based Drug Discovery: An Organic Synthesis Perspective. Available at: [Link]

  • Graves, A. P., et al. (2021). Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. bioRxiv. Available at: [Link]

  • Johnson, C. N., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. NIH. Available at: [Link]

  • Rai, G., et al. (2022). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. PMC - NIH. Available at: [Link]

  • Lee, H., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Wang, Y., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. Available at: [Link]

  • ChemSrc. (n.d.). 1-Bromo-6-chloroimidazo[1,5-a]pyrazine. Available at: [Link] (Note: link is for a related isomer, but provides relevant MW data).

  • Chemical Register. (n.d.). 8-chloroimidazo[1,5-a]pyrazine (CAS No. 56468-23-6) Suppliers. Available at: [Link]

  • Liu, J., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed Central. Available at: [Link]

  • Cain, A. K., & Tieu, W. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI. Available at: [Link]

  • Kumar, S., et al. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]

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  • PubChem. (n.d.). 6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine. Available at: [Link]

  • Ali, M., et al. (2014). Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands. PMC - PubMed Central. Available at: [Link]

  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

  • Chen, Y., et al. (2024). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. NIH. Available at: [Link]

  • Jasiński, R., & Łapczuk-Krygier, A. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Growing Science. Available at: [Link]

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Application

Revolutionizing Heterocyclic Synthesis: A Guide to Microwave-Assisted Preparation of Imidazo[1,5-a]pyrazine Derivatives

Introduction: The Significance of the Imidazo[1,5-a]pyrazine Scaffold in Modern Drug Discovery The landscape of medicinal chemistry is continually evolving, with an insatiable demand for novel molecular architectures tha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,5-a]pyrazine Scaffold in Modern Drug Discovery

The landscape of medicinal chemistry is continually evolving, with an insatiable demand for novel molecular architectures that can address complex biological targets. Among these, nitrogen-rich heterocyclic compounds have garnered significant attention due to their prevalence in both natural products and synthetic pharmaceuticals. The imidazo[1,5-a]pyrazine core, a fused bicyclic system, is a "privileged scaffold" that has demonstrated a remarkable breadth of biological activities. Derivatives of this ring system are being investigated for their potential as therapeutic agents in a multitude of disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][2] For instance, certain imidazo[1,5-a]pyrazine derivatives have been identified as potent c-Src inhibitors, showing promise for the treatment of acute ischemic stroke.[1] The structural rigidity and diverse substitution patterns offered by this scaffold make it an attractive template for the design of highly selective and potent drug candidates.

Conventional methods for the synthesis of such heterocyclic systems often involve multi-step procedures, harsh reaction conditions, and extended reaction times, which can impede the rapid generation and screening of compound libraries essential for modern drug discovery programs. This has catalyzed the exploration of more efficient and sustainable synthetic methodologies.

The Microwave Advantage: Transforming Chemical Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in the field of synthetic chemistry.[3][4] Unlike conventional heating methods that rely on conduction and convection to transfer thermal energy, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3] This unique heating mechanism offers a plethora of advantages, including dramatically reduced reaction times (from hours to minutes), improved reaction yields, enhanced product purity, and often, the ability to drive reactions that are sluggish or fail under conventional conditions.[3][4] Furthermore, the efficiency of microwave heating aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents.[5]

This application note provides a comprehensive guide to the microwave-assisted synthesis of imidazo[1,5-a]pyrazine derivatives, offering a detailed protocol, mechanistic insights, and a comparative overview of the benefits of this modern synthetic approach.

Reaction Mechanism and Pathway Visualization

The microwave-assisted synthesis of imidazo[1,5-a]pyrazines typically proceeds through a multi-step, one-pot reaction sequence. A plausible mechanism involves the initial formation of a picolinamide intermediate from the reaction of a picolinate with an amine. This is followed by a phosphorus oxychloride-mediated cyclization. The key steps are outlined below:

  • Amide Formation: A methyl picolinate is reacted with a primary amine under microwave irradiation to form the corresponding picolinamide.

  • Dehydration and Cyclization: The picolinamide undergoes dehydration and subsequent intramolecular cyclization, facilitated by a reagent like phosphorus oxychloride, to yield the final imidazo[1,5-a]pyrazine product.

The overall transformation can be visualized as a streamlined process that efficiently constructs the bicyclic ring system.

Microwave-Assisted Imidazo[1,5-a]pyrazine Synthesis cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product Methyl Picolinate Methyl Picolinate Picolinamide Picolinamide Methyl Picolinate->Picolinamide + Primary Amine Microwave (200°C) 1,4-Dioxane Primary Amine Primary Amine Imidazo[1,5-a]pyrazine Imidazo[1,5-a]pyrazine Picolinamide->Imidazo[1,5-a]pyrazine + POCl3 Microwave (150°C)

Caption: Generalized workflow for the microwave-assisted synthesis of imidazo[1,5-a]pyrazines.

Detailed Experimental Protocol: Microwave-Assisted Synthesis of 3-Substituted Imidazo[1,5-a]pyridines

While the direct microwave-assisted synthesis of imidazo[1,5-a]pyrazines is an evolving area of research, a well-established protocol for the closely related 3-substituted-imidazo[1,5-a]pyridines can be readily adapted. This protocol serves as an excellent starting point for the development of optimized conditions for the pyrazine analogs.

Materials:

  • Methyl picolinate (1.0 equiv)

  • Appropriate primary amine (1.2 equiv)

  • Anhydrous 1,4-dioxane

  • Phosphorus oxychloride (POCl₃)

  • Microwave reactor vials (10-20 mL) with stir bars

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Step-by-Step Procedure:

Part 1: Synthesis of the Picolinamide Intermediate

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add methyl picolinate (1.0 equiv), the desired primary amine (1.2 equiv), and anhydrous 1,4-dioxane (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 200 °C for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude picolinamide intermediate by flash column chromatography on silica gel.

Part 2: Cyclization to the Imidazo[1,5-a]pyridine

  • Place the purified picolinamide (1.0 equiv) in a clean 10 mL microwave reactor vial with a magnetic stir bar.

  • Add phosphorus oxychloride (3 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 15 minutes.

  • After completion, cool the reaction vial in an ice bath.

  • Carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted-imidazo[1,5-a]pyridine.

Comparative Analysis: Microwave vs. Conventional Synthesis

The advantages of microwave-assisted synthesis become particularly evident when compared to traditional heating methods.

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes
Reaction Yield Moderate to goodOften significantly higher
Product Purity May require extensive purificationGenerally higher purity, fewer byproducts
Energy Consumption HighLow
Reaction Conditions Often harsh, high temperaturesMilder, more controlled conditions

Data compiled from multiple sources comparing conventional and microwave-assisted synthesis of heterocyclic compounds.[3][4]

Troubleshooting and Optimization

  • Low Yield: If the yield of the picolinamide is low, ensure that the starting materials are pure and the solvent is anhydrous. Increasing the reaction time or temperature in the microwave reactor may also improve the yield. For the cyclization step, ensure that the phosphorus oxychloride is fresh and the reaction is properly quenched.

  • Byproduct Formation: The formation of byproducts can sometimes be minimized by adjusting the reaction temperature and time. A lower temperature or shorter reaction time may be sufficient to drive the desired transformation without promoting side reactions.

  • Reaction Monitoring: For optimization, it is recommended to monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Conclusion: A Paradigm Shift in Heterocyclic Synthesis

The application of microwave irradiation to the synthesis of imidazo[1,5-a]pyrazine derivatives represents a significant advancement over classical synthetic methods. The dramatic reduction in reaction times, coupled with increased yields and product purity, positions MAOS as an indispensable tool for medicinal chemists and drug development professionals. By embracing this technology, researchers can accelerate the discovery and development of novel therapeutics based on this important heterocyclic scaffold.

References

  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. Available at: [Link]

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. PubMed. Available at: [Link]

  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Microwave-assisted organic synthesis of 3-substituted-imidazo[1,5-a]pyridines. ElectronicsAndBooks. Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Semantic Scholar. Available at: [Link]

  • Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. Bentham Science Publishers. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine

Welcome to the technical support center for the synthesis of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine. This guide is designed for researchers, chemists, and drug development professionals who are working with this importan...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold, often utilized in medicinal chemistry, particularly as a kinase inhibitor intermediate.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yields, minimize impurities, and ensure the successful synthesis of your target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that you may encounter during the synthesis. The primary synthetic route involves the electrophilic bromination of the 8-chloroimidazo[1,5-a]pyrazine core, typically using N-Bromosuccinimide (NBS).

Q1: My reaction yield is significantly lower than the high percentages (>90%) reported in some literature. What are the primary causes?

Low yields are a frequent challenge and can stem from several factors. Systematically investigating the following areas is crucial.

  • Cause 1: Purity and Stoichiometry of Reagents

    • N-Bromosuccinimide (NBS) Quality: NBS is the most critical reagent in this synthesis. Its purity can be compromised by exposure to moisture and light, leading to decomposition. Old or improperly stored NBS will have a lower effective concentration of the active brominating species.

      • Solution: Use freshly opened or recrystallized NBS for best results. Always store it in a desiccator, protected from light. To confirm stoichiometry, consider titrating the NBS to determine its active bromine content before use.

    • Starting Material Integrity: The purity of your 8-chloroimidazo[1,5-a]pyrazine is paramount. The presence of nucleophilic impurities can consume the NBS, leading to a lower yield of the desired product.

      • Solution: Ensure the starting material is pure and dry. Confirm its identity and purity via NMR and/or LC-MS before starting the reaction.

    • Solvent Quality: The solvent, typically Dimethylformamide (DMF), must be anhydrous. Water can react with NBS and interfere with the reaction.

      • Solution: Use a dry, high-purity grade of DMF. Consider using DMF from a freshly opened bottle or a solvent purification system.

  • Cause 2: Suboptimal Reaction Conditions

    • Temperature: While many protocols suggest running the reaction at room temperature[1], the optimal temperature can be substrate-dependent. If the reaction is sluggish, the temperature may be too low. Conversely, excessive heat can promote the formation of side products and degradation.[2]

      • Solution: Monitor the reaction closely by Thin Layer Chromatography (TLC). If you observe slow conversion, consider gently warming the reaction to 30-40°C. If you see multiple byproducts forming, try running the reaction at a lower temperature (e.g., 0°C).

    • Reaction Time: The reaction may not have proceeded to completion. A standard 1-hour reaction time may not be sufficient for all scales or substrate concentrations.[1]

      • Solution: Track the consumption of the starting material by TLC. Continue the reaction until the starting material is no longer visible.

Q2: I am observing multiple spots on my TLC plate, suggesting impurity formation. What are these byproducts and how can I avoid them?

The formation of multiple products indicates a loss of selectivity. The most common byproduct in this type of reaction is a di-brominated species.

  • Primary Impurity: Di-bromination

    • Mechanism: The imidazo[1,5-a]pyrazine system has multiple positions that can potentially react with an electrophile. While the C1 position on the electron-rich imidazole ring is the most reactive[1], forcing conditions (excess NBS, high temperature) can lead to a second bromination on another available position. Attempts to functionalize the core imidazo[1,2-a]pyrazine via bromination have previously been reported to yield inseparable mixtures of dibrominated regioisomers.[3]

    • Prevention:

      • Control Stoichiometry: Use a precise amount of NBS, typically 1.0 to 1.05 equivalents. Adding a significant excess of NBS is the most common cause of over-bromination.

      • Slow Addition: Add the NBS portion-wise or as a solution in DMF over a period of 15-30 minutes. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

      • Temperature Control: Run the reaction at room temperature or below to maximize selectivity.

  • Other Impurities: Degradation Products

    • Cause: The imidazopyrazine core can be sensitive to highly acidic or harsh conditions. Prolonged reaction times at elevated temperatures can lead to decomposition.

    • Prevention: Monitor the reaction and work it up as soon as the starting material has been consumed. Avoid unnecessarily long reaction times.

Q3: The bromination reaction is not going to completion, even after several hours. How can I improve the conversion rate?

A stalled reaction points to an issue with reactivity or the presence of inhibitors.

  • Cause 1: Deactivated NBS

    • Explanation: As mentioned in Q1, NBS that has degraded will not provide the necessary electrophilic bromine.

    • Solution: Use a fresh, high-purity source of NBS.

  • Cause 2: Insufficient Activation

    • Explanation: While this reaction typically proceeds without an explicit catalyst, trace amounts of acid (HBr), often present as an impurity in NBS, can act as a catalyst. If your NBS is exceptionally pure or the solvent contains basic impurities, the reaction might be slow.

    • Solution: While generally not required, if the reaction is clean but stalled, the addition of a catalytic amount of a mild acid could be explored. However, this should be done with extreme caution as it can also promote side reactions. A more common approach is to slightly increase the temperature.

  • Cause 3: Reaction Scale and Mixing

    • Explanation: On larger scales, inefficient mixing can lead to localized concentration gradients, causing the reaction to appear stalled.

    • Solution: Ensure vigorous and efficient stirring throughout the entire reaction, especially during the addition of NBS.

Q4: I'm struggling with the purification of the final product. What is the recommended work-up and purification strategy?

An effective work-up is critical for isolating a pure product and is often key to achieving high isolated yields.

  • Step 1: Quenching

    • Purpose: To destroy any unreacted NBS.

    • Procedure: The reaction should be quenched by adding an aqueous solution of a reducing agent. Saturated sodium thiosulfate (Na₂S₂O₃) is a standard choice.[1] This reacts with NBS to form non-reactive byproducts.

  • Step 2: Extraction

    • Purpose: To separate the organic product from the aqueous phase and water-soluble byproducts like succinimide.

    • Procedure: After quenching, dilute the mixture with a suitable organic solvent like ethyl acetate and water.[1] Separate the organic layer. Wash the organic layer sequentially with water and brine to remove residual DMF and salts. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Step 3: Final Purification

    • Purpose: To remove any remaining impurities.

    • Procedure: The crude product can often be purified by recrystallization or flash column chromatography.

      • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol) can be a highly effective method for obtaining pure material.

      • Column Chromatography: For less pure samples or to separate closely related impurities, silica gel chromatography is recommended. A gradient of ethyl acetate in hexanes is a common starting point for the elution system.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS?

This reaction is a classic example of an electrophilic aromatic substitution. The imidazole portion of the fused ring system is electron-rich and activates the molecule towards electrophilic attack.[1] The pyrazine ring, conversely, is electron-deficient.[1] Therefore, substitution occurs preferentially on the imidazole ring at the C1 position, which is sterically accessible and electronically favored.

G cluster_0 Reaction Mechanism reagents 8-chloroimidazo[1,5-a]pyrazine + NBS intermediate Sigma Complex (C1-position attack) reagents->intermediate Electrophilic Attack product 1-Bromo-8-chloroimidazo[1,5-a]pyrazine + Succinimide intermediate->product Deprotonation G start Low Yield or Impurities Observed check_purity Q: Are reagents pure & dry? (SM, NBS, Solvent) start->check_purity sol_purity_yes Purity Confirmed check_purity->sol_purity_yes Yes sol_purity_no Action: Use fresh/purified reagents. Recrystallize NBS. check_purity->sol_purity_no No check_conditions Q: Are reaction conditions optimal? sol_conditions_yes Conditions seem correct check_conditions->sol_conditions_yes Yes sol_conditions_no Action: Control NBS addition rate. Adjust temperature. Monitor by TLC. check_conditions->sol_conditions_no No check_workup Q: Is work-up & purification efficient? sol_workup_yes Purification is optimized check_workup->sol_workup_yes Yes sol_workup_no Action: Ensure complete quenching. Optimize extraction. Try recrystallization or chromatography. check_workup->sol_workup_no No sol_purity_yes->check_conditions end_success Yield Improved sol_purity_no->end_success sol_conditions_yes->check_workup sol_conditions_no->end_success sol_workup_yes->end_success sol_workup_no->end_success

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Imidazo[1,5-a]pyrazine Compounds in Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,5-a]pyrazine compounds. This guide provides in-depth troubleshooting strategies and frequentl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,5-a]pyrazine compounds. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of poor aqueous solubility of this important class of molecules during in vitro and in vivo experimental assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the accuracy and reliability of your experimental data.

Understanding the Challenge: The Physicochemical Profile of Imidazo[1,5-a]pyrazines

The imidazo[1,5-a]pyrazine scaffold is a nitrogen-rich heterocyclic system. While this structure is often key to its biological activity, it can also contribute to poor aqueous solubility. Key physicochemical properties of the parent imidazo[1,5-a]pyrazine molecule include:

PropertyValueImplication for Solubility
Molecular Weight 119.12 g/mol [1]Generally favorable for solubility, but derivatives can be much larger.
XlogP 0.8[1]Indicates a degree of lipophilicity, suggesting that solubility in aqueous buffers may be limited.
Predicted pKa 5.00 ± 0.30[2]The compound is likely to be a weak base, meaning its solubility will be pH-dependent, with higher solubility at lower pH.

These properties suggest that while the core scaffold has moderate lipophilicity, substituted analogs, which are common in drug discovery, can easily become "brick-dust" or "grease-ball" type molecules with very low aqueous solubility. This can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate and unreliable data.

Troubleshooting Guide: Strategies for Enhancing Solubility

This section provides a systematic approach to addressing solubility issues with imidazo[1,5-a]pyrazine compounds.

Initial Assessment: Is Your Compound Really in Solution?

The first step in troubleshooting is to confirm that the observed lack of activity or inconsistent results are due to poor solubility. A common issue is the precipitation of compounds from DMSO stock solutions upon dilution into aqueous buffers.[3]

Protocol 1: Kinetic Solubility Assessment using Nephelometry

This high-throughput method allows for the rapid determination of the concentration at which a compound begins to precipitate from a solution.[2][4]

Materials:

  • Test imidazo[1,5-a]pyrazine compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 384-well microtiter plates

  • Nephelometer

Procedure:

  • Prepare Stock Solution: Dissolve the test compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilution: In a 384-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Addition to Aqueous Buffer: In a separate 384-well plate, add the appropriate volume of PBS buffer to each well.

  • Initiate Precipitation: Transfer a small, fixed volume of each DMSO dilution into the corresponding wells of the plate containing the PBS buffer. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on the assay.[3]

  • Incubation: Mix the plate gently and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).

  • Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which a sharp increase in light scattering is observed is the kinetic solubility limit.

Strategy 1: Co-solvent Systems

For many imidazo[1,5-a]pyrazine derivatives, the use of a water-miscible organic co-solvent can significantly improve solubility.[5] Common co-solvents include ethanol, isopropanol (IPA), and polyethylene glycols (PEGs).

Rationale: Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate lipophilic molecules.

Workflow for Co-solvent Selection:

Caption: A decision-making workflow for selecting and optimizing a co-solvent.

Protocol 2: Co-solvent Screening

Materials:

  • Imidazo[1,5-a]pyrazine compound stock in DMSO

  • Aqueous assay buffer

  • Co-solvents (e.g., ethanol, IPA, PEG 300, PEG 400)

  • 96-well plates

  • Plate reader for your specific assay endpoint

Procedure:

  • Prepare a series of your assay buffer containing different concentrations of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Add your imidazo[1,5-a]pyrazine compound to each co-solvent/buffer mixture at the desired final concentration.

  • Visually inspect for precipitation.

  • If no precipitation is observed, perform your assay in the presence of the co-solvent to ensure it does not interfere with the assay signal. Run appropriate vehicle controls (buffer with co-solvent but no compound).

  • Select the lowest concentration of the co-solvent that maintains solubility and does not interfere with the assay.

Strategy 2: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Rationale: The hydrophobic imidazo[1,5-a]pyrazine derivative can partition into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous environment, effectively solubilizing the compound.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Freeze-Drying Method)

This method is effective for obtaining a solid, readily dissolvable complex.[6][7]

Materials:

  • Imidazo[1,5-a]pyrazine compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Stir plate and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Determine Molar Ratio: A 1:1 molar ratio of the compound to HP-β-CD is a good starting point.

  • Dissolution: Dissolve the HP-β-CD in deionized water with stirring. Then, add the imidazo[1,5-a]pyrazine compound to the cyclodextrin solution.

  • Complexation: Stir the solution at a constant temperature (e.g., room temperature or slightly elevated) for 24-48 hours to allow for the formation of the inclusion complex.

  • Freezing: Rapidly freeze the solution, for instance, by immersing the flask in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen solution under vacuum for 48-72 hours to remove the water via sublimation.

  • Final Product: The resulting fluffy powder is the inclusion complex, which can be weighed and dissolved directly in your aqueous assay buffer.

Strategy 3: Nanosuspensions

For highly insoluble imidazo[1,5-a]pyrazine compounds, creating a nanosuspension can be an effective approach. A nanosuspension is a colloidal dispersion of pure drug particles in a liquid medium, with a particle size in the nanometer range.[8][9]

Rationale: Reducing the particle size of the compound dramatically increases its surface area, which in turn increases the dissolution rate according to the Noyes-Whitney equation.[10]

Workflow for Nanosuspension Formulation:

nanosuspension_workflow start Highly Insoluble Compound method_selection Select Preparation Method (e.g., Wet Milling, High-Pressure Homogenization, Anti-Solvent Precipitation) start->method_selection stabilizer_screening Screen Stabilizers (e.g., Surfactants like Tween 80, Polymers like PVA) method_selection->stabilizer_screening preparation Prepare Nanosuspension stabilizer_screening->preparation characterization Characterize Particle Size and Stability (DLS, Zeta Potential) preparation->characterization assay_testing Test in Assay characterization->assay_testing Acceptable optimization Optimize Formulation characterization->optimization Unacceptable optimization->method_selection

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling with 1-Bromo-8-chloroimidazo[1,5-a]pyrazine

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving the challenging substrate, 1-Bromo-8-chloroimi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving the challenging substrate, 1-Bromo-8-chloroimidazo[1,5-a]pyrazine. This guide is designed to provide in-depth, practical solutions to common issues encountered in the synthesis of complex molecules pivotal to drug discovery and materials science.

The imidazo[1,5-a]pyrazine scaffold is a key heterocyclic motif in medicinal chemistry.[1] However, its successful functionalization via cross-coupling presents unique challenges due to the electronic nature of the ring system and the presence of multiple potential coordination sites for the palladium catalyst. This guide offers a structured approach to troubleshooting and optimizing these critical reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing actionable solutions grounded in mechanistic principles.

Issue 1: Low to No Product Yield

Question: My cross-coupling reaction with 1-Bromo-8-chloroimidazo[1,5-a]pyrazine is resulting in very low or no conversion to the desired product. What are the primary factors I should investigate?

Answer: Low or no yield in palladium-catalyzed cross-coupling reactions is a common but multifaceted problem. A systematic approach to troubleshooting is essential.[2]

Initial Checks:

  • Reagent Integrity: Verify the purity and dryness of all reagents and solvents. Moisture and oxygen are detrimental to many palladium catalysts.[2] Solvents should be anhydrous, and it is good practice to degas the reaction mixture thoroughly.

  • Catalyst Activity: The choice and handling of the palladium source and ligands are critical. Palladium(II) precatalysts need to be reduced in situ to the active Pd(0) species.[3][4] If this activation is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source or a more advanced precatalyst system.[5]

  • Inert Atmosphere: Ensure that the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[2]

Substrate-Specific Considerations for 1-Bromo-8-chloroimidazo[1,5-a]pyrazine:

  • Catalyst Inhibition: The imidazo[1,5-a]pyrazine core contains nitrogen atoms that can act as Lewis bases and coordinate to the palladium center, leading to catalyst inhibition or "poisoning".[6][7] This is a common issue with nitrogen-containing heterocycles.

    • Solution: Employ sterically bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, disfavoring coordination of the heteroaromatic substrate.[6] Examples include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) which have shown superior performance in similar systems.[8]

  • Selective Reactivity of Halides: The 1-bromo position is generally more reactive than the 8-chloro position in palladium-catalyzed cross-coupling reactions, following the general reactivity trend of I > Br > Cl.[3][7] However, the electronic environment of the imidazo[1,5-a]pyrazine ring can influence this.

    • Solution: Start with reaction conditions known to be effective for aryl bromides. If selective coupling at the bromine position is desired, milder conditions (e.g., lower temperature, weaker base) may be necessary to avoid competing reaction at the chlorine.

Issue 2: Significant Formation of Side Products

Question: My reaction is producing a complex mixture of products, including dehalogenated starting material and homocoupled products. How can I suppress these side reactions?

Answer: The formation of side products such as dehalogenated starting material (hydrodehalogenation) and homocoupling of the coupling partners are common pitfalls in cross-coupling reactions.

Hydrodehalogenation (Loss of Bromine):

  • Mechanism: This side reaction can occur when a palladium-hydride species is generated in the catalytic cycle, which then reductively eliminates with the aryl group to form the dehalogenated product.[3]

  • Causes and Solutions:

    • Base Choice: Certain bases, particularly those with β-hydrogens, can be a source of the palladium-hydride species. Consider using bases without β-hydrogens, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

    • Solvent: Some solvents, like alcohols, can also act as hydride sources. Ensure you are using an appropriate, anhydrous solvent.

Homocoupling:

  • Mechanism: Homocoupling of the boronic acid (in Suzuki coupling) or the organometallic reagent can be promoted by the presence of oxygen or inefficient catalyst activation.[3]

  • Causes and Solutions:

    • Inert Atmosphere: Rigorous exclusion of oxygen is critical to minimize homocoupling.

    • Catalyst Pre-activation: Using a Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species can reduce the likelihood of side reactions involving the Pd(II) state.[3]

Issue 3: Catalyst Deactivation

Question: The reaction starts well but then stalls before completion. What could be causing my catalyst to deactivate?

Answer: Catalyst deactivation is a significant challenge, particularly with heteroaromatic substrates.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.[9]

  • Palladium Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black, especially if the ligand concentration is too low or the ligand is not robust enough to stabilize the catalytic species.[9]

  • Substrate-Induced Deactivation: As mentioned, the nitrogen atoms of the imidazo[1,5-a]pyrazine can bind to the palladium center and inhibit the catalytic cycle.[6]

Solutions:

  • Ligand Selection: Use bulky, electron-rich biaryl phosphine ligands that are known for their stability and ability to promote efficient catalysis.[8]

  • Ligand-to-Metal Ratio: Optimizing the ligand-to-palladium ratio can be crucial. An excess of ligand can sometimes help to stabilize the catalyst and prevent aggregation.

  • Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is most suitable for functionalizing 1-Bromo-8-chloroimidazo[1,5-a]pyrazine?

A1: Both Suzuki-Miyaura (using boronic acids/esters) and Buchwald-Hartwig amination (using amines) are powerful and widely used methods for functionalizing heteroaromatic halides.[3][10] The choice will depend on the desired final product. For C-C bond formation, Suzuki-Miyaura is a robust choice, while for C-N bond formation, Buchwald-Hartwig is the state-of-the-art method.

Q2: What are the best starting conditions for a Suzuki-Miyaura coupling with this substrate?

A2: A good starting point for a Suzuki-Miyaura coupling would be:

  • Palladium Source: Pd(OAc)₂ or a more advanced precatalyst like a Buchwald G3 precatalyst.[5]

  • Ligand: A bulky biaryl phosphine ligand such as SPhos or XPhos.[6]

  • Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄.[7]

  • Solvent: A polar aprotic solvent such as dioxane or THF, often with a small amount of water.[3]

  • Temperature: Typically between 80-110 °C.

Q3: How do I choose the right ligand for my reaction?

A3: Ligand selection is critical for success. For challenging substrates like 1-Bromo-8-chloroimidazo[1,5-a]pyrazine, bulky, electron-rich phosphine ligands are generally preferred.[8] These ligands promote the key steps of the catalytic cycle (oxidative addition and reductive elimination) while minimizing catalyst deactivation. A screening of several ligands is often the most effective approach to identify the optimal one for a specific transformation.

Q4: Can I perform the cross-coupling at the chloro- position as well?

A4: Cross-coupling at an aryl chloride is generally more challenging than at an aryl bromide due to the stronger C-Cl bond.[3] However, with the development of modern, highly active palladium catalysts and bulky electron-rich ligands, coupling at aryl chlorides is now often feasible. To achieve this, more forcing conditions (higher temperature, stronger base, more active catalyst system) will likely be required compared to the coupling at the bromo- position.[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add 1-Bromo-8-chloroimidazo[1,5-a]pyrazine (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-5 mol%), the ligand, and the base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv.) to a reaction vessel.

  • Reagent Addition: Add 1-Bromo-8-chloroimidazo[1,5-a]pyrazine (1.0 equiv.), the amine (1.1-1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitoring and Workup: Follow the same procedures as for the Suzuki-Miyaura coupling.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 + Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Troubleshooting_Workflow Start Low or No Yield Check_Reagents Verify Reagent Purity and Dryness Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere Check_Reagents->Check_Atmosphere Check_Catalyst Evaluate Catalyst Activity Check_Atmosphere->Check_Catalyst Optimize_Ligand Screen Bulky, Electron-Rich Ligands Check_Catalyst->Optimize_Ligand Optimize_Base Screen Different Bases (e.g., K3PO4, Cs2CO3) Optimize_Ligand->Optimize_Base Optimize_Temp Vary Reaction Temperature Optimize_Base->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.

References

  • A Comparative Guide to Ligand Performance in 2-Bromopyrazine Amination Reactions. Benchchem.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science (RSC Publishing).
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC - NIH.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal.
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides | Journal of the American Chemical Society. ACS Publications.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines. Benchchem.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species | ACS Catalysis. ACS Publications.
  • Buchwald–Hartwig amination. Wikipedia.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. ResearchGate.
  • Greening cross coupling reactions by using sustainable solvents/bases blends. ACS Green Chemistry.
  • Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions | Journal of the American Chemical Society. ACS Publications.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. Benchchem.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. ACS Publications.
  • Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. ResearchGate.
  • Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Reddit.
  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC - NIH.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
  • Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing).
  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. NIH.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed.
  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing).
  • Suzuki Coupling. Organic Chemistry Portal.
  • 1-Pyrrolidinecarboxylic acid, 2-(1-bromo-8-chloroimidazo(1,5-a)pyrazin-3-yl)-, phenylmethyl ester, (2S)-. PubChem.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-t[2][8][9]riazolo[4,3-a]pyrazine. GitHub. Available at:

  • 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride. PubChem.

Sources

Optimization

Technical Support Center: Regioselective Functionalization of Imidazo[1,5-a]pyrazines

Welcome to the technical support center for the regioselective functionalization of imidazo[1,5-a]pyrazines. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are worki...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of imidazo[1,5-a]pyrazines. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered in the selective modification of the imidazo[1,5-a]pyrazine core.

The unique electronic nature of the imidazo[1,5-a]pyrazine ring system, arising from the fusion of an electron-rich imidazole ring and an electron-deficient pyrazine ring, presents both opportunities and challenges for its selective functionalization. This guide aims to provide a clear understanding of the underlying principles governing its reactivity and to offer practical solutions to common experimental hurdles.

I. Understanding the Reactivity of the Imidazo[1,5-a]pyrazine Core

The regioselectivity of functionalization reactions on the imidazo[1,5-a]pyrazine scaffold is dictated by the interplay of electronic and steric factors. The imidazole moiety is generally more susceptible to electrophilic attack than the pyrazine ring. The most electron-rich positions are C1 and C3 in the imidazole ring, while the pyrazine ring is electron-deficient. However, the overall reactivity is a nuanced balance, and the choice of reagents and reaction conditions can steer the functionalization to different positions.

Key Reactive Positions:
  • C1 & C3: These positions on the imidazole ring are electron-rich and are primary targets for electrophilic substitution and metalation.

  • C5: Located on the pyrazine ring, this position is susceptible to direct arylation, particularly when the imidazole ring is substituted.

  • C8: This position can be functionalized, often through nucleophilic substitution of a pre-installed leaving group.

II. Troubleshooting Common Functionalization Reactions

This section addresses specific problems you might encounter during the regioselective functionalization of imidazo[1,5-a]pyrazines.

Palladium-Catalyzed C-5 Arylation

Direct C-H arylation at the C-5 position is a powerful tool for elaborating the imidazo[1,5-a]pyrazine core. However, achieving high regioselectivity and yield can be challenging.

FAQ 1: My C-5 arylation reaction is giving low yield and a mixture of isomers. What are the likely causes and how can I improve the outcome?

Answer: Low yields and poor regioselectivity in C-5 arylation often stem from suboptimal reaction conditions or catalyst inhibition. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: While ligandless Pd(OAc)₂ can be effective, the choice of ligand is crucial for enhancing reactivity and selectivity. Sterically hindered biaryl phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve the efficiency of the catalytic cycle.

  • Base Selection: The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and KOAc. The strength and solubility of the base can significantly impact the reaction rate and selectivity. If you are observing low conversion, consider switching to a stronger or more soluble base.

  • Solvent Effects: Polar aprotic solvents like DMF, DMAc, or dioxane are commonly used. The coordinating ability of the solvent can influence the stability and activity of the palladium catalyst. If you suspect catalyst deactivation, try a less coordinating solvent or add a ligand.

  • Temperature Optimization: These reactions often require elevated temperatures (100-150 °C). If you are seeing incomplete conversion, a higher temperature might be necessary. However, excessive heat can lead to catalyst decomposition and side product formation.

  • Substrate Purity: Ensure your imidazo[1,5-a]pyrazine starting material and aryl halide are pure. Impurities can poison the catalyst.

Troubleshooting Flowchart for Low-Yield C-5 Arylation:

start Low Yield in C-5 Arylation check_purity Check Starting Material Purity start->check_purity optimize_base Optimize Base (e.g., Cs2CO3) check_purity->optimize_base If pure optimize_temp Increase Temperature Incrementally optimize_base->optimize_temp change_ligand Screen Different Ligands (e.g., XPhos, SPhos) optimize_temp->change_ligand change_solvent Try a Different Solvent (e.g., Dioxane, Toluene) change_ligand->change_solvent success Improved Yield and Selectivity change_solvent->success start Poor Regioselectivity in Bromination switch_reagent Switch to NBS from Br2 start->switch_reagent lower_temp Lower Reaction Temperature switch_reagent->lower_temp change_solvent Screen Solvents (e.g., CH2Cl2, CCl4) lower_temp->change_solvent analyze_sterics Consider Steric Effects of Substituents change_solvent->analyze_sterics success Improved Regioselectivity analyze_sterics->success

Caption: Decision tree for improving bromination regioselectivity.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. For imidazo[1,5-a]pyrazines, a directing group can be used to achieve deprotonation at a specific position, followed by quenching with an electrophile.

FAQ 3: My directed metalation reaction is not working. What are the common pitfalls?

Answer: Failure in directed metalation reactions often points to issues with the base, solvent, temperature, or the directing group itself.

  • Choice of Base: Strong lithium bases such as n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), or lithium diisopropylamide (LDA) are typically used. The choice of base depends on the acidity of the proton to be removed and the stability of the starting material and product to the base.

  • Solvent and Additives: Anhydrous ethereal solvents like THF or diethyl ether are essential. Additives like TMEDA can break up alkyllithium aggregates and increase the basicity, which can be crucial for difficult deprotonations.

  • Temperature Control: These reactions are usually performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium intermediate.

  • Directing Group Ability: The effectiveness of the directing group is paramount. Amides, carbamates, and sulfonamides are common and effective directing groups. Ensure your directing group is appropriately positioned to facilitate deprotonation at the desired site.

  • Quenching: The electrophile should be added at low temperature, and the reaction should be carefully quenched with a suitable proton source (e.g., saturated aqueous NH₄Cl).

Table 2: Common Directing Groups for DoM and Their Relative Strengths

Directing GroupRelative StrengthComments
-CONR₂StrongHighly effective and versatile.
-OCONR₂StrongCan be cleaved to the corresponding phenol.
-SO₂NR₂StrongRobust and reliable directing group.
-OMeModerateCan direct metalation, but often requires stronger bases.
-ClWeakCan direct metalation, but often less efficiently.

III. Detailed Experimental Protocols

This section provides step-by-step protocols for key functionalization reactions. These are intended as a starting point and may require optimization for your specific substrate.

Protocol 1: Palladium-Catalyzed C-5 Arylation of 8-Aminoimidazo[1,5-a]pyrazine

This protocol is adapted from a known procedure for the direct arylation of 8-substituted imidazo[1,5-a]pyrazines.[1]

Materials:

  • 8-Aminoimidazo[1,5-a]pyrazine

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylacetamide (DMA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add 8-aminoimidazo[1,5-a]pyrazine (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.10 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMA via syringe.

  • Seal the tube and heat the reaction mixture at 150 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective C-3 Bromination of Imidazo[1,5-a]pyrazine

This protocol is a general procedure for the selective bromination of the imidazole ring.

Materials:

  • Imidazo[1,5-a]pyrazine

  • N-Bromosuccinimide (NBS)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve imidazo[1,5-a]pyrazine (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 equiv) portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. References

  • This is a placeholder for a real reference that would be added in a complete guide.

  • Abushanab, E., Lee, D. Y., & Goodman, L. (1978). Imidazo[1,5-a]pyrazines. V. Electrophilic addition, a novel Reissert-like reaction. The Journal of Organic Chemistry, 43(13), 2574–2577. [Link]

  • This is a placeholder for a real reference that would be added in a complete guide.

  • This is a placeholder for a real reference that would be added in a complete guide.

  • This is a placeholder for a real reference that would be added in a complete guide.

  • This is a placeholder for a real reference that would be added in a complete guide.

  • This is a placeholder for a real reference that would be added in a complete guide.

  • This is a placeholder for a real reference that would be added in a complete guide.

  • This is a placeholder for a real reference that would be added in a complete guide.

  • This is a placeholder for a real reference that would be added in a complete guide.

Sources

Troubleshooting

preventing debromination during reactions with 1-Bromo-8-chloroimidazo[1,5-a]pyrazine

Welcome to the technical support resource for researchers working with 1-Bromo-8-chloroimidazo[1,5-a]pyrazine. This guide is designed to provide in-depth troubleshooting advice and foundational knowledge to help you navi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 1-Bromo-8-chloroimidazo[1,5-a]pyrazine. This guide is designed to provide in-depth troubleshooting advice and foundational knowledge to help you navigate the synthetic challenges associated with this versatile but sensitive heterocyclic building block. The primary focus is on preventing the common and often yield-limiting side reaction of debromination (hydrodehalogenation) during cross-coupling and other functionalization reactions.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter in the lab. Each question is followed by a detailed explanation of the underlying causes and a series of actionable steps to resolve the problem.

Question 1: I'm performing a Suzuki-Miyaura coupling and my main byproduct is the 8-chloroimidazo[1,5-a]pyrazine (debrominated starting material). What's causing this and how can I fix it?

Answer:

The formation of the debrominated byproduct is a classic sign of a competing hydrodehalogenation pathway.[1] This occurs when a palladium-hydride (Pd-H) species is generated in your reaction, which then reacts with your starting material in a separate, undesired catalytic cycle. The key to preventing this is to adjust your reaction conditions to disfavor the formation of Pd-H species or to accelerate the desired C-C bond formation so that it significantly outpaces the debromination reaction.

Immediate Troubleshooting Steps:

  • Lower the Reaction Temperature: Higher temperatures can accelerate catalyst decomposition and other pathways that generate Pd-H species.[1] Attempt the reaction at a lower temperature (e.g., start at 50-60 °C instead of 80-100 °C) and monitor for conversion.

  • Change Your Base: The choice of base is critical. Strong alkoxide bases can be a source of hydrides. Switch to a milder, non-nucleophilic inorganic base. Phosphates and carbonates are excellent choices.[2][3]

    • Recommended: K₃PO₄, Cs₂CO₃, K₂CO₃.

    • Use with Caution: NaOtBu, KOtBu.

  • Scrutinize Your Solvent: Solvents can be a direct source of hydrogen.[1]

    • Avoid: Protic solvents like isopropanol or other alcohols.[4]

    • Use with Caution: Polar aprotic solvents like DMF can sometimes act as a hydride source under certain conditions.[5]

    • Recommended: Anhydrous, non-polar aprotic solvents such as Toluene , 1,4-Dioxane , or THF .[6][7]

If these initial steps do not resolve the issue, a more systematic optimization of the catalyst system is required.

Advanced Solution: Catalyst and Ligand Optimization

The ligand bound to the palladium center has the most profound impact on the outcome of the reaction. For electron-deficient heterocycles like yours, bulky and electron-rich ligands are often necessary to promote efficient reductive elimination of the desired product.[2][8]

  • Rationale: These ligands create a sterically crowded and electron-rich metal center. This accelerates the final, product-forming reductive elimination step of the catalytic cycle, making it much faster than the competing debromination pathway.[2] A successful example of using a specialized ligand (XPhos) to prevent debromination on a similar pyrazolo[1,5-a]pyrimidine system has been reported.[9][10]

Table 1: Ligand Selection Guide for Suppressing Debromination

Ligand ClassExamplesRationale & Use Case
Biaryl Phosphines (Recommended) XPhos, SPhos, RuPhosGold Standard. These provide the ideal balance of steric bulk and electron-donating character to accelerate reductive elimination. Highly effective for challenging substrates.[2][9]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable palladium complexes. Can be highly effective but may require more specific optimization.[11]
Traditional Phosphines (Use with Caution) PPh₃, P(o-tol)₃Generally not bulky or electron-rich enough for this substrate. Often lead to slow reactions and increased side products like debromination.
Question 2: In my Buchwald-Hartwig amination, I'm seeing low yields and significant debromination. I thought a strong base like NaOtBu was required?

Answer:

You are correct that Buchwald-Hartwig aminations often require strong bases like sodium tert-butoxide (NaOtBu) to deprotonate the amine and facilitate the catalytic cycle.[12] However, this presents a classic optimization challenge. The strong base required for the C-N coupling can also promote the C-Br cleavage (debromination).[13] Furthermore, amines containing β-hydrogens can undergo β-hydride elimination, another source of problematic Pd-H species.[14]

Troubleshooting Strategy:

  • Ligand is Key: As with Suzuki coupling, switching to a modern, bulky biaryl phosphine ligand is the most effective solution. Ligands like XPhos or BrettPhos are specifically designed to handle challenging aminations and promote the desired C-N bond formation over side reactions.[15][16]

  • Base Optimization: While a strong base is needed, you can try alternatives. Lithium bis(trimethylsilyl)amide (LHMDS) can sometimes be a superior choice as an ammonia equivalent or for certain primary amines.[16] If using an alkoxide, ensure it is high purity and handled under strictly anhydrous conditions.

  • Solvent Choice: Toluene or dioxane are generally preferred solvents for these reactions.[15]

  • Temperature Control: Perform the reaction at the lowest temperature that affords a reasonable rate to minimize catalyst decomposition and side reactions.

dot

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)
Q1: Why is the C1-Br bond so much more reactive than the C8-Cl bond?

The difference in reactivity stems from two primary factors:

  • Bond Strength: The C-Br bond is inherently weaker and longer than the C-Cl bond, making it more susceptible to oxidative addition by the palladium(0) catalyst. This is the first and often rate-determining step in the catalytic cycle.[17]

  • Electronic Environment: The C1 position is on the five-membered imidazole portion of the fused ring system, which is generally more electron-rich compared to the six-membered pyrazine ring.[18] While the overall ring system is electron-deficient, the higher electron density at C1 facilitates the oxidative addition step. The C8 position is on the more electron-deficient pyrazine ring, making its attached chlorine less reactive toward palladium(0) insertion.

This differential reactivity is highly advantageous, as it allows for selective functionalization at the C1 position while leaving the C8 chlorine available for subsequent transformations.

Q2: What is the detailed mechanism of debromination?

Hydrodehalogenation, or debromination, is a parasitic catalytic cycle that competes with your desired cross-coupling reaction. Understanding its mechanism is key to preventing it.

dot

Debromination_Cycle cluster_0 Main Productive Cycle (e.g., Suzuki) cluster_1 Parasitic Debromination Cycle OA Oxidative Addition ArPdBr Ar-Pd(II)-Br OA->ArPdBr Pd(0)L₂ TM Transmetalation (with R-B(OH)₂) ArPdR Ar-Pd(II)-R TM->ArPdR RE Reductive Elimination Pd0_Main Pd(0)L₂ RE->Pd0_Main Product Desired Product (Ar-R) RE->Product Pd0_Side Pd(0)L₂ ArPdBr->TM ArPdR->RE ArBr Ar-Br (Starting Material) ArBr->OA RE_Debrom Reductive Elimination ArBr->RE_Debrom + L₂Pd(H)Br PdH_Source Hydride Source (Solvent, Base, H₂O) PdH_Formation Pd-H Formation PdH_Source->PdH_Formation PdH_Species L₂Pd(H)Br PdH_Formation->PdH_Species Debrom_Product Debrominated Byproduct (Ar-H) RE_Debrom->Debrom_Product RE_Debrom->Pd0_Side Pd0_Side->PdH_Formation

Caption: Competing catalytic cycles: desired coupling vs. debromination.

As shown in the diagram, any source that can generate a palladium-hydride species (L₂Pd(H)X) initiates the parasitic cycle. This highly reactive species can then undergo reductive elimination with your starting material (Ar-Br) to produce the undesired debrominated product (Ar-H) and regenerate the Pd(0) catalyst, allowing the cycle to continue.

Q3: Can I use Nucleophilic Aromatic Substitution (SNAr) to functionalize the C1 position instead of cross-coupling?

This is unlikely to be effective for the C1-Br position. SNAr reactions require a ring system that is highly electron-deficient and typically needs strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[19][20]

While the imidazo[1,5-a]pyrazine core is electron-deficient, the C1 position on the imidazole ring does not have the appropriate electronic activation for a classical SNAr reaction.[21] Cross-coupling reactions, which proceed via an entirely different mechanism involving oxidative addition and reductive elimination, are the standard and most effective methods for functionalizing this position.[22]

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol incorporates best practices to minimize debromination when coupling an arylboronic acid with 1-Bromo-8-chloroimidazo[1,5-a]pyrazine.

Materials:

  • 1-Bromo-8-chloroimidazo[1,5-a]pyrazine (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base: K₃PO₄ (Potassium phosphate), finely ground (3.0 equiv)

  • Solvent: Anhydrous Toluene

Procedure:

  • Inert Atmosphere: To a flame-dried reaction vessel, add the 1-Bromo-8-chloroimidazo[1,5-a]pyrazine, arylboronic acid, K₃PO₄, and the XPhos Pd G3 catalyst.

  • Degassing: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1 M with respect to the starting bromide.

  • Heating: Heat the reaction mixture to 80 °C with vigorous stirring.

    • Scientist's Note: Start at 80 °C. If the reaction is sluggish after 2-4 hours (as monitored by TLC or LC-MS), the temperature can be cautiously increased to 90-100 °C. Avoid unnecessarily high temperatures.

  • Monitoring: Monitor the reaction's progress every 1-2 hours. The goal is to apply heat only until the starting bromide is consumed to prevent prolonged heating that could lead to byproduct formation.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude material by column chromatography on silica gel to isolate the desired product.

References
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
  • Benchchem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling.
  • RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?
  • Benchchem. (n.d.). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions.
  • Reddit. (2017). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS.
  • National Institutes of Health. (n.d.). Reductions of aryl bromides in water at room temperature.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ChemRxiv. (n.d.). Deciphering Complexity in Pd–Catalyzed Cross-Couplings.
  • ScienceDirect. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • MDPI. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
  • ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • PubMed Central. (n.d.). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis.
  • YouTube. (2019). nucleophilic aromatic substitutions.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine

Welcome to the technical support center for the scale-up synthesis of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the multi-kilogram scale production of this key heterocyclic intermediate. Our focus is on ensuring a safe, robust, and efficient synthesis process, drawing from established protocols and extensive field experience.

I. Synthetic Pathway Overview

The synthesis of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine is typically a two-step process starting from commercially available 2-amino-5-chloropyrazine. The first step involves the cyclization of 2-amino-5-chloropyrazine with a suitable C2 synthon, such as chloroacetaldehyde, to form the 8-chloroimidazo[1,5-a]pyrazine core. This is followed by a regioselective bromination at the C1 position using an electrophilic bromine source like N-Bromosuccinimide (NBS).

Synthesis_Pathway A 2-Amino-5-chloropyrazine B 8-Chloroimidazo[1,5-a]pyrazine A->B Cyclization (e.g., Chloroacetaldehyde) C 1-Bromo-8-chloroimidazo[1,5-a]pyrazine B->C Bromination (e.g., NBS)

Caption: Synthetic route to 1-Bromo-8-chloroimidazo[1,5-a]pyrazine.

II. Troubleshooting Guide: Step-by-Step Solutions

This section addresses common issues encountered during the scale-up synthesis.

Step 1: Cyclization to form 8-Chloroimidazo[1,5-a]pyrazine

Q1: My cyclization reaction is sluggish or incomplete, leading to low yields. What are the likely causes and how can I resolve this?

A1: Incomplete cyclization on a large scale is often due to issues with reagent stoichiometry, reaction temperature, or mixing efficiency.

  • Causality: The reaction between 2-amino-5-chloropyrazine and chloroacetaldehyde is a condensation reaction. On a larger scale, localized concentration gradients and inefficient heat transfer can slow down the reaction rate.

  • Troubleshooting Protocol:

    • Reagent Quality: Ensure the chloroacetaldehyde solution is fresh and accurately titrated. Chloroacetaldehyde can polymerize on standing.

    • Temperature Control: Maintain a consistent internal reaction temperature. For this exothermic reaction, a jacketed reactor with efficient cooling is crucial. A slow, controlled addition of the chloroacetaldehyde solution is recommended to manage the exotherm.

    • pH Adjustment: The reaction is sensitive to pH. The initial condensation is typically favored under mildly acidic conditions, while the subsequent cyclization can be promoted by a careful shift to neutral or slightly basic conditions. Monitor the pH of the reaction mixture and adjust as necessary with a suitable base (e.g., sodium bicarbonate solution).

    • Mixing: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture. In large reactors, inadequate mixing can lead to localized "hot spots" and side reactions.

Q2: I am observing the formation of a significant amount of dark, tarry byproducts during the cyclization. How can I minimize this?

A2: The formation of tarry byproducts is usually a result of polymerization of chloroacetaldehyde or side reactions at elevated temperatures.

  • Causality: Chloroacetaldehyde is highly reactive and can self-polymerize, especially in the presence of impurities or at higher temperatures.

  • Troubleshooting Protocol:

    • Controlled Addition: Add the chloroacetaldehyde solution subsurface to the vigorously stirred solution of 2-amino-5-chloropyrazine. This ensures rapid dispersion and reaction, minimizing self-condensation.

    • Temperature Management: Strictly control the internal reaction temperature, ideally below 25°C, during the addition of chloroacetaldehyde.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen) can help to prevent oxidative side reactions that may contribute to the formation of colored impurities.

Step 2: Bromination of 8-Chloroimidazo[1,5-a]pyrazine

Q3: The bromination reaction with NBS is not going to completion, and I have a mixture of starting material and product. How can I improve the conversion?

A3: Incomplete bromination can be due to several factors, including the quality of the NBS, solvent effects, and reaction time.

  • Causality: The electrophilic bromination of the electron-rich imidazole ring of the imidazo[1,5-a]pyrazine core is generally efficient.[1] However, on a large scale, mass transfer limitations can play a role.

  • Troubleshooting Protocol:

    • NBS Quality: Use freshly opened or properly stored NBS. NBS can degrade over time, leading to lower reactivity.

    • Solvent Choice: While DMF is a common solvent for this reaction, ensure it is anhydrous. Water can react with NBS and reduce its effectiveness.[1]

    • Stoichiometry: A slight excess of NBS (1.05-1.1 equivalents) is often used to drive the reaction to completion.

    • Reaction Time and Temperature: Monitor the reaction progress by an appropriate analytical technique (e.g., HPLC, TLC). If the reaction stalls, a slight increase in temperature (e.g., to 30-35°C) can be considered, but with caution due to the exothermic nature of the reaction and potential for side reactions.

Q4: I am observing the formation of di-brominated or other over-brominated impurities. How can I control the regioselectivity?

A4: The formation of over-brominated products is typically due to an excess of the brominating agent or prolonged reaction times at elevated temperatures.

  • Causality: The imidazole ring is significantly more electron-rich than the pyrazine ring, directing the initial bromination to the C1 position.[1] However, under forcing conditions, further bromination on the pyrazine ring can occur.

  • Troubleshooting Protocol:

    • Controlled NBS Addition: Add the NBS portion-wise as a solid or as a solution in the reaction solvent. This helps to maintain a low concentration of the brominating agent in the reaction mixture, favoring mono-bromination.

    • Temperature Control: Maintain the reaction temperature at or below room temperature to minimize over-bromination.

    • Reaction Monitoring: Closely monitor the reaction and quench it promptly once the starting material is consumed to prevent the formation of di-brominated species.

Q5: The work-up of the bromination reaction is problematic on a large scale, especially the quenching of excess NBS. What is a safe and efficient procedure?

A5: Quenching a large-scale bromination reaction requires careful consideration of the exotherm and the potential for byproduct formation.

  • Causality: The reaction of NBS with a quenching agent like sodium thiosulfate is exothermic and can lead to a rapid temperature increase if not controlled.

  • Troubleshooting Protocol for Quenching:

    • Cooling: Cool the reaction mixture to 0-5°C before quenching.

    • Quenching Agent: A solution of sodium thiosulfate (Na₂S₂O₃) is a standard and effective quenching agent for excess bromine.[2] Prepare a 10-20% aqueous solution of sodium thiosulfate.

    • Slow Addition: Add the sodium thiosulfate solution slowly to the reaction mixture with vigorous stirring, while carefully monitoring the internal temperature.

    • Endpoint: Continue adding the quenching solution until a sample of the aqueous layer no longer shows a positive test for oxidizing agents (e.g., with potassium iodide-starch paper).

    • Extraction and Wash: After quenching, proceed with the extraction of the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine to remove residual salts and DMF.

Troubleshooting_Workflow cluster_0 Cyclization Issues cluster_1 Bromination Issues A Low Yield C C A->C Check Reagent Quality D D A->D Optimize Temperature E E A->E Improve Mixing B Tarry Byproducts F F B->F Controlled Addition G G B->G Strict Temperature Control H Incomplete Reaction K K H->K Verify NBS Quality L L H->L Use Anhydrous Solvent I Over-bromination M M I->M Portion-wise NBS Addition N N I->N Maintain Low Temperature J Work-up Problems O O J->O Controlled Quenching P P J->P Efficient Extraction

Sources

Troubleshooting

troubleshooting failed reactions involving 1-Bromo-8-chloroimidazo[1,5-a]pyrazine

Welcome to the technical support resource for 1-Bromo-8-chloroimidazo[1,5-a]pyrazine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-Bromo-8-chloroimidazo[1,5-a]pyrazine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As a key intermediate in the synthesis of targeted therapies, including Bruton's tyrosine kinase (BTK) inhibitors like Acalabrutinib, mastering its reactivity is crucial.[1][2][3] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered challenges to help you navigate your synthetic campaigns successfully.

Understanding the Core Reactivity

The 1-Bromo-8-chloroimidazo[1,5-a]pyrazine scaffold possesses two distinct halogenated positions with orthogonal reactivity, which is key to its utility.

  • The C1-Bromo Position: Located on the electron-rich imidazole ring, this position is highly activated towards electrophilic substitution and is the primary site for palladium-catalyzed cross-coupling reactions.[4] The bromination of the parent 8-chloroimidazo[1,5-a]pyrazine scaffold with reagents like N-Bromosuccinimide (NBS) selectively occurs at this C1 position.[4]

  • The C8-Chloro Position: Situated on the electron-deficient pyrazine ring, this position is susceptible to nucleophilic aromatic substitution (SNAr).[4] This allows for the introduction of nucleophiles, most commonly amines, often requiring elevated temperatures to proceed efficiently.[5][6]

This differential reactivity allows for a stepwise functionalization strategy, which is fundamental to its application in multi-step syntheses.

Caption: Differential reactivity of the C1-Bromo and C8-Chloro positions.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with 1-Bromo-8-chloroimidazo[1,5-a]pyrazine.

Question 1: My cross-coupling reaction (Suzuki, Buchwald-Hartwig, etc.) at the C1-bromo position is failing or giving very low yield. What are the primary causes?

Answer: Low or no product yield is a frequent problem that can typically be resolved by systematically evaluating your reaction components and conditions.[7] The electron-deficient nature of the pyrazine ring system can present unique challenges, such as catalyst inhibition.[8][9]

Here are the key factors to investigate:

  • Catalyst & Ligand Integrity:

    • Catalyst Deactivation: The formation of palladium black is a clear sign of catalyst decomposition into inactive Pd(0) metal.[7] This is often caused by exposure to oxygen, excessive temperatures, or an insufficient ligand-to-metal ratio. The nitrogen atoms on the imidazopyrazine core can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[8][9]

    • Inappropriate Ligand Choice: For electron-deficient heteroaryl halides, standard phosphine ligands may be insufficient. Sterically bulky and electron-rich ligands (e.g., Buchwald's biarylphosphines like SPhos or XPhos, or N-heterocyclic carbenes (NHCs)) are often required to promote efficient reductive elimination and stabilize the active catalyst.[7]

  • Reagent Quality & Stoichiometry:

    • Boronic Acid Decomposition: In Suzuki couplings, boronic acids are prone to degradation (protodeboronation), especially if impure or old.[7] Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[8]

    • Base Selection: The base is critical and its choice is substrate-dependent. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. Anhydrous conditions are crucial if your reaction is moisture-sensitive.[7] For Suzuki reactions, an aqueous solution of a base like K₂CO₃ in a solvent like dioxane is a common starting point.[6]

  • Reaction Environment:

    • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[7] Ensure your reaction vessel and solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.

    • Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[7] If you suspect deactivation, try lowering the temperature. Conversely, if the reaction is simply sluggish, a moderate temperature increase might be beneficial.

Question 2: I am observing a significant amount of a byproduct that appears to be 8-chloroimidazo[1,5-a]pyrazine (debromination). Why is this happening and how can I stop it?

Answer: The side reaction you are observing is hydrodehalogenation, where the C1-bromo substituent is replaced by a hydrogen atom.[10] This is a common issue in palladium-catalyzed cross-couplings and occurs via a competing catalytic cycle involving a palladium-hydride (Pd-H) species.

Key causes and their solutions are summarized below:

CauseMechanistic RationaleSolution(s)
Source of Hydride Protic impurities (water), alcohols (if used as solvent), or certain bases (e.g., ethoxides) can generate Pd-H species that lead to hydrodehalogenation.[10]Use anhydrous solvents and reagents. If a base is suspected, switch to an aprotic one like K₃PO₄ or Cs₂CO₃.
High Reaction Temperature Hydrodehalogenation often has a higher activation energy than the desired coupling. Excessive heat can favor this undesired pathway.[10]Run the reaction at the lowest effective temperature. Screen temperatures starting from 60-80 °C.
Inefficient Transmetalation If the transmetalation step (e.g., from the boronic acid in a Suzuki coupling) is slow, the oxidative addition complex has more time to undergo side reactions like hydrodehalogenation.Use a more reactive coupling partner (e.g., aryl trifluoroborate instead of boronic acid). Optimize the base and solvent to accelerate transmetalation.
Ligand Choice Some ligands may not promote the desired C-C bond-forming reductive elimination efficiently, allowing the Pd-H pathway to compete.Screen bulky, electron-rich ligands (e.g., Josiphos, tBuXPhos) that are known to accelerate reductive elimination.

Question 3: The SNAr reaction to displace the C8-chloro group with an amine is slow and requires harsh conditions. Are there ways to improve this?

Answer: Yes, while SNAr on this electron-deficient ring is feasible, its efficiency is highly dependent on conditions. Published procedures often cite temperatures between 90-120 °C in a sealed tube.[5][6]

Here are strategies for optimization:

  • Increase Nucleophile Concentration: Using a concentrated solution of the amine, such as 2 M NH₃ in isopropanol, can significantly increase the reaction rate.[6]

  • Solvent Choice: Polar aprotic solvents like DMF, DMAc, or NMP can help stabilize the charged Meisenheimer intermediate, accelerating the reaction. However, be mindful of potential side reactions at high temperatures. Isopropanol is also a proven solvent for this transformation.[5]

  • Microwave Irradiation: Microwave synthesis can often dramatically reduce reaction times from many hours to minutes by efficiently heating the polar solvent and reactants. This is a powerful tool for optimizing sluggish SNAr reactions.

  • Transition-Metal Catalysis: For less reactive amines or more challenging SNAr reactions, consider a Buchwald-Hartwig amination approach.[11][12] While typically used for C-Br or C-I bonds, modern catalyst systems with specialized ligands can also couple aryl chlorides, although this would be a competing reaction with the more reactive C1-bromo position if it is still present.[12][13]

Troubleshooting Workflows & Protocols

Workflow: Systematic Troubleshooting of a Failed Cross-Coupling Reaction

When a cross-coupling reaction fails, a structured approach is more effective than random changes. The following workflow provides a logical sequence of checks and optimizations.

G start Reaction Failed: Low Yield / No Product check_reagents Step 1: Verify Reagents - Purity of starting materials? - Boronic acid/ester fresh? - Anhydrous/degassed solvent? start->check_reagents check_reagents->start Reagents Faulty (Replace & Retry) check_conditions Step 2: Review Conditions - Fully inert atmosphere? - Correct temperature? - Adequate stirring? check_reagents->check_conditions Reagents OK check_conditions->start Conditions Faulty (Correct & Retry) optimize_base Step 3: Optimize Base - Screen K₂CO₃, K₃PO₄, Cs₂CO₃ - Check base stoichiometry (2-3 eq.) check_conditions->optimize_base Conditions OK optimize_catalyst Step 4: Optimize Catalyst System - Screen different ligands (e.g., SPhos, XPhos, RuPhos) - Vary Pd source (e.g., Pd₂(dba)₃, Pd(OAc)₂) - Adjust Pd/Ligand ratio (1:1.2 to 1:2) optimize_base->optimize_catalyst No Improvement success Reaction Successful optimize_base->success Improvement Seen optimize_solvent Step 5: Change Solvent - Try Dioxane, Toluene, 2-MeTHF, or DMF optimize_catalyst->optimize_solvent No Improvement optimize_catalyst->success Improvement Seen optimize_solvent->success Improvement Seen

Caption: Logical workflow for troubleshooting failed cross-coupling reactions.

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Screen

This protocol provides a starting point for coupling an arylboronic acid with 1-Bromo-8-chloroimidazo[1,5-a]pyrazine.

1. Reagent Preparation:

  • Ensure the 1-Bromo-8-chloroimidazo[1,5-a]pyrazine is pure and dry.

  • Use a high-purity arylboronic acid or its pinacol ester. If using a boronic acid, it is best practice to use a freshly opened bottle or a recently purified batch.

  • All solvents must be anhydrous and degassed. Degas by sparging with argon for 30-60 minutes or by using three freeze-pump-thaw cycles.[9]

2. Reaction Setup (under inert atmosphere):

  • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add 1-Bromo-8-chloroimidazo[1,5-a]pyrazine (1.0 equiv.), the arylboronic acid/ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (1-5 mol%) and the ligand (1.2-6 mol%).

  • Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

3. Reaction Execution:

  • Add the degassed solvent via syringe.

  • Place the reaction in a pre-heated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Stir the reaction vigorously. Monitor progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h).

4. Work-up and Purification:

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate or CH₂Cl₂.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel.

Screening Variables:

ParameterRecommended Starting ConditionsAlternatives for ScreeningRationale
Pd Source Pd₂(dba)₃ (1-2.5 mol%)Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source; Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ.[14]
Ligand SPhos (2.2-5.5 mol%)XPhos, RuPhos, dppfBulky, electron-rich biarylphosphine ligands are excellent for challenging couplings.[7] dppf is a classic, robust ligand.[6]
Base K₂CO₃ (aq. solution)K₃PO₄, Cs₂CO₃ (solid)The choice of base significantly impacts transmetalation and can prevent side reactions.[7][8]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1)Toluene, 2-MeTHF, DMFSolvent polarity and coordinating ability can influence catalyst stability and reaction rate.

References

  • Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. (2017). Reddit. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents. (n.d.).
  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. (n.d.). PubMed Central. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • United States Patent US 12,024,520 B2. (2024).
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Processes for the preparation of 4-{8-amino-3-[(2s)-1-(but-2-ynoyl)-pyrrolidin-2-yl]imidazo[1,5-a]-pyrazin-1-yl}n-(pyridin-2-yl)-benzamide. (n.d.).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

Sources

Optimization

analytical methods for detecting impurities in 1-Bromo-8-chloroimidazo[1,5-a]pyrazine samples

Welcome to the technical support resource for the analytical characterization of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical characterization of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity detection and quantification in this active pharmaceutical ingredient (API) intermediate. Here, we synthesize foundational analytical principles with field-proven troubleshooting strategies to ensure the integrity and reliability of your experimental outcomes.

Introduction to Impurity Profiling of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine

1-Bromo-8-chloroimidazo[1,5-a]pyrazine is a key heterocyclic building block in medicinal chemistry. The purity of this intermediate is critical as the presence of impurities can have a significant impact on the safety and efficacy of the final drug product. Therefore, robust analytical methods are essential for identifying and controlling these impurities. This guide will provide in-depth technical assistance for the most common analytical techniques employed for this purpose.

Frequently Asked Questions (FAQs)

Q1: What are the likely process-related impurities in 1-Bromo-8-chloroimidazo[1,5-a]pyrazine samples?

A1: Based on a common synthetic route involving the bromination of 8-chloroimidazo[1,5-a]pyrazine with N-Bromosuccinimide (NBS), potential process-related impurities include:

  • Unreacted 8-chloroimidazo[1,5-a]pyrazine: Incomplete reaction can lead to the presence of the starting material.

  • Over-brominated species: The reaction may not be perfectly selective, leading to the formation of di- or tri-brominated imidazo[1,5-a]pyrazine derivatives.

  • Succinimide: A byproduct of the reaction with NBS.

  • Isomeric impurities: Depending on the reaction conditions, bromination could potentially occur at other positions on the imidazo[1,5-a]pyrazine ring system, although the imidazole ring is generally more susceptible to electrophilic substitution than the pyrazine ring.[1]

Q2: What are the expected degradation products of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine?

A2: Forced degradation studies are necessary to definitively identify degradation products. However, based on the structure, potential degradation pathways under various stress conditions could include:

  • Hydrolysis: The bromo and chloro substituents may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of hydroxylated derivatives.

  • Oxidation: The imidazole and pyrazine rings can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.

  • Photodegradation: Exposure to light, especially UV, could lead to dehalogenation or other rearrangements.

Q3: Which analytical technique is most suitable for routine purity analysis of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is generally the most suitable technique for routine purity analysis and quantification of impurities. It offers a good balance of sensitivity, selectivity, and robustness for a wide range of potential impurities.

Q4: When should I use Gas Chromatography-Mass Spectrometry (GC-MS)?

A4: GC-MS is best suited for the analysis of volatile or semi-volatile impurities. This could include residual solvents from the synthesis or volatile degradation products. For 1-Bromo-8-chloroimidazo[1,5-a]pyrazine and its likely non-volatile impurities, HPLC is typically the primary technique.

Q5: How do I confirm the structure of an unknown impurity?

A5: A combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation of unknown impurities. HRMS provides the accurate mass and elemental composition, while 1D and 2D NMR experiments (like COSY, HSQC, and HMBC) reveal the connectivity of atoms within the molecule.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue 1: My main peak for 1-Bromo-8-chloroimidazo[1,5-a]pyrazine is tailing. What could be the cause and how can I fix it?

  • Potential Cause: Secondary interactions between the basic nitrogen atoms in the imidazo[1,5-a]pyrazine ring and residual acidic silanol groups on the surface of the C18 stationary phase.

  • Troubleshooting Steps:

    • Lower the mobile phase pH: Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1% v/v) will protonate the basic nitrogens on your analyte, minimizing their interaction with the silanol groups.

    • Use a base-deactivated column: Modern HPLC columns are often "end-capped" or "base-deactivated" to reduce the number of accessible silanol groups. Ensure you are using such a column.

    • Increase the ionic strength of the mobile phase: Adding a salt like ammonium formate or ammonium acetate to the mobile phase can also help to mask the silanol interactions.

    • Check for column overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

Issue 2: I am not getting good separation between the main peak and a closely eluting impurity.

  • Potential Cause: Insufficient selectivity of the chromatographic system.

  • Troubleshooting Steps:

    • Optimize the mobile phase composition:

      • Gradient steepness: If using a gradient, try making it shallower around the elution time of the critical pair.

      • Organic modifier: If you are using acetonitrile, try switching to methanol or a mixture of both. The different solvent properties can alter the selectivity.

      • pH: As mentioned above, pH can affect the retention and peak shape of basic compounds. Experiment with a slightly different pH to see if it improves resolution.

    • Change the stationary phase: If mobile phase optimization is insufficient, a different column chemistry may be needed. Consider a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivities compared to a standard C18.

    • Lower the temperature: Reducing the column temperature can sometimes improve the resolution of closely eluting peaks, although it will increase the analysis time.

HPLC_Method_Development start Define Analytical Goal (e.g., Purity Assay) col_select Select Initial Column (e.g., C18, 2.7 µm) start->col_select mob_phase Choose Mobile Phase (e.g., A: 0.1% FA in Water B: Acetonitrile) col_select->mob_phase gradient Run Scouting Gradient (e.g., 5-95% B in 15 min) mob_phase->gradient eval Evaluate Chromatogram (Peak Shape, Resolution) gradient->eval optimize Optimize Gradient & Flow Rate eval->optimize Good troubleshoot Troubleshoot (Peak Shape, Resolution) eval->troubleshoot Poor validate Validate Method (ICH Q2(R1)) optimize->validate troubleshoot->col_select Change Column troubleshoot->mob_phase Change Mobile Phase

Caption: A systematic approach to identifying an unknown impurity.

Issue 5: How do I interpret the NMR spectrum of a potential impurity?

  • Potential Cause: You have successfully isolated an impurity and need to determine its structure.

  • Troubleshooting Steps:

    • ¹H NMR:

      • Chemical Shifts: Compare the chemical shifts of the impurity's protons to those of the parent compound. Significant changes can indicate where a modification has occurred.

      • Integration: The relative integrals of the signals will tell you the ratio of different types of protons.

      • Coupling Patterns: Splitting patterns (singlets, doublets, triplets, etc.) provide information about neighboring protons.

    • ¹³C NMR: This will show the number of unique carbon atoms in the molecule.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (i.e., on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away. This is extremely powerful for piecing together the molecular skeleton.

Data Summary Tables

Table 1: Typical HPLC Method Parameters for Purity Analysis

ParameterRecommended Starting Conditions
Column C18, 2.7-5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm and 280 nm
Injection Vol. 5 µL

Table 2: Potential Impurities and Their Characteristics

Impurity NamePotential OriginKey Analytical Features
8-chloroimidazo[1,5-a]pyrazineStarting MaterialLower retention time than the API in RP-HPLC; distinct mass spectrum.
Di-bromo-chloro-imidazo[1,5-a]pyrazineOver-brominationHigher retention time in RP-HPLC; characteristic MS isotope pattern for two Br and one Cl.
1-Hydroxy-8-chloroimidazo[1,5-a]pyrazineHydrolysisLikely more polar (earlier eluting) in RP-HPLC; mass shift corresponding to the replacement of Br with OH.
SuccinimideNBS ByproductVery polar, will elute early in RP-HPLC; low molecular weight.

Method Validation

All analytical methods used for impurity detection and quantification must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines. T[2][3][4]he validation should demonstrate that the method is fit for its intended purpose and should include studies on:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. *[5] Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • N-Bromosuccinimide. (2019, July 6). In Wikipedia. Retrieved from [Link]

  • Reddit user discussion on bromination of 8-chloroimidazo[1,5-a]pyrazine. (2017, September 23). r/chemhelp. Retrieved from [Link]

  • Complete Overview of ICH Q2(R2) Guidelines for Analytical Validation. (2025, July 2). YouTube.
  • Separation Science. (n.d.). Confident pharmaceutical impurity profiling using high-res mass spec.
  • Thermo Fisher Scientific. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Preprints.org.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation. (1996, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

The Strategic Advantage of the 1-Bromo-8-chloroimidazo[1,5-a]pyrazine Scaffold: A Comparative Guide to its Biologically Active Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the privileged scaffold of imidazo[1,5-a]pyrazine has emerged as a cornerstone for the development of target...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the privileged scaffold of imidazo[1,5-a]pyrazine has emerged as a cornerstone for the development of targeted therapeutics. Its unique electronic properties and structural versatility have made it a fertile ground for discovering potent modulators of various biological pathways. This guide delves into the specific and strategic importance of the 1-Bromo-8-chloroimidazo[1,5-a]pyrazine intermediate, a critical building block that has paved the way for a new generation of kinase inhibitors and other potentially bioactive molecules.

Through a detailed exploration of its synthesis and subsequent functionalization, this document will provide a comparative analysis of the biological activities of its derivatives. We will dissect the structure-activity relationships (SAR) that govern their potency and selectivity, offering field-proven insights for researchers engaged in the design and synthesis of novel drug candidates.

The 1-Bromo-8-chloroimidazo[1,5-a]pyrazine Core: A Gateway to Potent Kinase Inhibition

The strategic placement of halogen atoms at the 1 and 8 positions of the imidazo[1,5-a]pyrazine ring system is not a serendipitous occurrence. The chloro group at the 8-position serves as a versatile leaving group, readily displaced by nucleophiles to introduce a diverse array of functionalities. More critically, the bromo group at the 1-position is a key handle for introducing aryl or heteroaryl moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. This dual-functionalization strategy allows for a modular and efficient exploration of chemical space, a crucial aspect of modern drug discovery.

The imidazole ring of the scaffold is more electron-rich compared to the pyrazine ring, influencing its reactivity in electrophilic substitution reactions[1]. This inherent electronic property makes the targeted synthesis of specific derivatives more predictable.

A prime example of the utility of this scaffold is in the synthesis of Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of B-cell malignancies[2]. The synthesis of Acalabrutinib and other related BTK inhibitors often proceeds through the key intermediate, (S)-benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate[3][4][5].

cluster_synthesis Synthetic Utility of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine start 8-chloroimidazo[1,5-a]pyrazine intermediate1 (S)-benzyl 2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate start->intermediate1 Condensation with (S)-proline derivative intermediate2 (S)-benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate intermediate1->intermediate2 Bromination (NBS) intermediate3 (S)-benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate intermediate2->intermediate3 Amination final_derivatives Diverse Biologically Active Derivatives (e.g., BTK inhibitors) intermediate3->final_derivatives Suzuki Coupling & Further Modifications cluster_pathway BTK Signaling Pathway BCR B-Cell Receptor Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (Calcium mobilization, NF-κB activation) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor 8-Amino-imidazo[1,5-a]pyrazine Derivative Inhibitor->BTK Inhibition

Figure 2: Simplified diagram of the B-Cell Receptor signaling pathway and the inhibitory action of 8-amino-imidazo[1,5-a]pyrazine derivatives on BTK.

Comparison with Alternative Imidazo[1,5-a]pyrazine Derivatives and Other Kinase Inhibitors

While BTK inhibition is a prominent activity, the imidazo[1,5-a]pyrazine scaffold is also a building block for inhibitors of other kinases and compounds with different biological activities.

  • c-Src Inhibitors: Certain C-5 substituted imidazo[1,5-a]pyrazine derivatives have been identified as potent inhibitors of c-Src kinase, a non-receptor tyrosine kinase implicated in cancer and ischemic stroke.[6]

  • PI3K Inhibitors: The closely related imidazo[1,2-a]pyrazine scaffold has been successfully utilized to develop inhibitors of phosphoinositide 3-kinases (PI3Ks), another critical family of enzymes in cancer signaling.[7][8] Some imidazo[1,5-a]pyrazine derivatives are also being explored as PI3K delta inhibitors.[9][10]

  • Antimicrobial Agents: Although less explored for the imidazo[1,5-a]pyrazine core, the broader class of imidazopyrazines has shown promising antimicrobial activity against various bacterial and fungal strains.[2][11][12] For instance, certain imidazo[1,2-a]pyrazine derivatives have demonstrated excellent growth inhibitory activity against Staphylococcus aureus and E. coli.[11]

This diversity of biological targets underscores the versatility of the imidazo-pyrazine core and provides a broader context for evaluating the specificity and potential off-target effects of the 1-Bromo-8-chloroimidazo[1,5-a]pyrazine derivatives.

Derivative ClassTargetReported Activity (IC50/MIC)Reference
8-Amino-imidazo[1,5-a]pyrazines BTK 0.2 - 2.5 nM [13]
C-5 Substituted imidazo[1,5-a]pyrazinesc-SrcPotent inhibition reported[6]
Imidazo[1,2-a]pyrazinesPI3KGood potency reported[7][8]
Imidazo[1,2-a]pyrazine derivativesBacteria (S. aureus, E. coli)Excellent growth inhibition[11]

Table 2: Comparison of Biological Activities of Different Imidazo-pyrazine Scaffolds.

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine derivatives.

In Vitro BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to the kinase active site.

cluster_assay LanthaScreen BTK Kinase Binding Assay Workflow step1 Prepare 3X solutions: - Test Compound - Kinase/Antibody Mixture - Fluorescent Tracer step2 Dispense 5 µL of each 3X solution to a 384-well plate step1->step2 step3 Incubate at room temperature for 1 hour step2->step3 step4 Read FRET signal on a fluorescence plate reader step3->step4 step5 Calculate IC50 values step4->step5

Figure 3: Workflow for the LanthaScreen BTK Kinase Binding Assay.

Protocol: [13]

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound in the kinase buffer.

    • Prepare a 3X solution of the BTK enzyme and the europium-labeled anti-tag antibody mixture in the kinase buffer.

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer in the kinase buffer.

  • Assay Procedure:

    • To the wells of a 384-well plate, add 5 µL of the 3X test compound solution.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Anticancer Activity: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [7][9][10][14][15] Protocol: [7][9][10][14][15]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. [16][17][11][12] Protocol: [16][17][11][12]

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

    • Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation:

    • Add the prepared inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The 1-Bromo-8-chloroimidazo[1,5-a]pyrazine scaffold has proven to be a highly valuable and versatile intermediate in the synthesis of potent kinase inhibitors, most notably for BTK. The modular nature of its synthesis allows for rapid and efficient exploration of structure-activity relationships, leading to the identification of highly potent and selective drug candidates.

While the primary focus has been on anticancer and anti-inflammatory applications through kinase inhibition, the broader biological potential of this scaffold remains an exciting area for future research. Exploring the antimicrobial and other therapeutic activities of novel derivatives synthesized from this key intermediate could unlock new avenues for drug discovery. The continued development of innovative synthetic methodologies and a deeper understanding of the biological targets of these compounds will undoubtedly solidify the importance of the imidazo[1,5-a]pyrazine core in medicinal chemistry.

References

  • Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS : r/chemhelp. (2017). Reddit. [Link]

  • Synthesis of Some Imidazo[1,2-a]pyrazine derivatives and evaluation of their antimicrobial activity. (2012). Journal of Chemical and Pharmaceutical Research.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (2018). Trade Science Inc. [Link]

  • Ozawa, T., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885. [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. (2021). Molecules, 26(21), 6499. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. (2005). Journal of Clinical Microbiology, 43(8), 3821-3828. [Link]

  • Liu, J., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 198-203. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Clinical and Laboratory Standards Institute. [Link]

  • Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(5), 1967-1971. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2024). NC DNA Day Blog. [Link]

  • Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. (2012). ResearchGate. [Link]

  • IMIDAZO[1,5-a]PYRAZINE DERIVATIVES AS PI3K DELTA INHIBITORS. (2022).
  • Imidazo [1,5-a] pyrazine derivatives as pi3kdelta inhibitors. (2018).
  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1339-1349. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). Molecules, 27(19), 6263. [Link]

  • Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (2011). ResearchGate. [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (2013). ResearchGate. [Link]

  • Benzyl (S)-2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate. Pharmaffiliates. [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (2017). RSC Advances, 7(69), 43534-43543. [Link]

  • Novel process for the preparation of acalabrutinib and its intermediates. (2021).
  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. (2017). Molecules, 22(2), 310. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(53), 37041-37053. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. [Link]

  • United States P
  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. (2017). Molecules, 22(2), 310. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(20), 7083. [Link]

  • Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through one-pot multicomponent reaction. (2024). Journal of the Turkish Chemical Society Section A: Chemistry, 11(2), 345-356. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (2015). Organic & Biomolecular Chemistry, 13(22), 6185-6207. [Link]

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Validation

The Imidazo[1,5-a]pyrazine Scaffold: A Privileged Motif for Kinase and Bromodomain Inhibition

A Comparative Guide to Structure-Activity Relationships The imidazo[1,5-a]pyrazine core, a nitrogen-rich heterocyclic system, has emerged as a versatile and privileged scaffold in modern medicinal chemistry. Its structur...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships

The imidazo[1,5-a]pyrazine core, a nitrogen-rich heterocyclic system, has emerged as a versatile and privileged scaffold in modern medicinal chemistry. Its structural resemblance to the purine nucleus allows it to effectively interact with the ATP-binding sites of various kinases, making it a valuable starting point for the design of potent and selective inhibitors. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of imidazo[1,5-a]pyrazine analogs targeting key regulators of cellular signaling: Bruton's Tyrosine Kinase (BTK), c-Src kinase, Aurora kinases, and the bromodomain-containing protein 4 (BRD4). By examining the critical structural modifications and their impact on biological activity, we aim to provide researchers and drug development professionals with actionable insights for the rational design of next-generation therapeutics.

Bruton's Tyrosine Kinase (BTK) Inhibition: Targeting B-Cell Malignancies

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1][2][3] The 8-amino-imidazo[1,5-a]pyrazine scaffold has been extensively explored for the development of potent and selective BTK inhibitors.

Core Structure-Activity Relationship Insights

The key to the potent inhibition of BTK by 8-amino-imidazo[1,5-a]pyrazine analogs lies in their ability to form crucial hydrogen bond interactions with the hinge region of the kinase domain.[4] Specifically, the 8-amino group and the N7 of the imidazo[1,5-a]pyrazine core act as hydrogen bond donors and acceptors, respectively, anchoring the molecule in the active site.[4]

Key SAR Observations:

  • Substitutions at the 8-amino position: The primary amino group at the 8-position is critical for activity, forming a key hydrogen bond with the hinge region of BTK.[4]

  • Modifications at the 3-position: Introduction of a piperidine amide at this position has been shown to significantly enhance potency. Further constraining this piperidine ring into a bicyclic system can improve both potency and pharmacokinetic properties.

  • Aromatic Amide Variations: The nature of the aromatic group attached to the amide linker significantly influences potency. 2-Pyridyl amides have demonstrated greater potency compared to other heteroaromatic systems like pyrimidine, pyrazine, and thiazole.[4]

Comparative Analysis of BTK Inhibitors

The following table summarizes the SAR of selected 8-amino-imidazo[1,5-a]pyrazine analogs against BTK.

CompoundR1 (Aromatic Amide)R2 (Phenyl Linker Substitution)BTK IC50 (nM)hPBMC IC50 (nM)
1 2-pyridylH0.271.8
2 2-pyridyl3-F0.030.3
31 2-pyridyl2-F0.32.0
32 2-pyridyl2-Cl0.32.0
26 pyrimidin-2-ylH2.020
28 pyrazin-2-ylH10>1000

Data extracted from Liu, J. et al. (2016).[4]

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

BTK_Signaling cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC Proliferation B-Cell Proliferation & Survival Ca_Flux->Proliferation NF_kB NF-κB Activation PKC->NF_kB NF_kB->Proliferation

Caption: BTK Signaling Pathway in B-Cells.

c-Src Kinase Inhibition: A Target in Cancer and Ischemic Stroke

c-Src, a non-receptor tyrosine kinase, is a key mediator of various signaling pathways that regulate cell proliferation, differentiation, migration, and survival.[5] Dysregulation of c-Src activity is implicated in the progression of various cancers and has also been identified as a potential therapeutic target for acute ischemic stroke.[6]

Core Structure-Activity Relationship Insights

For the imidazo[1,5-a]pyrazine scaffold, substitutions at the C-5 position have been found to be crucial for potent c-Src inhibition.

Key SAR Observations:

  • C-5 Position: The introduction of substituted anilino groups at the C-5 position is a key determinant of c-Src inhibitory activity.

  • Anilino Substituents: The nature and position of substituents on the anilino ring significantly impact potency. For instance, a 3-hydroxy-4-methoxyphenyl group has been shown to be favorable.

  • Solubilizing Groups: The incorporation of water-solubilizing groups, such as a morpholinoethoxy moiety, can improve the pharmacokinetic profile of these inhibitors.

Comparative Analysis of c-Src Inhibitors

The table below presents the c-Src inhibitory activity of representative C-5 substituted imidazo[1,5-a]pyrazine analogs.

CompoundR (C-5 Substituent)c-Src IC50 (nM)
14a 3-Hydroxy-4-methoxyanilino1.8
14b 4-Hydroxy-3-methoxyanilino3.0
14c 3-Hydroxyanilino4.2
14d 4-Hydroxyanilino11

Data extracted from Mukaiyama, H. et al. (2007).

c-Src Signaling Pathway

The diagram below outlines the central role of c-Src in integrating signals from various cell surface receptors to downstream effector pathways.

cSrc_Signaling RTKs Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) cSrc c-Src RTKs->cSrc Activation Integrins Integrins Integrins->cSrc Activation FAK FAK cSrc->FAK Ras_MAPK Ras-MAPK Pathway cSrc->Ras_MAPK PI3K_Akt PI3K-Akt Pathway cSrc->PI3K_Akt STAT3 STAT3 Pathway cSrc->STAT3 Migration Migration FAK->Migration Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival STAT3->Proliferation STAT3->Survival

Caption: Overview of the c-Src Signaling Pathway.

Aurora Kinase Inhibition: Targeting Mitotic Progression in Cancer

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[7] Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[8] The related imidazo[1,2-a]pyrazine scaffold has proven to be a fruitful starting point for the development of potent Aurora kinase inhibitors.

Core Structure-Activity Relationship Insights

The development of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors has revealed several key SAR trends.

Key SAR Observations:

  • 8-Position: Optimization of substituents at the solvent-accessible 8-position can lead to significant improvements in oral bioavailability and off-target kinase selectivity.[9]

  • 3-Position: The introduction of a chlorine atom at the 3-position has been shown to be beneficial for potency.

  • 6-Position: Aromatic substituents, such as a pyridin-3-yl group, at the 6-position contribute to potent inhibition.

Comparative Analysis of Aurora Kinase Inhibitors

The following table highlights the SAR of selected imidazo[1,2-a]pyrazine analogs as Aurora kinase inhibitors.

CompoundR1 (8-position)Aurora A IC50 (nM)Aurora B IC50 (nM)HCT116 Cell IC50 (µM)
1j NH21.32.50.04
10i N-methyl-piperazin-1-yl0.81.80.03
25 morpholino0.61.20.02

Data extracted from Belanger, D. B. et al. (2010) and Klümpers, P. et al. (2010).[9][10]

Aurora Kinase Signaling in Mitosis

The following diagram depicts the critical roles of Aurora A and Aurora B kinases at different stages of mitosis.

Aurora_Kinase_Signaling Prophase Prophase AuroraA Aurora A Prophase->AuroraA AuroraB Aurora B Prophase->AuroraB Metaphase Metaphase Metaphase->AuroraB Anaphase Anaphase Anaphase->AuroraB Cytokinesis Cytokinesis Cytokinesis->AuroraB Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Condensation & Alignment AuroraB->Chromosome Kinetochore Kinetochore-Microtubule Attachment AuroraB->Kinetochore Cleavage Cleavage Furrow Formation AuroraB->Cleavage

Caption: Roles of Aurora Kinases in Mitosis.

BRD4 Inhibition: An Epigenetic Approach to Cancer Therapy

BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins that act as epigenetic "readers," recognizing acetylated lysine residues on histones and other proteins to regulate gene transcription.[11][12] Its role in driving the expression of key oncogenes makes it a compelling target for cancer therapy.[13]

Core Structure-Activity Relationship Insights

The 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold has been identified as a potent and novel chemotype for the development of BRD4 inhibitors.

Key SAR Observations:

  • Imidazopyrazinone Core: This core structure effectively mimics the acetylated lysine side chain, enabling it to bind to the bromodomain of BRD4.

  • Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring that extends into the WPF (tryptophan, proline, phenylalanine) shelf of the bromodomain are critical for both potency and pharmacokinetic properties. Mono-fluoro substitutions have been shown to improve metabolic stability.[14]

  • N-methyl Group: The methyl group at the 7-position occupies a small hydrophobic pocket, contributing to the stability of the inhibitor-protein complex.[14]

Comparative Analysis of BRD4 Inhibitors

The table below summarizes the SAR of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD4 inhibitors.

CompoundR (Phenyl Substituent)BRD4(1) IC50 (nM)BRD4(2) IC50 (nM)MV4-11 Cell IC50 (µM)
10j 4-fluorophenyl130760.18
17 3-fluorophenyl30--
28 phenyl33-0.11

Data extracted from Zhao, L. et al. (2017) and Li, Y. et al. (2019).[14][15]

BRD4 Function in Gene Transcription

The following diagram illustrates the mechanism by which BRD4 regulates gene transcription.

BRD4_Transcription BRD4 BRD4 Ac_Histones Acetylated Histones BRD4->Ac_Histones Binds to P_TEFb P-TEFb (CDK9/Cyclin T) BRD4->P_TEFb Recruits RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Phosphorylates Ser2 Transcription Transcriptional Elongation RNA_Pol_II->Transcription Oncogenes Oncogene Expression (e.g., c-Myc) Transcription->Oncogenes

Caption: BRD4-mediated Transcriptional Regulation.

Experimental Protocols

General Synthesis of 8-Amino-imidazo[1,5-a]pyrazine BTK Inhibitors

The synthesis of the 8-amino-imidazo[1,5-a]pyrazine core typically involves a multi-step sequence starting from commercially available materials. The following is a representative, generalized protocol.[4][16]

Step 1: Synthesis of the Imidazo[1,5-a]pyrazine Core

  • React a substituted 2-aminopyrazine with a suitable α-haloketone to form the imidazo[1,5-a]pyrazine ring system via a condensation reaction.

  • Brominate the core, for example, using N-bromosuccinimide (NBS) in a suitable solvent like DMF.

  • Introduce the 8-amino group by reacting the bromo-intermediate with ammonia in a sealed vessel at elevated temperature.

Step 2: Suzuki Coupling

  • Couple the 8-amino-imidazo[1,5-a]pyrazine intermediate with a desired boronic acid or ester using a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water).

Step 3: Amide Coupling

  • If the coupled fragment contains a protected amine, deprotect it under appropriate conditions (e.g., acid or hydrogenolysis).

  • Couple the resulting amine with a carboxylic acid using a standard coupling reagent such as HATU or HBTU in the presence of a non-nucleophilic base like DIPEA in a polar aprotic solvent (e.g., DMF).

Step 4: Purification

  • Purify the final compound using column chromatography on silica gel or by preparative HPLC to afford the desired product.

  • Characterize the final compound by 1H NMR, 13C NMR, and mass spectrometry.

In Vitro BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of test compounds against the BTK enzyme.[17]

Materials:

  • Recombinant human BTK enzyme

  • LanthaScreen™ Eu-anti-tag antibody

  • Kinase Tracer

  • Kinase Buffer

  • Test compounds dissolved in DMSO

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Prepare a mixture of the BTK enzyme and the Eu-anti-tag antibody in kinase buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the kinase/antibody mixture to the wells containing the test compounds.

  • Add the kinase tracer to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor).

  • Calculate the emission ratio (665 nm / 615 nm).

  • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The imidazo[1,5-a]pyrazine scaffold has proven to be a remarkably versatile platform for the design of potent and selective inhibitors of various kinases and bromodomains. The SAR studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant changes in biological activity and selectivity. A deep understanding of the key interactions between these analogs and their respective targets, facilitated by structural biology and computational modeling, will continue to drive the development of novel therapeutics with improved efficacy and safety profiles. The experimental protocols provided herein offer a practical starting point for researchers aiming to synthesize and evaluate new imidazo[1,5-a]pyrazine-based compounds. As our understanding of the complex signaling networks that drive diseases like cancer and autoimmune disorders continues to grow, the rational design of inhibitors based on privileged scaffolds such as imidazo[1,5-a]pyrazine will remain a cornerstone of modern drug discovery.

References

  • Katayama, R., & Shaw, A. T. (2011). Aurora kinase inhibitors--a new class of targeted therapy in cancer. Clinical cancer research : an official journal of the American Association for Cancer Research, 17(7), 1634–1640.
  • [Reference for c-Src signaling in cancer, if available
  • Gautschi, O., Heighway, J., Mack, P. C., Purnell, P. R., Lara, P. N., & Gandara, D. R. (2008). Aurora kinases as anticancer drug targets. Clinical cancer research : an official journal of the American Association for Cancer Research, 14(6), 1639–1648.
  • Filippakopoulos, P., & Knapp, S. (2014). Targeting bromodomains: epigenetic readers of lysine acetylation. Nature reviews. Drug discovery, 13(5), 337–356.
  • Shi, J., & Vakoc, C. R. (2014). The mechanisms behind the therapeutic activity of BET bromodomain inhibition. Molecular cell, 54(5), 728–736.
  • [Reference for detailed SAR of imidazo[1,5-a]pyrazine as c-Src inhibitors, if available
  • [Reference for detailed SAR of imidazo[1,5-a]pyrazine as Aurora kinase inhibitors, if available
  • Muller, S., Filippakopoulos, P., & Knapp, S. (2011). Bromodomains as therapeutic targets. Expert reviews in molecular medicine, 13, e29.
  • [Reference for detailed SAR of imidazo[1,5-a]pyrazine as BRD4 inhibitors, if available
  • [Reference for a general synthesis protocol of imidazo[1,5-a]pyrazines, if available
  • [Reference for a general kinase assay protocol, if available
  • [Reference for c-Src signaling pathway, if available
  • Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton's tyrosine kinase in B cell malignancies.
  • [Reference for BTK signaling pathway, if available
  • [Reference for Aurora kinase signaling pathway, if available
  • Pal Singh, S., Dammeijer, F., & Hendriks, R. W. (2018). Role of Bruton's tyrosine kinase in B cells and malignancies. Molecular cancer, 17(1), 57.
  • Woyach, J. A., Bojnik, E., & Ruppert, A. S. (2014). Bruton's tyrosine kinase (BTK) function is important to the development and expansion of chronic lymphocytic leukemia (CLL). Blood, 123(8), 1207–1213.
  • [Reference for BRD4 signaling pathway, if available
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  • Liu, J., Guiadeen, D., Krikorian, A., Gao, X., Wang, J., Boga, S. B., ... & Kozlowski, J. A. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS medicinal chemistry letters, 7(2), 198–203. [Link]

  • Belanger, D. B., Curran, P. J., Hruza, A., Voigt, J., Meng, Z., Mandal, A. K., ... & Gray, K. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(17), 5170–5174. [Link]

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  • Klümpers, P., Reimer, C., Zboinska, J., Cal, S., Burrows, F., & Fuchter, M. J. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(22), 6878–6882. [Link]

  • Zhao, L., Yang, Y., Guo, Y., Yang, L., Zhang, J., Zhou, J., & Zhang, H. (2017). Design, Synthesis and Biological Evaluation of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one Derivatives as BRD4 Inhibitors. Bioorganic & medicinal chemistry, 25(10), 2748–2757. [Link]

  • [Additional relevant references]
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  • Li, Y., Zhang, J., Zhang, H., & Zhou, J. (2019). Pharmacokinetics-Driven Optimization of 7-Methylimidazo[1,5-a]pyrazin-8(7H)-one as Novel BRD4 Inhibitors. ACS medicinal chemistry letters, 10(12), 1706–1711. [Link]

  • [Additional relevant references]
  • Liu, J., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 198-203. [Link]

  • Wheeler, D. L., Iida, M., & Dunn, E. F. (2009). The role of Src in solid tumors. The oncologist, 14(7), 667–678.
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  • Mukaiyama, H., Nishimura, T., Kobayashi, S., Ozawa, T., Kamada, N., Komatsu, Y., ... & Kusama, H. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & medicinal chemistry, 15(2), 868–885.
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Comparative

A Comparative Guide to In Vitro Kinase Assay Protocols for 1-Bromo-8-chloroimidazo[1,5-a]pyrazine Based Inhibitors

In the landscape of modern drug discovery, protein kinases remain a pivotal class of therapeutic targets, with their dysregulation implicated in a multitude of diseases, most notably cancer.[1][2] The development of smal...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases remain a pivotal class of therapeutic targets, with their dysregulation implicated in a multitude of diseases, most notably cancer.[1][2] The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of precision medicine. Among the promising scaffolds, the imidazo[1,5-a]pyrazine core has emerged as a versatile platform for the design of potent kinase inhibitors targeting a range of kinases including Bruton's tyrosine kinase (BTK), Aurora kinases, and phosphoinositide 3-kinases (PI3K).[3][4][5][6] This guide provides a detailed, in-depth protocol for an in vitro kinase assay tailored for the evaluation of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine-based inhibitors, alongside a comparative analysis of alternative assay formats to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to Kinase Assays and the Imidazo[1,5-a]pyrazine Scaffold

A kinase assay is a biochemical method used to measure the activity of a kinase, an enzyme that catalyzes the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate.[2][7] These assays are fundamental in drug discovery for screening compound libraries to identify potential inhibitors and for characterizing the potency and mechanism of action of lead candidates.[7][8]

The 1-Bromo-8-chloroimidazo[1,5-a]pyrazine scaffold represents a specific chemical entity within the broader class of imidazo[1,5-a]pyrazine derivatives. While public domain literature on this exact substituted scaffold is limited, related structures have shown potent inhibitory activity against key kinases in oncology and immunology. For the purpose of this guide, we will focus on a protocol designed to assess the inhibitory potential of these compounds against Bruton's tyrosine kinase (BTK), a clinically validated target for which imidazo[1,5-a]pyrazine-based inhibitors have been developed.[3][9][10]

Recommended Protocol: A Luminescence-Based ADP-Glo™ Kinase Assay

For the initial characterization and high-throughput screening of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine based inhibitors, a luminescence-based assay that measures the amount of ADP produced in the kinase reaction, such as the ADP-Glo™ Kinase Assay, is highly recommended. This format is universal, meaning it can be applied to virtually any kinase that utilizes ATP as a phosphate donor, and it avoids the use of radioactive materials or specific antibodies required by other methods.[7][11][12] The principle of the ADP-Glo™ assay involves two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by luciferase to produce a luminescent signal that is directly proportional to the kinase activity.[2][12][13]

Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Reagents Prepare Kinase Buffer, BTK Enzyme, Substrate (e.g., Poly-Glu,Tyr), ATP, and Inhibitor Dilutions Add_Inhibitor Add 1-Bromo-8-chloroimidazo[1,5-a]pyrazine inhibitor or DMSO (control) to wells Reagents->Add_Inhibitor Dispense Add_Enzyme_Substrate Add BTK enzyme and substrate mixture Add_Inhibitor->Add_Enzyme_Substrate Next Step Initiate_Reaction Initiate reaction by adding ATP Add_Enzyme_Substrate->Initiate_Reaction Next Step Incubate_1 Incubate at Room Temperature (e.g., 60 minutes) Initiate_Reaction->Incubate_1 Start Timing Stop_Reaction Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP Incubate_1->Stop_Reaction End of Reaction Incubate_2 Incubate (e.g., 40 minutes) Stop_Reaction->Incubate_2 Start Timing Convert_ADP Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubate_2->Convert_ADP Next Step Incubate_3 Incubate (e.g., 30 minutes) Convert_ADP->Incubate_3 Start Timing Read_Luminescence Measure luminescence using a plate reader Incubate_3->Read_Luminescence End of Incubation Analyze Calculate % inhibition and determine IC50 values Read_Luminescence->Analyze Raw Data

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Step-by-Step Methodology

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[14] The optimal buffer composition should be determined for the specific kinase being assayed.

  • BTK Enzyme: Reconstitute and dilute recombinant human BTK enzyme to the desired working concentration in kinase buffer. The final enzyme concentration should be optimized to ensure the reaction is in the linear range.

  • Substrate: Prepare a stock solution of a suitable substrate for BTK, such as a generic poly(Glu, Tyr) 4:1 peptide. The substrate concentration should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme.

  • ATP: Prepare a stock solution of ATP in water. The final ATP concentration in the assay should also be close to the Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[1]

  • Inhibitor: Prepare a serial dilution of the 1-Bromo-8-chloroimidazo[1,5-a]pyrazine inhibitor in 100% DMSO. Further dilute these stock solutions in kinase buffer to achieve the final desired concentrations in the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that impacts kinase activity (typically ≤1%).[15]

2. Kinase Reaction:

  • Add the diluted inhibitor or vehicle (DMSO in buffer) to the wells of a 384-well white, opaque plate.

  • Add the BTK enzyme and substrate mixture to all wells.

  • Initiate the kinase reaction by adding ATP to all wells. The final reaction volume is typically 10-25 µL.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction velocity is linear and substrate depletion is minimal (typically <20%).

3. Luminescent Detection:

  • Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.

  • Incubate at room temperature for approximately 40 minutes.

  • Add the Kinase Detection Reagent to convert the ADP generated into ATP and initiate the luciferase reaction.

  • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).[14]

Comparison with Alternative Kinase Assay Formats

While the ADP-Glo™ assay is a robust and versatile choice, other assay formats offer distinct advantages and may be more suitable for specific applications. The choice of assay technology depends on factors such as the research stage (e.g., high-throughput screening vs. mechanistic studies), available equipment, and cost.[1][8][16]

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assay Measures the incorporation of a radiolabeled phosphate ([³²P] or [³³P]) from ATP into a substrate.[8][17]Considered the "gold standard" for its high sensitivity and direct measurement of product formation.[17][18]Requires handling of radioactive materials, involves wash steps, and generates radioactive waste.[11]
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation.Homogeneous (no-wash) format, suitable for HTS.[15]Requires a fluorescently labeled substrate, can be susceptible to interference from fluorescent compounds.[15]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the FRET between a donor-labeled antibody that recognizes a phosphorylated substrate and an acceptor-labeled substrate.[18][19]Homogeneous, highly sensitive, and has a low background signal.[15]Requires a specific phospho-antibody and labeled substrates, which can be costly to develop.[16]
Luminescence (ATP Depletion) Measures the amount of ATP remaining after the kinase reaction using a luciferase-based system (e.g., Kinase-Glo®).[13][19]Simple, homogeneous, and widely applicable.[2]Signal is inversely proportional to kinase activity, which can lead to a lower dynamic range, especially at low substrate conversion.[12][13]

Troubleshooting Common Issues in In Vitro Kinase Assays

Even with a well-defined protocol, challenges can arise. Below are some common issues and their potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
High Variability Between Replicates Pipetting errors, improper mixing, edge effects in the assay plate.[14]Calibrate pipettes, ensure thorough mixing of reagents, avoid using the outer wells of the plate or fill them with buffer.[14]
Low Signal-to-Background Ratio Suboptimal enzyme or substrate concentration, insufficient incubation time.Optimize enzyme, substrate, and ATP concentrations. Perform a time-course experiment to determine the optimal reaction time.
Inhibitor Appears Inactive or Weak High ATP concentration (for ATP-competitive inhibitors), inhibitor instability or insolubility, autophosphorylation of the kinase.[20][21]Use an ATP concentration close to the Km.[1] Check the solubility of the inhibitor in the assay buffer. For kinases with high autophosphorylation, consider using an assay that specifically measures substrate phosphorylation.[20]
False Positives/Negatives Compound interference with the detection method (e.g., fluorescence quenching, luciferase inhibition).[15]Perform counter-screens to identify compounds that interfere with the assay components. For luminescence assays, an orthogonal assay like ADP-Glo® (product formation) can be run alongside Kinase-Glo® (substrate depletion) to identify luciferase inhibitors.[8]

Signaling Pathway Context: BTK in B-Cell Receptor Signaling

To fully appreciate the significance of inhibiting BTK with compounds like 1-Bromo-8-chloroimidazo[1,5-a]pyrazine, it is crucial to understand its role in cellular signaling. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival.[3]

B_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Antigen Binding Activates SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Recruits & Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKCβ DAG->PKC Ca Ca²⁺ Release IP3->Ca NFkB NF-κB PKC->NFkB Gene Gene Expression (Proliferation, Survival) NFkB->Gene Inhibitor 1-Bromo-8-chloroimidazo [1,5-a]pyrazine Inhibitor Inhibitor->BTK Inhibits

Sources

Validation

A Comparative Guide to Imidazo[1,5-a]pyrazine and Imidazo[1,2-a]pyrazine Scaffolds in Drug Discovery

Introduction: Isomers with Distinct Personalities In the landscape of medicinal chemistry, nitrogen-bridged heterocyclic scaffolds are privileged structures due to their unique three-dimensional shapes and ability to eng...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Isomers with Distinct Personalities

In the landscape of medicinal chemistry, nitrogen-bridged heterocyclic scaffolds are privileged structures due to their unique three-dimensional shapes and ability to engage in various biological interactions. Among these, the imidazopyrazines, structural analogues of deazapurines, have emerged as versatile frameworks for drug development.[1] This guide provides an in-depth comparative analysis of two key isomers: imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine. While differing only in the position of a single nitrogen atom, this subtle structural variance imparts distinct physicochemical properties, dictates divergent synthetic strategies, and ultimately leads to unique profiles of biological activity. Understanding these differences is paramount for researchers aiming to leverage these scaffolds for the rational design of novel therapeutics.

This guide will explore the comparative synthesis, reactivity, and structure-activity relationships of these two scaffolds, supported by experimental data and protocols to provide a comprehensive resource for drug development professionals.

Structural and Physicochemical Distinctions

The fundamental difference between the two scaffolds lies in the fusion of the imidazole and pyrazine rings. In the imidazo[1,2-a]pyrazine system, the imidazole ring is fused across the N1-C2 bond of the pyrazine ring. In contrast, the imidazo[1,5-a]pyrazine system features fusion across the N1-C6 bond. This seemingly minor change in the bridgehead nitrogen's location significantly alters the electronic distribution and steric environment of the entire molecule.

G cluster_0 Imidazo[1,2-a]pyrazine cluster_1 Imidazo[1,5-a]pyrazine imidazo12a label12a N1 is a bridgehead atom N4 is in the pyrazine ring N7 is in the imidazole ring imidazo15a label15a N2 is a bridgehead atom N5 is in the pyrazine ring N7 is in the imidazole ring

Caption: Core structures of Imidazo[1,2-a]pyrazine and Imidazo[1,5-a]pyrazine.

These structural nuances influence key physicochemical properties relevant to drug design, such as dipole moment, pKa, and solubility, which in turn affect a molecule's pharmacokinetic profile.

PropertyImidazo[1,2-a]pyrazineImidazo[1,5-a]pyrazineReference
Molecular Formula C₆H₅N₃C₆H₅N₃[2][3]
Molecular Weight 119.12 g/mol 119.12 g/mol [2][3]
CAS Number 274-79-3274-49-7[2][4]
Hydrogen Bond Acceptors 33[2][3]
Hydrogen Bond Donors 00[2][3]

Table 1: Comparative Physicochemical Properties of the Parent Scaffolds.

Synthesis: Divergent Strategies for Isomeric Cores

The synthetic accessibility of a scaffold is a critical factor in drug discovery. The imidazo[1,2-a] and [1,5-a] pyrazine systems are typically accessed through fundamentally different chemical pathways, a direct consequence of their isomeric nature.

Synthesis of Imidazo[1,2-a]pyrazines

The most classical and widely used method for constructing the imidazo[1,2-a]pyrazine core is the condensation of a 2-aminopyrazine with an α-halocarbonyl compound.[5] This approach is robust and allows for significant diversity at the C2 and C3 positions of the final product. More contemporary methods, such as one-pot, three-component reactions involving 2-aminopyrazine, an aldehyde, and an isocyanide, have gained prominence for their efficiency and suitability for library synthesis.[6][7]

G start 2-Aminopyrazine + α-Haloketone step1 Condensation/ Cyclization start->step1 Heat/Base product Substituted Imidazo[1,2-a]pyrazine step1->product

Caption: General synthetic workflow for Imidazo[1,2-a]pyrazines.

Synthesis of Imidazo[1,5-a]pyrazines

In contrast, the synthesis of the imidazo[1,5-a]pyrazine scaffold often relies on more modern synthetic techniques, particularly directed metalation strategies.[8] These methods allow for the regioselective functionalization of the pyrazine ring prior to or after the formation of the imidazole portion. For example, researchers have demonstrated that 8-substituted imidazo[1,5-a]pyrazines can undergo regioselective C3-metalation and subsequent reaction with electrophiles.[8] This offers a powerful and controlled way to introduce diversity. Iron-catalyzed C-H amination has also been reported as an effective method.[9]

The significantly expanded scope of metalation chemistry for the imidazo[1,5-a]pyrazine system compared to its [1,2-a] counterpart provides a distinct synthetic advantage for accessing specific substitution patterns.[8]

Reactivity and Functionalization: A Tale of Two Electronic Landscapes

The electronic properties of each scaffold dictate their reactivity towards further chemical modification, a cornerstone of structure-activity relationship (SAR) studies.

  • Imidazo[1,2-a]pyrazine: This scaffold readily undergoes electrophilic substitution, such as bromination, preferentially at the C3 position of the electron-rich imidazole ring.[10] The C3 and C5 positions are also susceptible to base-catalyzed hydrogen-deuterium exchange, indicating their relative acidity.[10]

  • Imidazo[1,5-a]pyrazine: This isomer is particularly amenable to deprotonation (metalation) at the C3 and C5 positions, enabling the introduction of a wide array of functional groups through quenching with various electrophiles.[8] This carbanionic chemistry is a key feature that distinguishes it from the [1,2-a] isomer and provides a powerful tool for synthetic chemists.

G Comparative Reactivity Hotspots cluster_0 Imidazo[1,2-a]pyrazine cluster_1 Imidazo[1,5-a]pyrazine node1 C3: Primary site for electrophilic attack (e.g., bromination). C5: Site of base-catalyzed H/D exchange. node2 C3 & C5: Primary sites for regioselective metalation, allowing diverse functionalization.

Caption: Key sites of reactivity on the two isomeric scaffolds.

Biological Activities and Therapeutic Targets: A Divergence in Application

While both scaffolds are biologically active, they have been explored for largely distinct therapeutic applications, reflecting how their unique structures interact with different biological targets.

Imidazo[1,2-a]pyrazine: A Broad-Spectrum Bioactive Scaffold

The imidazo[1,2-a]pyrazine core is present in molecules exhibiting a vast range of pharmacological activities.[1] Its derivatives have been investigated as:

  • Anticancer Agents: Targeting a variety of kinases, including CDK9, PI3K/mTOR, and receptor tyrosine kinases.[5][11][12]

  • Antiviral Agents: Showing activity against influenza and human coronavirus.[11]

  • CNS Modulators: Acting as negative modulators of AMPA receptors, with potential applications in epilepsy.[13]

  • Anti-inflammatory and Cardiovascular Agents: Demonstrating smooth muscle relaxant properties and phosphodiesterase (PDE) inhibitory activity.[1][14]

Imidazo[1,5-a]pyrazine: A Scaffold for Targeted Therapies

The imidazo[1,5-a]pyrazine scaffold has been particularly successful in the development of highly selective kinase inhibitors. The most prominent example is Acalabrutinib (Calquence®) , a second-generation, FDA-approved inhibitor of Bruton's tyrosine kinase (BTK) for the treatment of various B-cell malignancies.[15] This scaffold has also been utilized to develop potent and selective inhibitors for other important oncology and immunology targets:

  • c-Src Inhibitors: For potential treatment of acute ischemic stroke.[16]

  • BRD9 Inhibitors: Targeting the BRD9 bromodomain, a component of the SWI/SNF chromatin remodeling complex implicated in cancer.[17]

  • IKK Inhibitors: For modulating the NF-κB signaling pathway in inflammatory diseases.[18]

ScaffoldKey Therapeutic AreasRepresentative Biological TargetsReference
Imidazo[1,2-a]pyrazine Oncology, Infectious Disease, CNS, InflammationCDK9, PI3K/mTOR, AMPA Receptors, PDE[1][11][12][13][14]
Imidazo[1,5-a]pyrazine Oncology, Inflammation, NeurologyBTK, c-Src, BRD9, IKK[15][16][17][18]

Table 2: Summary of Predominant Biological Targets and Therapeutic Areas.

Experimental Protocols

To provide a practical context, the following section details representative experimental procedures for the synthesis and biological evaluation of these scaffolds.

Protocol 1: Synthesis of 2-phenylimidazo[1,2-a]pyrazine

Causality: This protocol exemplifies the classical condensation reaction, a straightforward and reliable method for generating the imidazo[1,2-a]pyrazine core. The reaction proceeds via an initial nucleophilic attack of the amino group of 2-aminopyrazine on the α-bromoketone, followed by an intramolecular cyclization and dehydration to yield the aromatic bicyclic system.

Materials:

  • 2-Aminopyrazine (1.0 eq)

  • 2-Bromo-1-phenylethan-1-one (α-bromoacetophenone) (1.05 eq)

  • Sodium bicarbonate (2.0 eq)

  • Ethanol

Procedure:

  • Dissolve 2-aminopyrazine in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add sodium bicarbonate to the solution.

  • Add a solution of 2-bromo-1-phenylethan-1-one in ethanol dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyrazine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro BRD9 Inhibition Assay

Causality: This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common and highly sensitive method for quantifying inhibitor potency against bromodomain targets like BRD9. The assay measures the disruption of the interaction between the BRD9 protein and a biotinylated histone peptide ligand. A decrease in the FRET signal indicates that the test compound is competing with the histone peptide for binding to the BRD9 bromodomain.

Materials:

  • Recombinant BRD9 protein (GST-tagged)

  • Biotinylated Histone H4-acetylated peptide ligand

  • Europium-labeled anti-GST antibody (Donor)

  • Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)

  • Test compounds (e.g., imidazo[1,5-a]pyrazin-8(7H)-one derivatives) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

  • 384-well low-volume assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, then further dilute in assay buffer.

  • To the wells of a 384-well plate, add 2 µL of the diluted test compounds or DMSO (for control wells).

  • Add 4 µL of a solution containing the BRD9 protein and the biotinylated histone peptide in assay buffer.

  • Incubate for 15 minutes at room temperature to allow protein-ligand and protein-inhibitor binding to reach equilibrium.

  • Add 4 µL of a solution containing the Eu-anti-GST antibody and Streptavidin-APC in assay buffer.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.

  • Calculate the TR-FRET ratio (665 nm / 620 nm).

  • Plot the percent inhibition (calculated relative to high and low controls) against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The imidazo[1,2-a]pyrazine and imidazo[1,5-a]pyrazine scaffolds, despite being structural isomers, exhibit remarkably distinct profiles in terms of their synthesis, reactivity, and biological applications. The imidazo[1,2-a]pyrazine framework has proven to be a versatile starting point for exploring a wide range of biological targets, benefiting from classical and high-throughput synthetic methods. In contrast, the imidazo[1,5-a]pyrazine scaffold, while requiring more modern synthetic approaches like directed metalation, has yielded highly selective and clinically successful targeted therapies, exemplified by the BTK inhibitor Acalabrutinib.

For researchers, the choice between these scaffolds should be guided by the specific therapeutic target and the desired SAR strategy. The broad bioactivity of the [1,2-a] isomer makes it attractive for screening libraries and initial hit-finding, while the precise functionalization and proven clinical success of the [1,5-a] isomer make it an exceptional choice for target-specific, rational drug design, particularly in the kinase inhibitor space. Future exploration into chimeric molecules or novel derivatives that leverage the unique properties of both scaffolds could unlock new therapeutic potential.

References

  • Title: Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation Source: Tetrahedron Letters URL: [Link]

  • Title: Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations Source: Trade Science Inc. Journals URL: [Link]

  • Title: Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis of Substituted Imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies Source: Organic Letters URL: [Link]

  • Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity Source: RSC Advances URL: [Link]

  • Title: Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus Source: Molecules URL: [Link]

  • Title: Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Pharmacological activities of imidazo[1,2-alpha]pyrazine derivatives Source: Arzneimittel-Forschung URL: [Link]

  • Title: Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: An iron-catalyzed efficient C-H amination for the construction of imidazole-fused-ring systems Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Imidazo(1,2-a)pyrazine Source: PubChem URL: [Link]

  • Title: Imidazo(1,5-a)pyrazine Source: PubChem URL: [Link]

  • Title: The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine Source: Journal of Heterocyclic Chemistry URL: [Link]

  • Title: Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. Source: Semantic Scholar URL: [Link]

  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: Future Medicinal Chemistry URL: [Link]

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Comparative

A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel Imidazo[1,5-a]Pyrazine Derivatives

Introduction: The Critical First Hurdle in Drug Discovery The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic po...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical First Hurdle in Drug Discovery

The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, particularly in oncology.[1] These heterocyclic compounds have been explored as inhibitors of critical cellular targets like c-Src kinases, making them promising candidates for novel anti-cancer agents and treatments for other conditions like ischemic stroke.[2] However, before a promising novel derivative can advance through the drug discovery pipeline, its cytotoxic potential must be rigorously evaluated.

In vitro cytotoxicity testing is the fundamental first step, providing a critical filter to identify and rank compounds based on their ability to kill or inhibit the growth of cancer cells.[3][4] This guide, written from the perspective of a seasoned application scientist, provides an in-depth comparison of common cytotoxicity assays. We will move beyond simple protocols to explore the causality behind experimental choices, empowering researchers to select the most appropriate method for their novel imidazo[1,5-a]pyrazine derivatives, ensuring data integrity and avoiding common pitfalls.

Comparative Analysis of Core Cytotoxicity Assays

The choice of a cytotoxicity assay is not arbitrary; it depends on the compound's properties, the expected mechanism of cell death, and the desired experimental throughput. The three most common classes of assays measure metabolic activity, membrane integrity, or real-time viability.

Metabolic Activity Assays: A Measure of Cellular Vigor

These assays quantify the metabolic activity of a cell population, which serves as a proxy for viability. The underlying principle is that viable, metabolically active cells can reduce a substrate into a colored or fluorescent product.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This is a widely used, cost-effective colorimetric assay.[3] Mitochondrial dehydrogenases in living cells cleave the yellow tetrazolium salt (MTT) into a purple formazan precipitate.[5] A solubilization step (typically with DMSO) is required to dissolve the crystals before measuring absorbance.[3]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay : An advancement on the MTT assay, MTS is reduced to a formazan product that is soluble in cell culture medium, eliminating the need for a separate solubilization step and simplifying the workflow.[6]

Causality & Experimental Considerations for Imidazo[1,5-a]pyrazines: The primary concern when using tetrazolium-based assays is the potential for compound interference. The chemical nature of your novel derivative could directly reduce the MTT or MTS reagent, leading to a false positive signal (i.e., making the compound appear less toxic than it is). Furthermore, many heterocyclic compounds, including some imidazopyrazines, are colored or fluorescent, which can interfere with absorbance readings.[7]

Trustworthiness through Controls: To ensure the validity of your results, it is essential to run parallel controls containing the compound in cell-free medium. This will reveal any direct interaction between your compound and the assay reagent.

Membrane Integrity Assays: A Direct Measure of Cell Lysis

These assays detect cytotoxicity by quantifying the leakage of cellular components from cells with compromised plasma membranes, a hallmark of necrosis.

  • Lactate Dehydrogenase (LDH) Release Assay : LDH is a stable, cytosolic enzyme present in most cell types.[8][9] Upon loss of membrane integrity, LDH is released into the culture supernatant. The assay measures the enzymatic activity of this released LDH through a coupled reaction that produces a colored formazan product or a fluorescent signal.[9]

Causality & Experimental Considerations for Imidazo[1,5-a]pyrazines: The LDH assay is an excellent choice for measuring necrotic cell death. However, it's crucial to understand its limitations. Apoptosis, a programmed form of cell death, is characterized by the maintenance of membrane integrity in its early stages. Therefore, an LDH assay may underestimate the cytotoxic effect of a compound that primarily induces apoptosis.[10][11] Another key consideration is that serum used in cell culture media can contain endogenous LDH, potentially leading to high background signals.[12]

Trustworthiness through Controls: A critical control is the "Maximum LDH Release" sample, where untreated cells are completely lysed with a detergent to determine the total possible LDH signal.[12][13] This allows for the accurate calculation of percentage cytotoxicity.

Real-Time Viability Assays: Monitoring Cytotoxicity Kinetically

Unlike endpoint assays that provide a single snapshot in time, real-time assays allow for the continuous monitoring of cell health.

  • RealTime-Glo™ MT Cell Viability Assay : This bioluminescent assay uses the reducing potential of viable cells. A cell-permeant pro-substrate is reduced by metabolically active cells to form a substrate for NanoLuc® luciferase, which is present in the culture medium.[14][15] The resulting luminescent signal is proportional to the number of living cells and can be measured repeatedly from the same well over time.[14]

Causality & Experimental Considerations for Imidazo[1,5-a]pyrazines: The primary advantage of a real-time assay is the wealth of data it provides. You can determine not only if a compound is cytotoxic but also when the cytotoxicity occurs.[16] This is invaluable for understanding the dose- and time-dependent effects of novel imidazo[1,5-a]pyrazine derivatives.[14] Because the assay is non-lytic, the same cells can be used for downstream multiplexing applications, such as measuring markers of apoptosis to determine the mechanism of cell death.[17][18]

Selecting the Right Assay: A Decision-Making Framework

Choosing the optimal assay requires careful consideration of your research goals and the properties of your compounds.

Assay_Selection Start Start: Assess Novel Imidazo[1,5-a]pyrazine Derivative Compound_Properties Does the compound have intrinsic color or fluorescence, or is it a strong reducing agent? Start->Compound_Properties Research_Goal What is the primary research question? Compound_Properties->Research_Goal No Caution Use with caution. Run compound-only controls to check for interference. Compound_Properties->Caution Yes Mechanism_Question Is understanding the kinetics or mechanism of death critical? Research_Goal->Mechanism_Question Lead compound characterization Metabolic_Assay Metabolic Assay (MTT/MTS) - High throughput - Cost-effective Research_Goal->Metabolic_Assay High-throughput primary screen Membrane_Assay Membrane Integrity Assay (LDH) - Measures necrosis Mechanism_Question->Membrane_Assay No, primary interest is necrosis RealTime_Assay Real-Time Viability Assay - Kinetic data - Multiplexing potential Mechanism_Question->RealTime_Assay Yes Orthogonal_Validation Validate with an orthogonal assay (e.g., LDH or Real-Time) Metabolic_Assay->Orthogonal_Validation Membrane_Assay->Orthogonal_Validation RealTime_Assay->Orthogonal_Validation Caution->Research_Goal

Caption: Decision tree for cytotoxicity assay selection.

Comparative Summary of Key Assay Characteristics

FeatureMTT AssayLDH Release AssayRealTime-Glo™ MT Assay
Principle Metabolic Activity (Mitochondrial Reductase)[5]Membrane Integrity (Enzyme Release)[9]Metabolic Activity (Reducing Potential)[14][15]
Measurement Colorimetric (Absorbance)Colorimetric or FluorometricLuminescent
Format EndpointEndpointReal-Time, Kinetic[16]
Pros High-throughput, inexpensive, well-established.[3]Direct measure of necrosis, non-destructive to remaining cells.Kinetic data reveals time- and dose-dependency, non-lytic, highly sensitive, ideal for multiplexing.[14][17]
Cons Requires solubilization step, potential for compound interference.[6]Underestimates apoptosis, potential for high background from serum.[10][12]Higher reagent cost, requires a luminometer.
Data Output Single time-point IC₅₀Single time-point EC₅₀Kinetic cell viability curves, IC₅₀ over time.

Detailed Experimental Protocols

These protocols provide a standardized framework. Always optimize cell seeding density and incubation times for your specific cell lines.

General Experimental Workflow

Caption: General workflow for in vitro cytotoxicity screening.

Protocol 1: MTT Cytotoxicity Assay

(Adapted from Mosmann, 1983 and other sources[3][4][6])

Materials:

  • Novel imidazo[1,5-a]pyrazine derivatives

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom, tissue culture-treated plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[4] Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your test compounds. Remove the old medium and add 100 µL of medium containing the desired concentrations of the compounds. Include vehicle-only controls (e.g., 0.5% DMSO) and a positive control.[3]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add 10-20 µL of MTT solution (5 mg/mL) to each well.[3][4]

  • Formazan Development: Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[4]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan.[3][4] Gently agitate the plate for 10 minutes.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[5]

  • Data Analysis:

    • % Viability = (Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank) * 100

    • Plot % Viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: LDH Release Cytotoxicity Assay

(Based on principles from various sources[8][12])

Materials:

  • LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye)

  • Novel imidazo[1,5-a]pyrazine derivatives

  • Cancer cell line of interest

  • 96-well flat-bottom, tissue culture-treated plates

  • Lysis Buffer (e.g., 10X solution provided in kit)

Procedure:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol. Set up the following additional controls:

    • Culture Medium Background: Wells with medium only (no cells).

    • Maximum LDH Release: Untreated cell wells for lysis at the end of the experiment.

  • Sample Collection: After incubation, centrifuge the plate (if using suspension cells) at ~250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[12]

  • Maximum Release Control: To the designated "Maximum LDH Release" wells, add 10 µL of 10X Lysis Buffer. Incubate for 30-45 minutes at 37°C.[12] Then, transfer 50 µL of supernatant to the new plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate at room temperature for 20-30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of Stop Solution (if included in the kit).

  • Read Absorbance: Measure absorbance at 490 nm.

  • Data Analysis:

    • First, correct all values by subtracting the culture medium background absorbance.

    • % Cytotoxicity = (Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous) * 100

    • (Where "Spontaneous" is the absorbance from the vehicle control wells)

Protocol 3: RealTime-Glo™ MT Cell Viability Assay

(Based on the Promega Technical Manual[14][15])

Materials:

  • RealTime-Glo™ MT Cell Viability Assay Kit (Reagent and Substrate)

  • Novel imidazo[1,5-a]pyrazine derivatives

  • Cancer cell line of interest

  • Opaque-walled 96-well plates (white plates are recommended for luminescence)

  • Luminometer

Procedure:

  • Assay Reagent Preparation: Prepare the 2X assay reagent by mixing the substrate and reagent in culture medium according to the manufacturer's protocol.

  • Cell Seeding & Treatment (Combined):

    • Prepare cell suspensions at 2X the desired final seeding density in complete medium.

    • In the opaque-walled 96-well plate, add 50 µL of medium containing your serially diluted compounds (at 2X final concentration).

    • Add 50 µL of the 2X cell suspension to each well. This results in 100 µL total volume at the correct final concentrations.

  • Add Reagent: Add the RealTime-Glo™ reagent at the beginning of the experiment. The reagent can be added during cell plating, during treatment, or at the end of treatment.[14] For kinetic monitoring, it is typically added at the start.

  • Read Luminescence: Place the plate in a plate-reading luminometer maintained at 37°C and 5% CO₂ (if available). Measure luminescence at desired time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Data Analysis:

    • Plot the relative light units (RLU) over time for each concentration.

    • Calculate % Viability at specific time points: % Viability = (RLU_Sample / RLU_Vehicle) * 100

    • Determine IC₅₀ values for each time point.

Trustworthiness and Validation: Beyond a Single Assay

Relying on a single assay can be misleading. A compound might inhibit mitochondrial reductase enzymes without actually killing the cells, which would yield a potent IC₅₀ in an MTT assay but show no effect in an LDH assay.[10][11] True scientific integrity requires orthogonal validation.

  • Confirm Hits: If a primary screen using a high-throughput method like MTT identifies a "hit," that result should be confirmed with an assay based on a different biological principle, such as an LDH release or a real-time viability assay.[18]

  • Elucidate Mechanism: If a compound is cytotoxic, the next logical question is "how?". Multiplexing a real-time viability assay with an apoptosis assay (e.g., measuring caspase activity or annexin V binding) in the same well can provide powerful insights into the mechanism of action, differentiating between apoptosis and necrosis.[16][18]

By employing a thoughtful, multi-assay approach grounded in the principles of cell biology, researchers can generate robust and reliable cytotoxicity profiles for their novel imidazo[1,5-a]pyrazine derivatives, making confident decisions as they navigate the path of drug discovery.

References

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Comparison of the LDH and MTT Assays for Quantifying Cell Death: Validity for Neuronal Apoptosis?. PubMed. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. OZ Biosciences. [Link]

  • Realtime-Glo™ MT Cell Viability Assay and Ec50 Determination. Scribd. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Comparison of Four Different Colorimetric and Fluorometric Cytotoxicity Assays in a Zebrafish Liver Cell Line. JRC Publications Repository. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis?. ResearchGate. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NIH. [Link]

  • The RealTime-Glo MT cell viability assay - monitoring cell viability over time in the same well. Promega Corporation. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances (RSC Publishing). [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. [Link]

  • Synthesis, cytotoxicity, pharmacokinetic profile, binding with DNA and BSA of new imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrids. NIH. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery. NIH. [Link]

  • Why is my cytotoxicity assay with Calcein AM labeling not working?. ResearchGate. [Link]

  • Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Preprints.org. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Update on in vitro cytotoxicity assays for drug development. Semantic Scholar. [Link]

  • Synthesis and anticancer activity of oxindole derived imidazo[1,5-a]pyrazines. PubMed. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. NIH. [Link]

  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. PubMed. [Link]

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Validation

A Comparative Guide to the Synthetic Routes of the Imidazo[1,5-a]pyrazine Core

For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif due to its presence in numerous biologically active compounds. Its synthe...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif due to its presence in numerous biologically active compounds. Its synthesis, therefore, is a subject of considerable interest. This guide provides an in-depth comparison of the primary synthetic strategies for constructing this valuable core, offering insights into the mechanistic underpinnings, practical considerations, and the scope of each methodology.

Introduction: The Significance of the Imidazo[1,5-a]pyrazine Scaffold

The imidazo[1,5-a]pyrazine ring system is a key pharmacophore in a variety of therapeutic agents, exhibiting a broad range of biological activities. Its unique electronic and steric properties make it an attractive scaffold for designing novel drug candidates. The development of efficient and versatile synthetic routes to this core is crucial for enabling the exploration of its full potential in medicinal chemistry. This guide will dissect and compare the most pertinent synthetic approaches to empower researchers with the knowledge to select the optimal route for their specific applications.

I. Multi-Component Reaction (MCR) Approach: A Convergent Strategy

A notable and convergent approach to highly substituted imidazo[1,5-a]pyrazines involves a sequence of multi-component reactions (MCRs). This strategy, pioneered by Shaabani and colleagues, leverages the power of MCRs to rapidly build molecular complexity from simple starting materials.[1]

A. The Three-Component/Two-Component Reaction (3-CR/2-CR) Sequence

This elegant one-pot synthesis first involves a three-component reaction between 2,3-diaminomaleonitrile, a ketone, and an isocyanide to form a 1,6-dihydropyrazine-2,3-dicarbonitrile intermediate. This intermediate then undergoes a subsequent two-component reaction with an isocyanate or isothiocyanate to yield the final imidazo[1,5-a]pyrazine product.[1]

Reaction Scheme:

MCR_route cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization Step diaminomaleonitrile 2,3-Diaminomaleonitrile dihydropyrazine 1,6-Dihydropyrazine Intermediate diaminomaleonitrile->dihydropyrazine 3-CR ketone Ketone ketone->dihydropyrazine isocyanide1 Isocyanide isocyanide1->dihydropyrazine imidazo_pyrazine Imidazo[1,5-a]pyrazine Core dihydropyrazine->imidazo_pyrazine 2-CR isocyanate Isocyanate/ Isothiocyanate isocyanate->imidazo_pyrazine

Figure 1: The Multi-Component Reaction (MCR) pathway to the imidazo[1,5-a]pyrazine core.

Mechanistic Insights: The initial three-component reaction proceeds through the formation of a Schiff base between the ketone and one of the amino groups of diaminomaleonitrile, followed by the addition of the isocyanide and subsequent cyclization. The resulting dihydropyrazine intermediate possesses a reactive enamine-like character. The addition of an isocyanate or isothiocyanate triggers an intramolecular cyclization, where the exocyclic nitrogen of the dihydropyrazine attacks the electrophilic carbon of the isocyanate/isothiocyanate, leading to the formation of the fused imidazole ring.

Performance and Scope: This method allows for the rapid assembly of highly functionalized imidazo[1,5-a]pyrazines in a single pot. The diversity of the final products can be readily achieved by varying the ketone, isocyanide, and isocyanate/isothiocyanate starting materials.

Starting MaterialSubstituent VariationReported Yields (%)
Ketone Cyclohexanone85-92
Acetone82-90
Isocyanide tert-Butyl isocyanide85-90
Cyclohexyl isocyanide82-92
Isocyanate Phenyl isocyanate85-92
Ethyl isocyanate82-90
Isothiocyanate Phenyl isothiocyanate88

Table 1: Representative yields for the 3-CR/2-CR synthesis of imidazo[1,5-a]pyrazines.[1]

Experimental Protocol: General Procedure for the 3-CR/2-CR Synthesis

  • To a solution of 2,3-diaminomaleonitrile (1 mmol) and a ketone (1 mmol) in methanol (10 mL), an isocyanide (1 mmol) is added.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • An isocyanate or isothiocyanate (1 mmol) is then added to the mixture.

  • The reaction is stirred at room temperature for an additional 2-4 hours.

  • The resulting precipitate is collected by filtration, washed with cold methanol, and dried to afford the pure imidazo[1,5-a]pyrazine product.

II. One-Pot Cyclization with Orthoesters: A Direct Approach

Another efficient strategy for the synthesis of the imidazo[1,5-a]pyrazine core involves a one-pot cyclization of specifically substituted propenoates with orthoesters. This method provides a direct route to the bicyclic system from acyclic precursors.

A. Cyclization of 3-[(2-amino-1,2-dicyanoethen-1-yl)amino]-2-(benzoylamino)propenoates

This novel approach utilizes a cyclization reaction between 3-[(2-amino-1,2-dicyanoethen-1-yl)amino]-2-(benzoylamino)propenoates and orthoesters to construct the imidazo[1,5-a]pyrazine scaffold.

Reaction Scheme:

Orthoester_route cluster_start Starting Materials cluster_product Final Product propenoate Substituted Propenoate imidazo_pyrazine Imidazo[1,5-a]pyrazine Core propenoate->imidazo_pyrazine One-Pot Cyclization orthoester Orthoester orthoester->imidazo_pyrazine

Figure 2: The one-pot cyclization with orthoesters for the synthesis of the imidazo[1,5-a]pyrazine core.

Mechanistic Insights: The reaction is believed to proceed via an initial reaction of the orthoester with the amino group of the propenoate to form an intermediate amidine. This is followed by an intramolecular cyclization, where a nucleophilic nitrogen attacks one of the nitrile groups, leading to the formation of the pyrazine ring. A subsequent intramolecular cyclization of the benzoylamino group onto the newly formed pyrazine ring constructs the fused imidazole moiety.

Performance and Scope: This method offers a straightforward, one-pot procedure to access the imidazo[1,5-a]pyrazine core with a specific substitution pattern dictated by the starting propenoate. The scope of the reaction with respect to different orthoesters and substituents on the propenoate is a key area for further exploration to enhance the versatility of this route. At present, detailed substrate scope and yield comparisons are not extensively documented in publicly available literature, representing a current limitation of this method's assessment.

III. Functionalization of the Pre-formed Core: Directed Metalation Strategies

For the synthesis of specifically substituted imidazo[1,5-a]pyrazines, direct functionalization of the parent core is a powerful strategy. Directed metalation, particularly using lithium or magnesium bases, has been effectively employed for the regioselective introduction of various functional groups.[2][3]

A. Regioselective C3- and C5-Metalation

The imidazo[1,5-a]pyrazine core can undergo regioselective deprotonation at the C3 and C5 positions, allowing for the introduction of electrophiles at these sites.[2][3] The choice of the metalating agent and the reaction conditions can control the site of metalation.

Reaction Scheme:

Metalation_route cluster_start Starting Material cluster_intermediate Metalation cluster_product Functionalization imidazo_pyrazine_core Imidazo[1,5-a]pyrazine Core metalated_intermediate Metalated Intermediate (C3 or C5) imidazo_pyrazine_core->metalated_intermediate Base (e.g., LDA) functionalized_product Functionalized Imidazo[1,5-a]pyrazine metalated_intermediate->functionalized_product electrophile Electrophile electrophile->functionalized_product

Figure 3: Functionalization of the imidazo[1,5-a]pyrazine core via directed metalation.

Mechanistic Insights: The regioselectivity of the deprotonation is governed by the acidity of the C-H bonds and the directing effects of substituents on the ring. The C3 proton is generally more acidic due to the inductive effect of the adjacent nitrogen atoms. However, the presence of directing groups can favor metalation at other positions. Once the organometallic intermediate is formed, it can react with a wide range of electrophiles to introduce new functional groups.

Performance and Scope: This strategy is highly valuable for the late-stage functionalization of the imidazo[1,5-a]pyrazine core, allowing for the synthesis of a diverse library of analogues from a common intermediate. The scope of electrophiles is broad and includes alkyl halides, aldehydes, ketones, and carbon dioxide.

PositionMetalating AgentElectrophileReported Yields (%)
C3 LDAMeI85
PhCHO78
C5 n-BuLi/t-BuOKDMF65
I₂72

Table 2: Representative yields for the functionalization of the imidazo[1,5-a]pyrazine core via directed metalation.[2][3]

Comparative Analysis and Future Outlook

Synthetic RouteKey AdvantagesKey LimitationsIdeal Applications
Multi-Component Reaction (3-CR/2-CR) High convergence, operational simplicity, rapid access to complex molecules.Limited to specific substitution patterns based on starting materials.High-throughput synthesis and library generation for drug discovery.
One-Pot Cyclization with Orthoesters Direct and straightforward one-pot procedure.Limited documented substrate scope and mechanistic understanding.Rapid synthesis of specific target molecules with the appropriate precursor.
Directed Metalation Excellent for late-stage functionalization and diversification.Requires a pre-formed imidazo[1,5-a]pyrazine core.Structure-activity relationship (SAR) studies and synthesis of specific analogues.

Table 3: Comparative summary of synthetic routes to the imidazo[1,5-a]pyrazine core.

The synthesis of the imidazo[1,5-a]pyrazine core is an evolving field. While the multi-component and one-pot cyclization methods provide efficient entries to this scaffold, there is ample room for the development of new and more versatile synthetic strategies. Drawing inspiration from the well-established chemistry of related heterocycles, such as imidazo[1,5-a]pyridines, future research may focus on developing novel cyclocondensation and C-H functionalization reactions to construct the imidazo[1,5-a]pyrazine ring system. Such advancements will undoubtedly accelerate the discovery of new therapeutic agents based on this important heterocyclic core.

References

  • Shaabani, A., Maleki, A., & Mofakham, H. (2009). A novel synthesis of highly substituted imidazo[1,5-a]pyrazine derivatives by 3-CR/2-CR sequence. Molecular Diversity, 13(1), 63–67. [Link]

  • Board, J., Wang, J.-X., Crew, A. P., Jin, M., Foreman, K., Mulvihill, M. J., & Snieckus, V. (2009). Synthesis of Substituted imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies. Organic Letters, 11(22), 5118–5121. [Link]

  • Al-Azmi, A. (2000). A Novel Approach to Imidazo[1,5-a]pyrazines. Synlett, 2000(10), 1458–1460. [Link]

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Comparative

A Comparative Guide to the X-ray Crystallography of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic po...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These derivatives have been investigated for a range of biological activities, including as inhibitors of I-kappa B kinase (IKK) and c-Src kinase, highlighting their relevance in inflammatory diseases and oncology.[1][2] The introduction of bromine and chlorine atoms at the 1 and 8 positions, respectively, creates a unique electronic and steric profile, making these derivatives particularly interesting for targeted drug design.

This guide provides a comprehensive overview of the synthesis, crystallization, and comparative X-ray crystallographic analysis of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine derivatives. Understanding the precise three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships (SAR) and optimizing their pharmacological properties.[3][4]

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

A robust and reproducible synthetic route is the foundation for obtaining high-purity material suitable for crystallization. The following protocol details a common method for the synthesis of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine derivatives, followed by general guidelines for growing single crystals.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol is adapted from established methods for the bromination of the 8-chloroimidazo[1,5-a]pyrazine core.[5]

Objective: To synthesize (R)-benzyl 3-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate.

Materials:

  • (R)-benzyl 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (R)-benzyl 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate (1.0 eq) in DMF.

  • Bromination: To the stirred solution, add N-Bromosuccinimide (1.0 eq) portion-wise at room temperature. The imidazole ring is more electron-rich than the pyrazine ring, making it more susceptible to electrophilic substitution.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate and brine. Separate the organic layer.

  • Washing: Wash the organic layer with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-bromo-8-chloroimidazo[1,5-a]pyrazine derivative.[5]

Experimental Protocol: Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The following are common techniques that can be employed.

1. Slow Evaporation:

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/heptane) in a clean vial.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

2. Vapor Diffusion:

  • Liquid-Liquid: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant). The vapor from the precipitant will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

  • Solid-Liquid: This method is similar, but the precipitant is a solid that sublimes.

3. Solvent Layering:

  • Carefully layer a less dense solvent in which the compound is soluble on top of a denser solvent in which it is insoluble. The compound is dissolved in the top layer.

  • Over time, the solvents will slowly mix at the interface, creating a zone of supersaturation where crystals can form.

Comparative Crystallographic Analysis

The primary goal of X-ray crystallography in this context is to provide a precise three-dimensional map of the molecule.[3][6] This data allows for a detailed comparison of how different substituents on the core scaffold affect molecular geometry and intermolecular interactions.

Derivative Molecular Formula Crystal System Space Group Unit Cell Parameters Key Bond Lengths (Å) Key Torsion Angles (°) Ref.
A (Parent)C₆H₃BrClN₃MonoclinicP2₁/ca = 8.5, b = 10.2, c = 9.8, β = 95°C1-Br = 1.88, C8-Cl = 1.73C5-C6-N7-C8 = 178[Hypothetical]
B (+Methyl)C₇H₅BrClN₃OrthorhombicPbcaa = 11.5, b = 7.5, c = 19.7C1-Br = 1.89, C8-Cl = 1.74C5-C6-N7-C8 = 175[Hypothetical]
C (+Phenyl)C₁₂H₇BrClN₃TriclinicP-1a = 6.2, b = 8.9, c = 12.4, α = 88°, β = 102°, γ = 93°C1-Br = 1.87, C8-Cl = 1.72C5-C6-N7-C8 = 170[Hypothetical]

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis.

From this comparative data, several key insights can be drawn:

  • Crystal Packing: The change in crystal system and space group from derivative A to B and C suggests that even small changes in substituents can have a significant impact on how the molecules pack in the solid state.

  • Bond Lengths: The C-Br and C-Cl bond lengths are expected to remain relatively constant across the series, as they are primarily influenced by the electronic nature of the imidazopyrazine core.

  • Molecular Planarity: Torsion angles, such as the one described for the pyrazine ring, can indicate deviations from planarity. The introduction of bulky substituents, like the phenyl group in derivative C, may cause a slight puckering of the ring system to alleviate steric strain.

Visualizing the Core Structure and Workflow

To better understand the molecular framework and the experimental process, the following diagrams are provided.

Caption: Core chemical structure of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine.

cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Crystallography start Starting Materials reaction Bromination Reaction start->reaction workup Extraction & Washing reaction->workup purify Column Chromatography workup->purify dissolve Dissolve in Solvent purify->dissolve grow Slow Evaporation / Vapor Diffusion dissolve->grow harvest Harvest Single Crystal grow->harvest mount Mount Crystal harvest->mount diffract X-ray Diffraction Data Collection mount->diffract solve Structure Solution & Refinement diffract->solve analyze Structural Analysis solve->analyze

Caption: Experimental workflow from synthesis to structural analysis.

Conclusion

X-ray crystallography provides indispensable, high-resolution structural data for 1-Bromo-8-chloroimidazo[1,5-a]pyrazine derivatives. This information is critical for understanding the subtle stereoelectronic effects of different substituents on the overall molecular conformation and crystal packing. By comparing the crystallographic data of a series of these compounds, researchers can build more accurate SAR models, leading to the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The methodologies outlined in this guide provide a framework for the successful synthesis, crystallization, and structural elucidation of this important class of bioactive molecules.

References

  • Reddit. (2017). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Retrieved from [Link]

  • PubMed. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • ResearchGate. (2018). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. Retrieved from [Link]

  • PubMed Central. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Retrieved from [Link]

  • PubMed. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Selectivity Profile of Imidazo[1,5-a]pyrazine-Based Kinase Inhibitors

Introduction: The Imidazo[1,5-a]pyrazine Scaffold and the Quest for Selectivity The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry, particularly in the development of prot...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,5-a]pyrazine Scaffold and the Quest for Selectivity

The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. Its rigid, planar structure and versatile substitution points allow for precise interactions within the ATP-binding pocket of various kinases, leading to potent inhibition. A notable example is Acalabrutinib, an FDA-approved second-generation inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of B-cell malignancies.[1] The success of such molecules underscores the therapeutic potential of this chemical class.

However, the human kinome consists of over 500 members, many of which share structural similarities in their ATP-binding sites.[2] This homology presents a significant challenge: achieving inhibitor selectivity. A promiscuous inhibitor that binds to numerous "off-target" kinases can lead to unpredictable biological effects, cellular toxicity, and adverse clinical outcomes. Therefore, a rigorous and multi-faceted assessment of an inhibitor's selectivity profile is not merely a characterization step but a cornerstone of preclinical development. It is essential for validating a compound's mechanism of action, predicting potential side effects, and ultimately ensuring the development of a safe and effective therapeutic agent.[3][4]

This guide provides an in-depth comparison of key experimental methodologies for evaluating the selectivity of imidazo[1,5-a]pyrazine-based inhibitors. We will move beyond simple protocols to explain the causality behind experimental choices, empowering researchers to design robust, self-validating studies.

Pillar 1: Foundational Methodologies for Initial Selectivity Assessment

The initial evaluation of selectivity typically begins with in vitro biochemical assays, which provide a direct measure of an inhibitor's ability to affect the enzymatic activity of purified kinases.

Large-Panel Kinase Profiling

This is the industry-standard first-pass approach to gain a broad view of an inhibitor's kinome-wide interactions. The core principle is to test the compound against a large, diverse panel of purified kinases.

Expert Rationale: The goal here is not just to confirm on-target potency but to proactively identify potential liabilities. A two-tiered screening strategy is the most efficient and cost-effective approach.[3] An initial screen at a single, high concentration (typically 1-10 µM) acts as a wide net to catch all potential interactions. This concentration is chosen to be significantly higher than the on-target IC50 to reveal even weak off-target binding. Any kinase showing significant inhibition (e.g., >70%) is then flagged for more detailed dose-response analysis to determine its IC50, the concentration required to inhibit 50% of the kinase's activity.[3][5]

Experimental Protocol: Two-Tiered Kinase Panel Screen

  • Primary Screen (Single Concentration):

    • Prepare a stock solution of the imidazo[1,5-a]pyrazine inhibitor in DMSO.

    • In an appropriate assay plate, dispense the inhibitor to a final concentration of 1 µM across a panel of >400 purified human kinases. Include a DMSO-only vehicle control.

    • Initiate the kinase reaction by adding the kinase-specific substrate and ATP. Causality Check: The ATP concentration is critical. For comparative profiling, assays are often run at or near the Michaelis constant (KM) for ATP for each specific kinase. This standardizes the level of competition and allows for more meaningful comparison of IC50 values across different kinases.[6]

    • Measure kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).

    • Calculate the percent inhibition relative to the DMSO control.

  • Secondary Screen (Dose-Response):

    • For any kinase inhibited by >70% in the primary screen, perform a 10-point dose-response assay.

    • Prepare serial dilutions of the inhibitor (e.g., from 10 µM down to 0.1 nM).

    • Run the kinase assay for each concentration point as described above.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for Large-Panel Kinase Screening

A Mix Kinase, Inhibitor, & Fluorescent Dye B Apply Thermal Ramp (e.g., 25-95°C) A->B C Monitor Fluorescence B->C D Generate Melting Curve (Fluorescence vs. Temp) C->D E Calculate Tm D->E F Determine ΔTm (Tm_inhibitor - Tm_dmso) E->F BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB Activation DAG_IP3->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor Acalabrutinib (Imidazo[1,5-a]pyrazine) Inhibitor->BTK Inhibits

Caption: Simplified BTK signaling pathway inhibited by an imidazo[1,5-a]pyrazine.

Comparative Data Summary

A crucial part of the analysis is to consolidate data from various assays to build a complete picture. The table below presents a hypothetical but representative selectivity profile for an imidazo[1,5-a]pyrazine-based inhibitor, "Compound X," designed as a BTK inhibitor.

Target KinaseBiochemical IC50 (nM)Cellular Engagement (CETSA ΔTm, °C)Fold Selectivity vs. BTK (Biochemical)Notes
BTK (On-Target) 3.5 +5.8 - Potent on-target activity and cellular engagement.
EGFR350+0.5100xCommon off-target for BTK inhibitors; good selectivity.
ITK45+2.113xT-cell kinase; potential for immune modulation.
TEC20+2.96xAnother TEC family kinase; shows some cross-reactivity.
SRC850Not Detected242xDistantly related tyrosine kinase; highly selective.
PI3Kα>10,000Not Detected>2800xImportant signaling node; no significant inhibition.

Data is illustrative. Real-world data must be generated and cited from specific experiments.

Conclusion: A Synthesis of Methods for a Definitive Profile

Assessing the selectivity of imidazo[1,5-a]pyrazine-based inhibitors is a multi-step, iterative process that requires a thoughtful combination of orthogonal techniques. No single assay can provide the complete picture. The journey begins with broad, in vitro biochemical screens to map the landscape of potential interactions and is validated by biophysical assays confirming direct binding. It must then progress to more physiologically relevant cellular assays to confirm target engagement in a living system. Finally, for lead candidates, unbiased chemical proteomics can provide the ultimate, comprehensive view of on- and off-target interactions.

By understanding the principles and rationale behind each method, researchers can design a robust validation cascade that builds confidence in a compound's mechanism of action, de-risks potential toxicities, and ultimately paves the way for the development of highly effective and selective kinase-targeted therapies.

References

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2010). Nature Methods. [Link]

  • Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. (2011). In Methods in Molecular Biology. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2012). Bioinformatics. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. (2024). Communications Chemistry. [Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (2010). ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; i...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine, a halogenated heterocyclic compound. Our focus is to provide actionable intelligence that ensures laboratory safety, environmental protection, and regulatory compliance, thereby building a foundation of trust that extends beyond the product itself.

Understanding the Hazard Profile: Why Caution is Paramount

1-Bromo-8-chloroimidazo[1,5-a]pyrazine is a compound with a specific hazard profile that dictates its handling and disposal.[1] According to available safety data, this compound is classified as follows:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

The presence of bromine and chlorine atoms classifies it as a halogenated organic compound . This is a critical consideration for waste management, as improper disposal of halogenated compounds can lead to the formation of persistent and toxic environmental pollutants. Therefore, it must never be disposed of down the drain or in regular waste streams.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[1][2]
Skin IrritationH315Causes skin irritation[1][2]
Eye IrritationH319Causes serious eye irritation[1]
Specific target organ toxicity — single exposureH335May cause respiratory irritation[1][2]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine from a laboratory setting. This workflow is designed to be a self-validating system, ensuring safety at each stage.

Immediate Pre-Disposal Preparations

Before handling the waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] Always wear appropriate Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.[3]

  • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation before use.[3]

  • Body Protection: A lab coat and closed-toe shoes are mandatory.[3]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.

Caption: Decision workflow for segregating halogenated waste.

Step-by-Step Disposal Procedure
  • For Small Quantities (e.g., residue on glassware):

    • Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol).

    • Collect this solvent rinseate in a designated, clearly labeled "Halogenated Organic Waste" container.

    • Do not rinse directly into a sink or drain.

  • For Spills:

    • In case of a spill, ensure the area is well-ventilated and restrict access.

    • Absorb the spilled material with an inert absorbent such as vermiculite, sand, or silica gel.[1]

    • Carefully sweep or scoop the absorbed material into a sealable, chemically compatible container.

    • Label the container clearly as "Solid Halogenated Waste" and include the chemical name.

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as halogenated waste.

  • For Bulk Quantities:

    • Transfer the unwanted 1-Bromo-8-chloroimidazo[1,5-a]pyrazine into a designated "Halogenated Organic Waste" container. This should be a robust, screw-cap container compatible with organic compounds.

    • Ensure the container is not overfilled (a general rule is to not exceed 80% capacity).

    • The container must be clearly labeled with "Halogenated Organic Waste" and a full list of its contents, including the name "1-Bromo-8-chloroimidazo[1,5-a]pyrazine".

    • Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials, such as strong oxidizing agents.[1]

Final Disposal Pathway
  • All collected waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Follow your organization's specific procedures for waste pickup and documentation.

Decontamination of Laboratory Equipment

Proper decontamination is crucial to prevent cross-contamination and ensure a safe working environment.

  • Glassware and Metal Equipment:

    • Rinse with a suitable organic solvent to remove all traces of the compound.

    • Collect the rinseate as halogenated waste.

    • Follow with a standard laboratory cleaning procedure (e.g., washing with detergent and water).

  • Surfaces:

    • Wipe down any potentially contaminated surfaces with a cloth dampened with a suitable solvent.

    • Dispose of the cleaning cloth as solid halogenated waste.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the compound's hazards and adhering to a rigorous disposal protocol, we can mitigate risks and ensure that our scientific pursuits do not come at the cost of our well-being or the health of our planet. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific safety guidelines and your local regulations.

References

  • Safety Data Sheet - 1-Bromo-8-chloroimidazo[1,5-a]pyrazine. CymitQuimica.
  • 3-(1-Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)
  • 1-Pyrrolidinecarboxylic acid, 2-(1-bromo-8-chloroimidazo(1,5-a)pyrazin-3-yl)-, phenylmethyl ester, (2S)-. PubChem.
  • SAFETY D
  • Safety D
  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at: [Link]

  • 1-Pyrrolidinecarboxylic acid, 2-(1-bromo-8-chloroimidazo(1,5-a)pyrazin-3-yl)-, phenylmethyl ester, (2S)- GHS Classification. PubChem. Available at: [Link]

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Handling

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Bromo-8-chloroimidazo[1,5-a]pyrazine

For researchers and scientists in the fast-paced world of drug development, the introduction of novel heterocyclic compounds like 1-Bromo-8-chloroimidazo[1,5-a]pyrazine presents both exciting opportunities and critical s...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the introduction of novel heterocyclic compounds like 1-Bromo-8-chloroimidazo[1,5-a]pyrazine presents both exciting opportunities and critical safety challenges. As a Senior Application Scientist, my priority is to empower you to conduct your research with the highest degree of safety and confidence. This guide moves beyond generic protocols to provide a deep, technically-grounded framework for the safe handling, use, and disposal of this compound, ensuring the integrity of your work and the protection of your team.

The causality behind each recommendation is explained, creating a self-validating system of protocols that builds on a foundation of scientific integrity. We will delve into the known hazards, establish a robust personal protective equipment (PPE) plan, and outline detailed operational and emergency procedures.

Hazard Identification and Risk Assessment

1-Bromo-8-chloroimidazo[1,5-a]pyrazine is a halogenated heterocyclic compound for which extensive toxicological data is not yet available. Therefore, a precautionary approach is paramount. Based on its Safety Data Sheet (SDS) and structural similarities to other halogenated aromatic compounds, a thorough risk assessment is the first critical step.

Summary of Known Hazards:

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin IrritationH315Causes skin irritation.[1]
Serious Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

The GHS pictogram associated with this compound is GHS07, indicating it is an irritant and can be harmful.[1] Given the lack of comprehensive toxicological data, it is prudent to treat this compound as potentially highly toxic.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of simple compliance but a scientifically informed decision to create a barrier between you and the potential hazard.

Eye and Face Protection
  • Mandatory: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards must be worn at all times when handling the solid compound or its solutions.[3]

  • Enhanced Protection: When there is a significant risk of splashing, such as during transfers of larger quantities or when working with solutions under pressure, a full-face shield should be worn in addition to chemical splash goggles.[4] This is crucial to protect against both direct splashes and volatile vapors that can irritate the eyes.

Hand Protection

Given that 1-Bromo-8-chloroimidazo[1,5-a]pyrazine is a skin irritant, selecting the correct gloves is critical. No single glove material protects against all chemicals, so your choice must be based on the specific solvents used and the nature of the contact.[5][6]

  • Primary Recommendation: Nitrile gloves are an excellent general-use choice for incidental contact, offering good resistance to a wide variety of solvents, acids, and bases.[6][7] They also provide a clear indication of tears or punctures.[6]

  • For Extended Contact or Immersion: For tasks involving extended contact or potential immersion, such as during a spill cleanup, more robust gloves are necessary.

    • Butyl rubber gloves are recommended for handling highly corrosive acids, ketones, and esters.[7]

    • Neoprene gloves offer good protection against a broad range of hazardous chemicals, including acids, bases, alcohols, and hydrocarbons.[7]

  • Double Gloving: For particularly hazardous operations or when working with highly concentrated solutions, wearing two pairs of nitrile gloves is a recommended practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.

Key Glove Usage Principles:

  • Always inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking, before use.[5][8]

  • Never reuse disposable gloves.[6]

  • Remove gloves using the proper technique to avoid contaminating your skin.

Body Protection
  • Laboratory Coat: A standard cotton or poly/cotton lab coat is mandatory for all work with this compound to protect against minor splashes and solid particulates.[3]

  • Chemical-Resistant Apron: When handling larger quantities (e.g., >1 liter) of solutions containing 1-Bromo-8-chloroimidazo[1,5-a]pyrazine, a chemical-resistant apron made of rubber or vinyl should be worn over the lab coat.[3]

  • Full Body Protection: For large-scale operations or in the event of a significant spill, disposable chemical-resistant coveralls (e.g., Tyvek) may be necessary.[4]

Respiratory Protection

As the compound may cause respiratory irritation and can exist as a fine powder, preventing inhalation is a key safety objective.

  • Primary Engineering Control: All handling of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine powder should be conducted within a certified chemical fume hood to minimize airborne particulates and vapors.[1][9]

  • When a Fume Hood is Not Feasible: In the rare event that work cannot be conducted in a fume hood, or during a large spill cleanup, respiratory protection is required. The choice of respirator depends on the potential concentration of airborne particles.

    • Minimum Protection: A half-mask or full-facepiece air-purifying respirator (APR) equipped with a combination of cartridges is necessary.[10]

      • Particulate Filter: A P100 (oil-proof, 99.97% efficiency) filter is recommended to protect against fine powders.[5][6] These are color-coded magenta.[11][12]

      • Vapor Cartridge: An organic vapor (OV) cartridge (color-coded black) should be included to protect against any potential volatile organic compounds.[8][11]

    • Higher Level Protection: A Powered Air-Purifying Respirator (PAPR) offers a higher level of protection and may be more comfortable for extended use.[13]

A formal respiratory protection program, including fit testing and training, is essential when respirators are required.[14]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures the reproducibility of your experiments.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep 1. Risk Assessment & SOP Review PPE 2. Don Appropriate PPE FumeHood 3. Verify Fume Hood Functionality Weigh 4. Weigh Solid in Fume Hood FumeHood->Weigh Begin Handling Dissolve 5. Dissolve in Appropriate Solvent Reaction 6. Perform Reaction Decon 7. Decontaminate Work Area Reaction->Decon Complete Experiment Waste 8. Segregate & Label Waste Doff 9. Doff PPE Correctly

Caption: Workflow for the safe handling of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine.

Step 1: Preparation

  • Review and Understand: Before beginning any work, thoroughly review this guide, the Safety Data Sheet (SDS), and your institution's standard operating procedures (SOPs).

  • Assemble PPE: Gather all necessary PPE as outlined in Section 2. Inspect each item for integrity.

  • Prepare the Work Area: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Have spill cleanup materials readily available.

Step 2: Handling the Compound

  • Weighing: Always weigh the solid compound within the fume hood. Use a disposable weigh boat to prevent cross-contamination. Handle the material gently to avoid creating airborne dust.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within the fume hood. If heating is required, use a controlled heating mantle and monitor the reaction closely.

Step 3: Storage

  • Container: Store 1-Bromo-8-chloroimidazo[1,5-a]pyrazine in a tightly sealed, clearly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Security: Store in a locked cabinet to restrict access to authorized personnel.[1]

Emergency and Disposal Plan

Preparedness is key to mitigating the impact of an accidental release.

Spill Response

For a Small Spill (Solid):

  • Alert and Isolate: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE, including a respirator if necessary.

  • Cover the Spill: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

  • Wet the Material: Carefully moisten the spilled material with water or an appropriate solvent to prevent dust generation.[11]

  • Collect the Material: Using a plastic scoop or other non-sparking tool, carefully collect the absorbed material and place it into a labeled, sealable waste container.[11]

  • Decontaminate: Clean the spill area with a solution of sodium thiosulfate (5-10%) to neutralize any residual bromine-containing compound, followed by soap and water.[1][15] Place all cleaning materials in the hazardous waste container.

For a Large Spill:

  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Close the laboratory doors and prevent entry.

  • Call for Help: Contact your institution's emergency response team and provide them with the compound's name and the SDS.

Disposal Plan

The disposal of halogenated compounds requires careful consideration to prevent environmental contamination.

  • Waste Segregation: All waste contaminated with 1-Bromo-8-chloroimidazo[1,5-a]pyrazine, including excess solid, solutions, and contaminated labware (gloves, weigh boats, etc.), must be collected in a dedicated, clearly labeled hazardous waste container.

  • Neutralization (Optional Pre-treatment): For liquid waste streams, chemical neutralization can be considered to reduce the hazard. Treatment with a reducing agent like sodium thiosulfate can help to break down the brominated compound. This should only be performed by trained personnel following a validated SOP.

  • Final Disposal: The primary recommended method for the disposal of brominated pharmaceutical waste is high-temperature incineration at a licensed hazardous waste facility.[2][14][16] This ensures the complete destruction of the active compound. Do not dispose of this compound down the drain or in regular trash.

By adhering to these detailed protocols, you are not only ensuring your personal safety but also upholding the principles of scientific excellence and responsibility. This guide serves as a living document; as more is learned about 1-Bromo-8-chloroimidazo[1,5-a]pyrazine, these recommendations may be updated to reflect the best available scientific knowledge.

References

  • Guidelines for the Selection of Chemical-Resistant Gloves. University of California, Riverside Environmental Health & Safety. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville Environmental Health & Safety. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]

  • The Importance of Chemical Safety in R&D Labs. Wilco Prime. [Link]

  • Novel Chemicals with Unknown Hazards SOP. University of Nevada, Reno Environmental Health & Safety. [Link]

  • Glove Selection Guide. University of California, Berkeley Environmental Health & Safety. [Link]

  • Glove Selection Guide. University of British Columbia Safety & Risk Services. [Link]

  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. MDPI. [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. National Institutes of Health. [Link]

  • Cleaning up a spill. Kent State University Compliance and Risk Management. [Link]

  • NIOSH Color Coding for Respirator Cartridges and Filters. OSHACode EHS Training. [Link]

  • Cartridge Selection. Northwestern University Environmental Health and Safety. [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization. [Link]

  • Choosing The Right Respirators for Lab Use: A Complete Guide To Respiratory Protection. Lab Manager. [Link]

  • Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. University of Alabama in Huntsville Environmental Health and Safety. [Link]

  • Pharmaceutical Waste Disposal & Management. Cleanaway Health. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]

  • Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. [Link]

  • Green Methods for the Synthesis of Bioactive Heterocycles. ResearchGate. [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]

  • DECONtamination Solution, Aromatic Amines, 1 gal. SKC Inc. [Link]

  • Spill DECONtamination Kit, Aromatic Isocyanates. SKC Inc. [Link]

  • Neutralizing bromine that's eaten through container? Reddit. [Link]

  • Exploration of heterocyclic compounds from bio waste sugars: a Review. TSI Journals. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Choosing The Correct PPE. University of California, Merced Environmental Health & Safety. [Link]

  • PPE Selection Guide by Task or Activity. University of Wisconsin-Milwaukee. [Link]

  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. [Link]

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